molecular formula C24H26ClN3O B2488844 ST-193 hydrochloride

ST-193 hydrochloride

Cat. No.: B2488844
M. Wt: 407.9 g/mol
InChI Key: YGSYVDRCHMVRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ST-193 hydrochloride is a useful research compound. Its molecular formula is C24H26ClN3O and its molecular weight is 407.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O.ClH/c1-17(2)19-6-4-18(5-7-19)15-25-20-8-13-24-23(14-20)26-16-27(24)21-9-11-22(28-3)12-10-21;/h4-14,16-17,25H,15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSYVDRCHMVRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to ST-193 Hydrochloride: Elucidating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals no information on a compound designated as "ST-193 hydrochloride." Extensive searches across multiple scientific databases and preclinical research platforms have not yielded any data regarding its mechanism of action, signaling pathways, or experimental protocols.

The search results were primarily associated with fexofenadine hydrochloride , a well-known second-generation antihistamine. Fexofenadine hydrochloride functions as a selective histamine H1 receptor antagonist, effectively blocking the action of histamine and thereby alleviating allergy symptoms.[1][2][3][4] Its mechanism involves binding to H1 receptors on various cells, which prevents histamine from triggering the inflammatory cascade associated with allergic reactions.[2] Fexofenadine is recognized for its non-sedating properties as it does not readily cross the blood-brain barrier.[1][4]

Due to the complete absence of information on "this compound," this guide cannot provide the requested in-depth analysis, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways.

It is recommended that researchers, scientists, and drug development professionals seeking information on "this compound" verify the compound's designation and consider the possibility of a typographical error or a different nomenclature. Should a corrected compound name be identified, a thorough technical guide can be compiled based on the available scientific evidence.

References

ST-193 Hydrochloride: A Technical Guide on its Antiviral Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-193 hydrochloride is a potent, small-molecule inhibitor primarily targeting the Arenaviridae family of viruses. This document provides a comprehensive overview of its antiviral activity, mechanism of action, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in antiviral drug discovery and development.

Antiviral Spectrum

The antiviral activity of this compound has been predominantly characterized against arenaviruses. It demonstrates potent, broad-spectrum inhibition of this viral family, including several members responsible for severe hemorrhagic fevers in humans. Notably, this compound has not shown significant activity against other viral families in the studies reviewed.

Quantitative Antiviral Data

The following table summarizes the in vitro efficacy of this compound against various arenaviruses, presented as the 50% inhibitory concentration (IC50).

Virus FamilyVirusStrainCell LineAssay TypeIC50 (nM)CC50 (µM)Selectivity Index (SI)
ArenaviridaeLassa virus (LASV)JosiahHEK293TPseudovirus Entry1.6[1]>10[1]>6250
ArenaviridaeJunín virus (JUNV)Candid#1HEK293TPseudovirus Entry0.62[1]>10[1]>16129
ArenaviridaeMachupo virus (MACV)CarvalloHEK293TPseudovirus Entry3.1[1]>10[1]>3226
ArenaviridaeGuanarito virus (GTOV)INH-95551HEK293TPseudovirus Entry0.44[1]>10[1]>22727
ArenaviridaeSabiá virus (SABV)SP H114202HEK293TPseudovirus Entry0.2 - 12 (range)[1]>10[1]>833 - >50000
ArenaviridaeLymphocytic Choriomeningitis Virus (LCMV)ArmstrongHEK293TPseudovirus Entry>10,000[1]>10[1]N/A
ParamyxoviridaeVesicular Stomatitis Virus (VSV)IndianaHEK293TPseudovirus Entry>10,000[1]>10[1]N/A

Note: Specific CC50 values were not available in the reviewed literature; however, ST-193 is consistently reported to have low cytotoxicity at effective antiviral concentrations[2][3]. The Selectivity Index (SI) is calculated as CC50/IC50.

Mechanism of Action: Arenavirus Entry Inhibition

This compound functions as a viral entry inhibitor, specifically targeting the arenavirus envelope glycoprotein (GPC) complex. The GPC is composed of three subunits: a stable signal peptide (SSP), a receptor-binding subunit (GP1), and a transmembrane fusion subunit (GP2).

The proposed mechanism of action involves the following steps:

  • Arenaviruses enter host cells via receptor-mediated endocytosis.

  • The acidic environment of the endosome triggers a conformational change in the GPC.

  • This conformational change, particularly in the GP2 subunit, exposes a fusion peptide that mediates the fusion of the viral and endosomal membranes, releasing the viral ribonucleoprotein complex into the cytoplasm.

This compound is believed to bind to a pocket at the interface of the SSP and GP2 subunits[4]. This binding stabilizes the pre-fusion conformation of the GPC, preventing the pH-dependent structural rearrangements necessary for membrane fusion[4][5]. Consequently, the viral genome is trapped within the endosome and cannot initiate replication.

Resistance to ST-193 has been mapped to mutations in the GP2 subunit, further supporting this as the primary target of the compound[6].

ST193_Mechanism_of_Action cluster_0 Arenavirus Entry and Replication cluster_1 Inhibition by this compound Virus Virus Receptor Receptor Virus->Receptor 1. Binding Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome pH_Drop Endosomal Acidification Endosome->pH_Drop GPC_Activation GPC Conformational Change pH_Drop->GPC_Activation 3. Trigger Membrane_Fusion Membrane Fusion GPC_Activation->Membrane_Fusion 4. Fusion Peptide Exposure Viral_RNA_Release Viral RNA Release Membrane_Fusion->Viral_RNA_Release 5. Pore Formation Replication Replication Viral_RNA_Release->Replication 6. Replication Initiation ST193 ST-193 GPC_Stabilization Stabilization of Prefusion GPC ST193->GPC_Stabilization Binds to SSP-GP2 Interface GPC_Stabilization->GPC_Activation Inhibits

Mechanism of this compound as an arenavirus entry inhibitor.

In-Vivo Efficacy

The in-vivo efficacy of this compound has been evaluated in a guinea pig model of Lassa fever[2][3].

  • Study Design: Strain 13 guinea pigs were infected with a lethal dose of Lassa virus (Josiah strain). Treatment with this compound was administered via intraperitoneal injection once daily for 14 days, starting one hour before infection.

  • Dosage: Two dose groups were evaluated: 25 mg/kg and 80 mg/kg.

  • Results:

    • Survival: The overall survival rate in the ST-193-treated groups was 62.5% (10 out of 16 animals), compared to 0% survival in both the ribavirin-treated and vehicle control groups[2][3].

    • Viremia: ST-193 treatment resulted in a 2 to 3-log reduction in viral titers in the blood compared to the vehicle-treated controls[2][3].

    • Clinical Signs: Animals treated with ST-193 exhibited fewer and less severe signs of disease compared to the control groups[2][3].

These findings suggest that this compound is a promising candidate for the treatment of Lassa fever. An optimized analog of ST-193, LHF-535, has also shown significant protection in animal models[1].

Experimental Protocols

Arenavirus Pseudovirus Entry Assay

This assay is commonly used to determine the in vitro potency of entry inhibitors like this compound in a BSL-2 setting.

Objective: To quantify the inhibition of viral entry mediated by arenavirus glycoproteins.

Materials:

  • HEK293T cells

  • Lentiviral or Vesicular Stomatitis Virus (VSV) backbone plasmids encoding a reporter gene (e.g., luciferase or GFP)

  • Expression plasmid for the arenavirus glycoprotein (GPC) of interest

  • Transfection reagent (e.g., PEI, Lipofectamine)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the lentiviral/VSV backbone plasmid, the arenavirus GPC expression plasmid, and packaging plasmids (for lentivirus).

    • Incubate for 48-72 hours.

    • Harvest the cell culture supernatant containing the pseudoviruses.

    • Clarify the supernatant by centrifugation and store at -80°C.

  • Antiviral Assay:

    • Seed HEK293T cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-incubate the cells with the different concentrations of this compound for 1 hour at 37°C.

    • Add a standardized amount of arenavirus pseudovirus to each well.

    • Incubate for 48-72 hours at 37°C.

  • Data Analysis:

    • If using a luciferase reporter, lyse the cells and add the luciferase substrate.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition for each drug concentration relative to the virus control (no drug).

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Pseudovirus_Entry_Assay_Workflow Start Start Transfection 1. Co-transfect HEK293T cells with - Viral backbone (reporter gene) - Arenavirus GPC plasmid - Packaging plasmids Start->Transfection Cell_Seeding 4. Seed target cells in 96-well plate Start->Cell_Seeding Incubation1 2. Incubate 48-72h Transfection->Incubation1 Harvest 3. Harvest supernatant (pseudovirus stock) Incubation1->Harvest Infection 7. Add pseudovirus to wells Harvest->Infection Drug_Dilution 5. Prepare serial dilutions of ST-193 Cell_Seeding->Drug_Dilution Pre_incubation 6. Pre-incubate cells with ST-193 Drug_Dilution->Pre_incubation Pre_incubation->Infection Incubation2 8. Incubate 48-72h Infection->Incubation2 Readout 9. Measure reporter gene expression (e.g., luminescence) Incubation2->Readout Analysis 10. Calculate % inhibition and determine IC50 Readout->Analysis End End Analysis->End

Workflow for an arenavirus pseudovirus entry assay.
Cytotoxicity Assay (e.g., MTT or CellTiter-Glo)

Objective: To determine the concentration of this compound that is toxic to the host cells used in the antiviral assays.

Materials:

  • HEK293T or other relevant cell lines

  • Cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT reagent or CellTiter-Glo reagent

  • Spectrophotometer or luminometer

Methodology:

  • Seed cells in a 96-well plate and incubate overnight.

  • Add serial dilutions of this compound to the wells.

  • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Add the viability reagent (e.g., MTT, CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence.

  • Calculate the percentage of cell viability for each drug concentration relative to the cell control (no drug).

  • Determine the 50% cytotoxic concentration (CC50) by fitting the data to a dose-response curve.

Conclusion

This compound is a highly potent and specific inhibitor of arenavirus entry. Its efficacy has been demonstrated both in vitro against a range of pathogenic arenaviruses and in vivo in a relevant animal model for Lassa fever. The mechanism of action, which involves the stabilization of the viral glycoprotein complex against pH-triggered fusion, represents a promising target for antiviral intervention. While its therapeutic spectrum appears to be limited to the Arenaviridae family, its potent activity warrants further investigation and development as a potential treatment for arenavirus-induced hemorrhagic fevers. Future research should focus on obtaining more detailed structural information on the drug-target interaction to guide the development of next-generation inhibitors with potentially broader activity or improved pharmacokinetic profiles.

References

Unveiling the Structure-Activity Relationship of Novel Bioactive Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While a direct structure-activity relationship (SAR) analysis for a compound designated "ST-193 hydrochloride" is not available in the public domain based on current information, this guide provides a comprehensive framework for conducting such an investigation. The principles and methodologies outlined here are drawn from established practices in medicinal chemistry and drug development, offering a robust template for researchers, scientists, and drug development professionals. This document will explore the systematic process of elucidating how the chemical structure of a lead compound, hypothetically "ST-193," influences its biological activity. By modifying specific moieties of the molecule and observing the resulting changes in efficacy and potency, a detailed SAR profile can be constructed, guiding the optimization of the compound towards a clinical candidate.

Quantitative Data Summary

A primary objective of an SAR study is to quantify the biological activity of a series of synthesized analogs. This data is typically presented in a tabular format to facilitate direct comparison and the identification of key structural features that govern activity. The table below represents a hypothetical dataset for a series of ST-193 analogs, illustrating how variations in different parts of a molecule (R1, R2, Linker) can impact its inhibitory concentration (IC50) against a target protein and its effect on cell viability (CC50).

Table 1: Structure-Activity Relationship of ST-193 Analogs

Compound IDR1 GroupR2 GroupLinkerTarget IC50 (nM)CC50 (µM)Selectivity Index (CC50/IC50)
ST-193-H-OCH3-CONH-15251667
Analog 1A-F-OCH3-CONH-10222200
Analog 1B-Cl-OCH3-CONH-8151875
Analog 1C-Br-OCH3-CONH-12181500
Analog 2A-H-OH-CONH-5030600
Analog 2B-H-OCF3-CONH-25281120
Analog 3A-H-OCH3-SO2NH-150>50<333
Analog 3B-H-OCH3-CH2NH-8540471

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validity of an SAR study. The following sections describe standard protocols for key assays typically employed.

Target Enzyme Inhibition Assay (IC50 Determination)
  • Objective: To determine the concentration of a compound required to inhibit 50% of the target enzyme's activity.

  • Materials: Purified target enzyme, substrate, assay buffer, test compounds (dissolved in DMSO), and a microplate reader.

  • Procedure:

    • A solution of the target enzyme is prepared in the assay buffer.

    • Serial dilutions of the test compounds are made, typically starting from 100 µM.

    • The enzyme solution is added to the wells of a microplate, followed by the addition of the test compounds.

    • The plate is incubated for a predetermined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for compound binding.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction progress is monitored over time by measuring the absorbance or fluorescence of the product using a microplate reader.

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (CC50 Determination)
  • Objective: To determine the concentration of a compound that causes a 50% reduction in cell viability.

  • Materials: A relevant cell line, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, and a cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure:

    • Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

    • The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • The cells are incubated with the compounds for a specified duration (e.g., 48 or 72 hours).

    • After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.

    • The absorbance or luminescence is measured using a microplate reader.

    • The CC50 values are determined by plotting the percentage of viable cells against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

Visual diagrams are invaluable for representing complex biological pathways and experimental processes. The following diagrams are generated using the DOT language for Graphviz.

G cluster_0 SAR Study Workflow Lead Compound (ST-193) Lead Compound (ST-193) Analog Design Analog Design Lead Compound (ST-193)->Analog Design Chemical Synthesis Chemical Synthesis Analog Design->Chemical Synthesis In vitro Assays In vitro Assays Chemical Synthesis->In vitro Assays Data Analysis (IC50, CC50) Data Analysis (IC50, CC50) In vitro Assays->Data Analysis (IC50, CC50) SAR Identification SAR Identification Data Analysis (IC50, CC50)->SAR Identification Lead Optimization Lead Optimization SAR Identification->Lead Optimization Lead Optimization->Analog Design In vivo Studies In vivo Studies Lead Optimization->In vivo Studies

Caption: A typical workflow for a structure-activity relationship (SAR) study.

G cluster_1 Hypothetical ST-193 Signaling Pathway ST-193 ST-193 Target Kinase Target Kinase ST-193->Target Kinase Inhibition Substrate Protein Substrate Protein Target Kinase->Substrate Protein Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Caption: A hypothetical signaling pathway modulated by ST-193.

Conclusion

The structure-activity relationship is a cornerstone of modern drug discovery. Although specific data for "this compound" is not presently available, the systematic approach of analog synthesis, robust biological evaluation, and careful data analysis, as outlined in this guide, provides a clear path forward for any lead compound. By understanding how discrete structural modifications impact a molecule's interaction with its biological target, researchers can rationally design more potent, selective, and safer therapeutic agents. The iterative process of design, synthesis, and testing is fundamental to translating a promising chemical starting point into a life-changing medicine.

ST-193: A Technical Whitepaper on a Novel Broad-Spectrum Arenavirus Entry Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-193 is a potent, small-molecule inhibitor of arenavirus entry with demonstrated broad-spectrum activity against several pathogenic Old and New World arenaviruses, including Lassa, Junin, Machupo, and Guanarito viruses. These viruses are the causative agents of severe and often fatal hemorrhagic fevers in humans, for which there are currently limited therapeutic options. ST-193 targets the viral envelope glycoprotein (GP), a critical component for viral entry into host cells, by inhibiting pH-dependent membrane fusion. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of ST-193, including detailed experimental protocols and key data presented for comparative analysis.

Introduction

Arenaviruses are enveloped RNA viruses that can cause severe hemorrhagic fevers with high mortality rates. The lack of effective and widely available antiviral therapies underscores the urgent need for novel drug candidates. Viral entry into host cells represents a key target for antiviral intervention. ST-193 emerged from a high-throughput screening campaign as a promising lead compound that potently inhibits arenavirus entry. This document details the scientific journey of ST-193 from its discovery to its preclinical proof-of-concept.

Discovery of ST-193

ST-193 was identified through a systematic process of high-throughput screening (HTS) followed by lead optimization. The initial HTS utilized a lentiviral pseudotype system, where the envelope glycoprotein of Lassa virus (LASV) was expressed on the surface of a replication-deficient lentiviral core. This system allows for the safe and quantifiable measurement of viral entry in a biosafety level 2 (BSL-2) laboratory. A benzimidazole derivative, ST-37, was initially identified as a hit. Subsequent structure-activity relationship (SAR) studies led to the synthesis and evaluation of numerous analogs, culminating in the identification of ST-193, which demonstrated significantly enhanced antiviral potency.

Logical Workflow for the Discovery of ST-193

G HTS High-Throughput Screening (LASV Pseudotype Assay) Hit_ID Hit Identification (ST-37) HTS->Hit_ID Lead_Op Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Op ST193 Identification of ST-193 (Potent Arenavirus Inhibitor) Lead_Op->ST193 Preclinical Preclinical Development ST193->Preclinical

Caption: A flowchart illustrating the discovery pipeline of ST-193.

Chemical Synthesis (Proposed Route)

While the precise, proprietary synthesis of ST-193 is not publicly available, a plausible synthetic route can be proposed based on the general synthesis of related benzimidazole derivatives. The synthesis of ST-193, with the chemical name 1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine, likely involves a multi-step process.

A potential synthetic scheme could begin with the reaction of 4-fluoro-3-nitroaniline with 4-methoxyaniline to form a diarylamine intermediate. Subsequent reduction of the nitro group to an amine, followed by cyclization with formic acid or a derivative, would yield the benzimidazole core. Finally, reductive amination with 4-isopropylbenzaldehyde would introduce the N-[(4-propan-2-ylphenyl)methyl] group to afford ST-193.

Mechanism of Action

ST-193 acts as a viral entry inhibitor by targeting the arenavirus envelope glycoprotein (GP). The GP is a class I fusion protein composed of three subunits: the stable signal peptide (SSP), the receptor-binding subunit (GP1), and the transmembrane fusion subunit (GP2). Upon entry into the host cell's endosome, the acidic environment triggers a conformational change in the GP complex, leading to the fusion of the viral and endosomal membranes and the release of the viral contents into the cytoplasm.

ST-193 specifically targets a region within the GP2 subunit, including its transmembrane domain. By binding to this site, ST-193 is thought to stabilize the pre-fusion conformation of the GP complex, thereby preventing the low-pH-triggered conformational changes necessary for membrane fusion.[1]

Signaling Pathway of Arenavirus Entry and Inhibition by ST-193

G Virus Arenavirus Receptor Host Cell Receptor (e.g., α-dystroglycan) Virus->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Acidification Acidification (Low pH) Endosome->Acidification GP_Conformational_Change GP Conformational Change Acidification->GP_Conformational_Change Membrane_Fusion Membrane Fusion GP_Conformational_Change->Membrane_Fusion Viral_Release Viral Genome Release into Cytoplasm Membrane_Fusion->Viral_Release ST193 ST-193 ST193->GP_Conformational_Change Inhibits

Caption: The mechanism of arenavirus entry and the inhibitory action of ST-193.

Preclinical Data

In Vitro Antiviral Activity

The antiviral potency of ST-193 has been evaluated against a panel of arenaviruses using pseudotype-based and authentic virus assays. The 50% inhibitory concentration (IC50) values are summarized in the table below.

VirusAssay TypeIC50 (nM)
Lassa (LASV)Pseudotype1.6
Junin (JUNV)Pseudotype0.62
Machupo (MACV)Pseudotype3.1
Guanarito (GTOV)Pseudotype0.44
Sabia (SABV)Pseudotype0.2 - 12
Lymphocytic Choriomeningitis (LCMV)Pseudotype>10,000

Data compiled from publicly available sources.

In Vivo Efficacy in a Lassa Fever Guinea Pig Model

The in vivo efficacy of ST-193 was assessed in a lethal Lassa virus (Josiah strain) challenge model using strain 13 guinea pigs.[1]

Treatment GroupDose (mg/kg/day)RouteSurvival Rate (%)
Vehicle Control-i.p.0
Ribavirin25i.p.0
ST-19325i.p.62.5
ST-19380i.p.62.5

i.p. = intraperitoneal

Animals treated with ST-193 exhibited fewer signs of disease and a 2-3 log reduction in viremia compared to the vehicle control group.[1]

Experimental Protocols

Arenavirus Pseudotyped Lentivirus Production and Neutralization Assay

Objective: To produce lentiviral particles pseudotyped with arenavirus glycoproteins and to quantify the inhibitory effect of ST-193 on viral entry.

Materials:

  • HEK293T cells

  • Lentiviral backbone plasmid (e.g., pLV-Luciferase)

  • Arenavirus glycoprotein (GP) expression plasmid (e.g., pLASV-GP)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., PEI, Lipofectamine)

  • DMEM with 10% FBS

  • ST-193

  • Luciferase assay reagent

Protocol:

  • Lentivirus Production:

    • Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

    • Co-transfect the cells with the lentiviral backbone, GP expression, and packaging plasmids using a suitable transfection reagent.

    • After 48-72 hours, harvest the cell culture supernatant containing the pseudotyped lentiviral particles.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

  • Neutralization Assay:

    • Seed target cells (e.g., Vero) in a 96-well plate.

    • Prepare serial dilutions of ST-193 in cell culture media.

    • Incubate the pseudotyped lentivirus with the ST-193 dilutions for 1 hour at 37°C.

    • Add the virus-compound mixture to the target cells and incubate for 48-72 hours.

    • Measure luciferase activity in the cell lysates as a readout for viral entry.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

pH-Dependent Cell-Cell Fusion Assay

Objective: To assess the ability of ST-193 to inhibit the pH-dependent fusion of cells expressing arenavirus glycoproteins.

Materials:

  • Vero cells

  • Arenavirus GP expression plasmid

  • Recombinant vaccinia virus expressing T7 RNA polymerase (e.g., vTF7-3)

  • Recombinant vaccinia virus with a β-galactosidase reporter gene under a T7 promoter (e.g., vCB21R-lacZ)

  • Transfection reagent

  • Low-pH buffer (e.g., MES buffer, pH 5.0)

  • Neutral-pH buffer (e.g., PBS, pH 7.4)

  • β-galactosidase assay reagent

Protocol:

  • Effector and Target Cell Preparation:

    • Effector cells: Transfect Vero cells with the arenavirus GP expression plasmid and infect with vTF7-3.

    • Target cells: Infect Vero cells with vCB21R-lacZ.

  • Fusion Assay:

    • Co-culture the effector and target cells in a 96-well plate.

    • Add serial dilutions of ST-193 to the co-culture.

    • After a brief incubation, replace the medium with a low-pH buffer for a short period (e.g., 15-30 minutes) to induce fusion.

    • Replace the low-pH buffer with a neutral-pH medium and incubate for several hours to allow for reporter gene expression.

    • Lyse the cells and measure β-galactosidase activity.

    • Determine the IC50 for fusion inhibition.

Pharmacokinetics, Safety, and Toxicology

Limited pharmacokinetic and toxicology data for ST-193 are available in the public domain. In the guinea pig efficacy study, ST-193 was formulated in 32% (w/v) 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) for intraperitoneal administration.[2] The compound was well-tolerated at doses of 25 and 80 mg/kg/day for 14 days in this model.

Further comprehensive studies are required to fully characterize the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and the safety and toxicology of ST-193 to support its potential clinical development.

Conclusion

ST-193 is a promising preclinical candidate for the treatment of arenavirus-induced hemorrhagic fevers. Its potent and broad-spectrum in vitro activity, coupled with its demonstrated in vivo efficacy in a relevant animal model, highlights its potential as a novel therapeutic. The mechanism of action, targeting the viral entry step by inhibiting glycoprotein-mediated membrane fusion, provides a clear rationale for its antiviral effect. Further development of ST-193, including comprehensive pharmacokinetic and toxicology studies, is warranted to advance this compound towards clinical evaluation.

References

ST-193 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and pharmacological properties of ST-193 hydrochloride, a potent, broad-spectrum inhibitor of arenavirus entry. The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for professionals in the fields of virology, medicinal chemistry, and drug development.

Introduction

This compound is a novel small-molecule antiviral compound that has demonstrated significant efficacy against a wide range of arenaviruses, including several that cause severe hemorrhagic fevers in humans. Its mechanism of action as a viral entry inhibitor makes it a promising candidate for further preclinical and clinical development.

Chemical Properties

PropertyValue
Chemical Name 1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine hydrochloride
CAS Number 489416-12-8[1]
Molecular Formula C24H27N3O · HCl
Synonyms ST-193 HCl, ST193 hydrochloride
Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of 1,2-substituted benzimidazole derivatives often involves the condensation of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives.[2][3] The synthesis of ST-193 likely involves a multi-step process culminating in the formation of the benzimidazole core, followed by N-alkylation to introduce the substituted benzyl and phenyl groups. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt.

Antiviral Activity and Mechanism of Action

ST-193 is a potent inhibitor of arenavirus entry.[4] Its mechanism of action is targeted at the viral envelope glycoprotein (GPC), a critical component for viral entry into host cells.

Mechanism of Action: Arenavirus Entry Inhibition

Arenavirus entry into host cells is a multi-step process initiated by the binding of the viral glycoprotein GP1 subunit to a cell surface receptor. This is followed by endocytosis of the virus particle. The acidic environment of the endosome triggers a conformational change in the GPC, leading to the fusion of the viral and endosomal membranes, mediated by the GP2 subunit. This fusion event releases the viral ribonucleoprotein complex into the cytoplasm, initiating infection.

ST-193 targets the interaction between the stable signal peptide (SSP) and the GP2 fusion subunit of the arenavirus GPC. It is believed to stabilize the pre-fusion conformation of the GPC, preventing the pH-dependent conformational changes necessary for membrane fusion. This effectively blocks the release of the viral genome into the host cell cytoplasm.

Arenavirus_Entry_Inhibition cluster_virus Arenavirus Particle cluster_cell Host Cell cluster_fusion Membrane Fusion Virus Viral Genome GPC Glycoprotein Complex (GP1/GP2/SSP) Receptor Cell Surface Receptor GPC->Receptor 1. Attachment Endosome Endosome (Acidic pH) Receptor->Endosome 2. Endocytosis GPC_Active GPC (Fusion Active) Endosome->GPC_Active 3. pH-dependent Conformational Change ST193 ST-193 Cytoplasm Cytoplasm GPC_Active->Cytoplasm 4. Fusion & Genome Release ST193->GPC_Active Inhibition

Fig. 1: Mechanism of this compound in inhibiting arenavirus entry.
In Vitro Efficacy

This compound has demonstrated potent in vitro activity against a range of arenaviruses. The 50% inhibitory concentrations (IC50) have been determined using pseudovirus entry assays.

VirusIC50 (nM)
Guanarito0.44[1]
Junin0.62[1]
Lassa1.4[1]
Machupo3.1[1]
Sabia0.2 - 12[1]

ST-193 exhibits high specificity, showing no antiviral activity against pseudotypes with glycoproteins from lymphocytic choriomeningitis virus (LCMV) or vesicular stomatitis virus (VSV) at concentrations up to 10 µM.[1]

In Vivo Efficacy

The in vivo efficacy of ST-193 has been evaluated in a guinea pig model of Lassa fever.

Animal Model and Dosing

Strain 13 guinea pigs were infected with a lethal dose of Lassa virus (Josiah strain). ST-193 was administered via intraperitoneal (i.p.) injection once daily for 14 days, starting one hour before infection.

Survival and Viremia
Treatment GroupDose (mg/kg/day)Survival Rate (%)Viremia Reduction
Vehicle-0-
Ribavirin250-
ST-1932562.52-3 log reduction
ST-1938062.52-3 log reduction

ST-193-treated animals exhibited fewer signs of disease and a significant increase in survival compared to both vehicle and ribavirin-treated groups.[1] Treatment with ST-193 also led to a 2- to 3-log reduction in viremia.[1]

Experimental Protocols

The following sections outline the general methodologies likely employed in the characterization of this compound, based on standard practices in the field.

Arenavirus Pseudovirus Entry Assay

This assay is used to determine the in vitro antiviral activity of compounds that inhibit viral entry.

Pseudovirus_Assay_Workflow Start Start Prepare_Cells 1. Seed target cells (e.g., HEK293T) in 96-well plates Start->Prepare_Cells Prepare_Virus 2. Prepare arenavirus pseudotyped lentiviral particles (expressing luciferase) Compound_Dilution 3. Prepare serial dilutions of this compound Incubate_Cells_Compound 4. Pre-incubate cells with ST-193 dilutions Compound_Dilution->Incubate_Cells_Compound Infect_Cells 5. Infect cells with pseudovirus particles Incubate_Cells_Compound->Infect_Cells Incubate_Infection 6. Incubate for 48-72 hours Infect_Cells->Incubate_Infection Lyse_Cells 7. Lyse cells and add luciferase substrate Incubate_Infection->Lyse_Cells Measure_Luciferase 8. Measure luminescence Lyse_Cells->Measure_Luciferase Calculate_IC50 9. Calculate IC50 value Measure_Luciferase->Calculate_IC50 End End Calculate_IC50->End

Fig. 2: General workflow for an arenavirus pseudovirus entry assay.

Methodology:

  • Cell Culture: Target cells (e.g., HEK293T) are seeded in 96-well plates.

  • Pseudovirus Production: Lentiviral particles are pseudotyped with the arenavirus glycoprotein of interest. These particles typically contain a reporter gene, such as luciferase.

  • Compound Treatment: Cells are pre-incubated with serial dilutions of this compound.

  • Infection: The cells are then infected with the pseudovirus particles.

  • Incubation: The infected cells are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

  • Data Analysis: Cell lysates are assayed for luciferase activity. The reduction in luciferase signal in the presence of the compound is used to calculate the IC50 value.

In Vivo Efficacy Study in Guinea Pig Model

This protocol outlines the key steps in evaluating the in vivo efficacy of ST-193 against Lassa virus.

InVivo_Efficacy_Workflow Start Start Animal_Acclimation 1. Acclimate Strain 13 guinea pigs Start->Animal_Acclimation Group_Allocation 2. Randomly allocate animals to treatment groups Animal_Acclimation->Group_Allocation Treatment_Initiation 3. Administer ST-193, ribavirin, or vehicle (i.p.) Group_Allocation->Treatment_Initiation Viral_Challenge 4. Infect with a lethal dose of Lassa virus Treatment_Initiation->Viral_Challenge Daily_Treatment 5. Continue daily treatment for 14 days Viral_Challenge->Daily_Treatment Monitoring 6. Monitor daily for clinical signs, body weight, and temperature Daily_Treatment->Monitoring Blood_Collection 7. Collect blood samples at specified time points for viremia analysis Monitoring->Blood_Collection Endpoint 8. Monitor survival for the duration of the study Blood_Collection->Endpoint Data_Analysis 9. Analyze survival curves and viremia titers Endpoint->Data_Analysis End End Data_Analysis->End

Fig. 3: General workflow for an in vivo efficacy study in a guinea pig model.

Methodology:

  • Animal Model: Strain 13 guinea pigs are used as they are a well-established model for Lassa fever.

  • Treatment Groups: Animals are divided into groups receiving ST-193 (at different doses), a positive control (e.g., ribavirin), and a vehicle control.

  • Dosing and Infection: Treatment is initiated prior to infection with a lethal dose of Lassa virus. Dosing continues for a specified period.

  • Monitoring: Animals are monitored daily for clinical signs of illness, body weight, and temperature.

  • Viremia Measurement: Blood samples are collected at various time points to quantify the amount of virus in the blood (viremia) using methods such as plaque assays or RT-qPCR.

  • Endpoint: The primary endpoint is typically survival.

Conclusion

This compound is a promising arenavirus entry inhibitor with potent and broad-spectrum activity. Its novel mechanism of action, targeting the viral glycoprotein complex, and its demonstrated in vivo efficacy make it a strong candidate for further development as a therapeutic for arenavirus hemorrhagic fevers. This technical guide provides a foundational understanding of its chemical and pharmacological properties to aid researchers in their ongoing efforts to combat these significant viral threats.

References

ST-193 Hydrochloride: A Potent Broad-Spectrum Arenavirus Entry Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ST-193 hydrochloride is a novel small-molecule inhibitor demonstrating potent and broad-spectrum activity against arenaviruses, a family of viruses that can cause severe hemorrhagic fevers in humans. This technical guide provides an in-depth overview of the antiviral activity of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. All available quantitative data on its inhibitory effects are summarized, and its mechanism of action is visualized through signaling pathway diagrams. While extensively studied for its antiviral properties, public domain information regarding any anticancer activity of this compound is not currently available.

Introduction

Arenaviruses, such as Lassa, Junin, Machupo, Guanarito, and Sabia viruses, are significant public health concerns due to their potential to cause severe and often fatal hemorrhagic fevers. The lack of effective and broadly acting therapeutics necessitates the development of novel antiviral agents. This compound, a benzimidazole derivative, has emerged as a promising candidate, exhibiting potent inhibitory activity against a wide range of arenaviruses. This document serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical evaluation of this compound.

Chemical Properties

  • Chemical Name: 1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine, hydrochloride

  • Molecular Formula: C24H26ClN3O

  • Molecular Weight: 407.94 g/mol

  • Chemical Structure:

    G Chemical Structure of this compound cluster_0 C24H25N3O.HCl C24H25N3O.HCl

    Caption: Chemical structure of this compound.

Broad-Spectrum Antiviral Activity

This compound has demonstrated potent inhibitory activity against various arenaviruses, primarily by preventing viral entry into host cells. Its efficacy has been evaluated using both pseudotyped virus particles and infectious arenaviruses.

Quantitative Antiviral Data

The half-maximal inhibitory concentrations (IC50) of this compound against different arenaviruses are summarized in the table below.

Virus (Pseudotype or Live Virus)IC50 (nM)Reference
Lassa virus (LASV) pseudotype1.6[1][2]
Junín virus (JUNV) pseudotype0.2 - 12[1][3]
Machupo virus (MACV) pseudotype0.2 - 12[1][3]
Guanarito virus (GTOV) pseudotype0.2 - 12[1][3]
Sabiá virus (SABV) pseudotype0.2 - 12[1][3]
Guanarito virus (live virus)0.44[1][2]
Junin virus (live virus)0.62[1][2]
Lassa virus (live virus)1.4[1][2]
Machupo virus (live virus)3.1[1][2]

Note: this compound showed no antiviral activity against pseudotypes of Lymphocytic Choriomeningitis Virus (LCMV) or Vesicular Stomatitis Virus (VSV) at concentrations up to 10 µM, indicating its specificity for pathogenic arenaviruses.[1][3]

Mechanism of Action: Arenavirus Entry Inhibition

This compound acts as a specific inhibitor of arenavirus entry. The viral entry process is a multi-step mechanism involving attachment to the host cell receptor and subsequent pH-dependent fusion of the viral and endosomal membranes.

Arenavirus_Entry cluster_entry Arenavirus Entry Pathway Virus Virus Receptor Receptor Virus->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Fusion Fusion Endosome->Fusion 3. pH-dependent conformational change of GP Release Release Fusion->Release 4. Membrane Fusion Replication Replication Release->Replication 5. Genome Release

Caption: Simplified workflow of arenavirus entry into a host cell.

This compound specifically targets the viral glycoprotein complex (GPC), which is composed of three subunits: the stable signal peptide (SSP), the receptor-binding subunit (GP1), and the transmembrane fusion subunit (GP2). Evidence suggests that ST-193 binds to the GP2 subunit, stabilizing the pre-fusion conformation of the GPC and thereby preventing the low-pH-triggered conformational changes necessary for membrane fusion.[4]

ST193_Mechanism cluster_inhibition Mechanism of ST-193 Inhibition ST193 ST-193 GP2 GP2 Subunit (Pre-fusion state) ST193->GP2 Binds to GP2 Stabilization Stabilization of pre-fusion GPC GP2->Stabilization No_Fusion Membrane Fusion Blocked Stabilization->No_Fusion Prevents pH-induced conformational change

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

Pseudovirus Neutralization Assay

This assay is used to determine the IC50 of this compound against arenavirus entry in a BSL-2 setting.

Materials:

  • HEK293T cells

  • Lentiviral or retroviral packaging and transfer plasmids

  • Plasmid encoding the arenavirus glycoprotein of interest

  • Plasmid encoding a reporter gene (e.g., luciferase or GFP)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Transfection reagent

  • Luciferase assay reagent or flow cytometer

Protocol:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the packaging plasmid, the transfer plasmid encoding the reporter gene, and the plasmid encoding the arenavirus glycoprotein.

    • Incubate for 48-72 hours.

    • Harvest the supernatant containing the pseudotyped viral particles.

    • Filter the supernatant through a 0.45 µm filter and store at -80°C.

  • Neutralization Assay:

    • Seed target cells (e.g., Vero or A549) in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-incubate the pseudovirus with the different concentrations of this compound for 1 hour at 37°C.

    • Remove the medium from the target cells and add the virus-compound mixture.

    • Incubate for 48-72 hours.

  • Data Analysis:

    • Measure the reporter gene expression (luciferase activity or GFP-positive cells).

    • Calculate the percentage of inhibition for each compound concentration relative to the virus-only control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Plaque Reduction Neutralization Test (PRNT)

This assay is used to determine the antiviral activity of this compound against live, infectious arenaviruses in a high-containment (BSL-4) laboratory.

Materials:

  • Vero E6 cells

  • Infectious arenavirus stock

  • Cell culture medium (e.g., MEM with 2% FBS)

  • This compound stock solution (in DMSO)

  • Overlay medium (e.g., containing methylcellulose or agarose)

  • Crystal violet staining solution

Protocol:

  • Cell Seeding:

    • Seed Vero E6 cells in 6-well or 12-well plates and grow to confluency.

  • Virus-Compound Incubation:

    • Prepare serial dilutions of this compound.

    • Mix the compound dilutions with a known titer of the arenavirus (e.g., 100 plaque-forming units).

    • Incubate the mixture for 1 hour at 37°C.

  • Infection:

    • Remove the growth medium from the Vero E6 cell monolayers and infect with the virus-compound mixture.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay and Incubation:

    • Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of this compound.

    • Incubate the plates for 5-7 days, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells with a formalin solution.

    • Stain the cells with crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

    • Determine the IC50 value.

In Vivo Efficacy

In a guinea pig model of Lassa fever, treatment with this compound resulted in a significant reduction in viremia and increased survival rates compared to untreated or ribavirin-treated animals.[2]

Potential for Anticancer Activity

A comprehensive search of publicly available scientific literature and databases did not yield any specific studies on the anticancer activity of this compound. While some benzimidazole derivatives have been investigated for their anticancer properties, the research focus for this compound has been exclusively on its potent antiviral effects against arenaviruses. Therefore, at present, there is no data to support or refute the potential of this compound as an anticancer agent.

Conclusion

This compound is a highly potent and broad-spectrum inhibitor of arenavirus entry. Its specific mechanism of action, targeting the GP2 subunit of the viral glycoprotein, makes it an attractive candidate for further preclinical and clinical development as a treatment for arenavirus-induced hemorrhagic fevers. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other novel antiviral compounds. Future research could explore the potential for synergistic effects with other antiviral agents and further elucidate the precise binding site and molecular interactions of this compound with the arenavirus glycoprotein complex. To date, its potential as an anticancer agent remains unexplored.

References

ST-193 Hydrochloride: A Potent Entry Inhibitor of Hemorrhagic Fever Arenaviruses

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hemorrhagic fever viruses, particularly those belonging to the Arenaviridae family, pose a significant threat to global health. The lack of effective and widely available therapeutics necessitates the development of novel antiviral agents. ST-193 hydrochloride has emerged as a promising small-molecule inhibitor with potent and broad-spectrum activity against arenaviruses. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, antiviral efficacy, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to combat these deadly pathogens.

Introduction to this compound

This compound is a benzimidazole derivative identified through high-throughput screening of small-molecule libraries for inhibitors of arenavirus entry.[1] It has demonstrated potent in vitro activity against a range of pathogenic arenaviruses, including Lassa virus (LASV), Junín virus (JUNV), Machupo virus (MACV), Guanarito virus (GTOV), and Sabiá virus (SABV).[1] Furthermore, in vivo studies have shown its efficacy in a lethal animal model of Lassa fever, highlighting its potential as a therapeutic candidate.[2][3]

Mechanism of Action

This compound functions as a viral entry inhibitor, specifically targeting the arenavirus envelope glycoprotein complex (GPC).[1][4] The GPC is a class I viral fusion protein responsible for receptor binding and subsequent fusion of the viral and host cell membranes, a critical step for viral entry.

The GPC is comprised of three subunits: the receptor-binding subunit GP1, the transmembrane fusion subunit GP2, and a stable signal peptide (SSP).[5] Arenaviruses enter host cells via receptor-mediated endocytosis. The acidic environment of the endosome triggers a conformational change in the GPC, leading to the insertion of the GP2 fusion peptide into the endosomal membrane and subsequent membrane fusion.

ST-193 has been shown to inhibit this pH-dependent membrane fusion process.[1][4] Evidence suggests that ST-193 targets the GP2 subunit, likely at the interface between the SSP and GP2.[4] By binding to this region, ST-193 is thought to stabilize the pre-fusion conformation of the GPC, preventing the conformational changes necessary for fusion.[4] This is supported by the observation that ST-193 inhibits the pH-induced shedding of the GP1 subunit from the GPC, a marker of fusion activation.[1][4] Resistance to ST-193 has been mapped to mutations within the transmembrane domain of GP2, further pinpointing its site of action.[6]

ST-193_Mechanism_of_Action cluster_virus Arenavirus cluster_inhibition Inhibition by ST-193 Virus Virion Receptor Cell Surface Receptor Virus->Receptor GPC Glycoprotein Complex (GP1, GP2, SSP) GPC->Receptor Endosome Endosome (pH drop) Receptor->Endosome 2. Endocytosis Endosome->GPC 3. pH-dependent conformational change Cytoplasm Cytoplasm Endosome->Cytoplasm 4. Fusion & Viral Entry ST193 ST-193 ST193->GPC Inhibits conformational change at GP2 subunit

Fig. 1: Mechanism of ST-193 action on arenavirus entry.

Antiviral Activity

In Vitro Efficacy

The antiviral activity of this compound has been extensively evaluated in vitro using pseudovirus-based and authentic virus assays. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity against a broad range of hemorrhagic fever arenaviruses.

VirusAssay TypeIC50 (nM)Reference
Lassa virus (LASV)Pseudotype1.6[1]
Junín virus (JUNV)Pseudotype0.2 - 12[1]
Machupo virus (MACV)Pseudotype0.2 - 12[1]
Guanarito virus (GTOV)Pseudotype0.2 - 12[1]
Sabiá virus (SABV)Pseudotype0.2 - 12[1]
Lassa virus (LASV)Cell-cell fusion<50[1]
Junín virus (JUNV)Cell-cell fusion700[1]
In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a lethal guinea pig model of Lassa fever. Treatment with ST-193 resulted in a significant increase in survival and a reduction in viral load compared to vehicle and ribavirin-treated controls.

Treatment GroupDose (mg/kg/day)RouteSurvival Rate (%)Viremia ReductionReference
ST-19325i.p.62.52-3 log[2][3]
ST-19380i.p.62.52-3 log[2][3]
Ribavirin25i.p.0-[2][3]
Vehicle-i.p.0-[2][3]

Experimental Protocols

In Vitro Pseudovirus Neutralization Assay

This assay is a common method to determine the in vitro efficacy of antiviral compounds against arenavirus entry in a BSL-2 setting.

Pseudovirus_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_production 2. Pseudovirus Production cluster_assay 3. Neutralization Assay Plasmids Construct Plasmids: - Lentiviral backbone (e.g., Luciferase reporter) - Arenavirus GPC - Packaging plasmid (e.g., psPAX2) Transfection Co-transfect HEK293T cells with plasmids Plasmids->Transfection Cells_Prep Prepare HEK293T cells Cells_Prep->Transfection Harvest Harvest supernatant containing pseudovirus after 48-72h Transfection->Harvest Titer Titer pseudovirus Harvest->Titer Incubate Incubate pseudovirus with ST-193 dilutions for 1h Titer->Incubate Seed_Cells Seed target cells (e.g., Vero) in 96-well plates Infect Add virus-compound mixture to target cells Seed_Cells->Infect Compound_Dilution Prepare serial dilutions of ST-193 Compound_Dilution->Incubate Incubate->Infect Readout Measure reporter gene expression (e.g., luciferase activity) after 48-72h Infect->Readout

Fig. 2: Workflow for the pseudovirus neutralization assay.

Methodology:

  • Plasmid Construction: A lentiviral backbone plasmid (e.g., pNL4-3.Luc.R-E-) encoding a reporter gene such as luciferase is used. The envelope gene of the lentivirus is replaced with the arenavirus GPC gene of interest (e.g., Lassa virus Josiah GPC). A packaging plasmid (e.g., psPAX2) is also required.

  • Pseudovirus Production: Human embryonic kidney 293T (HEK293T) cells are co-transfected with the lentiviral backbone, the arenavirus GPC expression plasmid, and the packaging plasmid using a suitable transfection reagent. The supernatant containing the pseudotyped viral particles is harvested 48-72 hours post-transfection, filtered, and stored at -80°C.

  • Virus Titration: The produced pseudovirus stock is serially diluted and used to infect target cells (e.g., Vero cells) to determine the viral titer, often expressed as relative light units (RLU) per milliliter.

  • Neutralization Assay: Target cells are seeded in 96-well plates. This compound is serially diluted in culture medium. A standardized amount of pseudovirus is mixed with the compound dilutions and incubated for 1 hour at 37°C. This mixture is then added to the target cells.

  • Readout: After 48-72 hours of incubation, the cells are lysed, and the reporter gene expression (e.g., luciferase activity) is measured using a luminometer. The IC50 value is calculated as the concentration of ST-193 that reduces reporter gene expression by 50% compared to untreated controls.

Cell-Cell Fusion Assay

This assay directly measures the ability of ST-193 to inhibit the pH-dependent fusion mediated by the arenavirus GPC.

Methodology:

  • Effector and Target Cell Preparation:

    • Effector Cells: Vero cells are transfected with a plasmid expressing the arenavirus GPC. These cells are also infected with a vaccinia virus expressing T7 RNA polymerase (e.g., vTF7-3).

    • Target Cells: A separate population of Vero cells is infected with a vaccinia virus containing a reporter gene (e.g., β-galactosidase) under the control of a T7 promoter (e.g., vCB21R-lacZ).

  • Co-culture and Treatment: The effector and target cells are co-cultured in 96-well plates. Serial dilutions of this compound are added to the co-culture.

  • Fusion Induction: To mimic the acidic environment of the endosome, the cell culture medium is replaced with a low-pH buffer (e.g., pH 5.0) for a short period (e.g., 15-30 minutes) at 37°C. The low-pH buffer is then replaced with neutral pH medium.

  • Readout: The cells are incubated for several hours to allow for reporter gene expression. The cells are then lysed, and the reporter enzyme activity (e.g., β-galactosidase) is measured using a suitable substrate (e.g., a chemiluminescent substrate). The IC50 value is the concentration of ST-193 that inhibits reporter activity by 50%.

In Vivo Lassa Fever Guinea Pig Model

This animal model is used to evaluate the in vivo efficacy of antiviral candidates against a lethal Lassa virus challenge.

In_Vivo_Study_Workflow cluster_setup 1. Study Setup cluster_treatment_infection 2. Treatment & Infection cluster_monitoring 3. Monitoring & Endpoints Animals Acclimate Strain 13 guinea pigs Groups Randomize into treatment groups: - ST-193 (e.g., 25, 80 mg/kg) - Ribavirin (positive control) - Vehicle (negative control) Animals->Groups Pre_treatment Administer initial dose of compound/vehicle (e.g., intraperitoneally) Groups->Pre_treatment Infection Challenge with lethal dose of Lassa virus (e.g., Josiah strain, 1000 PFU, subcutaneously) Pre_treatment->Infection Daily_treatment Continue daily treatment for a defined period (e.g., 14 days) Infection->Daily_treatment Daily_monitoring Daily monitoring of: - Survival - Body weight - Body temperature - Clinical signs of disease Daily_treatment->Daily_monitoring Blood_collection Periodic blood collection for: - Viremia (plaque assay) - Serum chemistry Daily_monitoring->Blood_collection Endpoint Humane euthanasia at study endpoint or upon reaching humane endpoints Daily_monitoring->Endpoint

Fig. 3: Workflow for the in vivo guinea pig efficacy study.

Methodology:

  • Animal Model: In-bred strain 13 guinea pigs are commonly used as they are highly susceptible to Lassa virus infection.[2]

  • Virus Strain: A lethal strain of Lassa virus, such as the Josiah strain, is used for the challenge.[2]

  • Treatment Groups: Animals are randomized into different treatment groups, including various doses of ST-193, a positive control (e.g., ribavirin), and a vehicle control.

  • Dosing and Infection: An initial dose of the compound or vehicle is administered, typically via the intraperitoneal (i.p.) route, one hour prior to infection.[2] The animals are then challenged with a lethal dose of Lassa virus (e.g., 1000 PFU) via the subcutaneous route.[2] Daily treatment continues for a specified duration, for example, 14 days.[2]

  • Monitoring: Animals are monitored daily for survival, body weight, body temperature, and clinical signs of disease.

  • Virological and Clinical Chemistry Analysis: Blood samples are collected at various time points to determine the level of viremia, typically by plaque assay. Serum chemistry analysis can also be performed to assess organ function.

  • Endpoints: The primary endpoint is survival. Animals are monitored for a predefined period (e.g., 30 days). Humane endpoints are established to minimize animal suffering.

Conclusion

This compound is a potent and broad-spectrum inhibitor of arenavirus entry with a well-defined mechanism of action. Its efficacy in vitro and in a relevant animal model of Lassa fever makes it a promising candidate for further development as a treatment for arenavirus-induced hemorrhagic fevers. The experimental protocols detailed in this guide provide a framework for the continued investigation of ST-193 and other novel arenavirus inhibitors. Further research is warranted to explore its full therapeutic potential, including its efficacy against other hemorrhagic fever viruses and its potential for use in combination therapies.

References

Preclinical Profile of ST-193 Hydrochloride: A Potent Arenavirus Entry Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ST-193 hydrochloride is a novel small-molecule inhibitor with potent and broad-spectrum activity against arenaviruses, a family of viruses that can cause severe hemorrhagic fevers in humans, including Lassa fever. Preclinical investigations have identified ST-193 as a promising candidate for the treatment of arenavirus infections. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its in vitro and in vivo efficacy, mechanism of action, and available pharmacokinetic and toxicological data.

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against a range of arenaviruses in vitro. The primary method for evaluating this activity has been the use of pseudotype virus entry assays, where a surrogate virus (such as a lentivirus) is engineered to express the envelope glycoprotein (GP) of the arenavirus of interest. Inhibition of viral entry is then measured, typically through a reporter gene like luciferase. Plaque reduction assays with live arenaviruses have also been employed to confirm the inhibitory effects.

Table 1: In Vitro Inhibitory Activity of this compound Against Arenavirus Pseudotypes [1]

Arenavirus GlycoproteinIC50 (nM)
Lassa (LASV)1.6
Junin (JUNV)0.62
Machupo (MACV)3.1
Guanarito (GTOV)0.44
Sabiá0.2 - 12

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in a lethal guinea pig model of Lassa fever.[2][3]

Table 2: In Vivo Efficacy of this compound in a Lassa Virus Guinea Pig Model [2][3]

Treatment GroupDose (mg/kg/day)Administration RouteSurvival RateReduction in Viremia
ST-19325Intraperitoneal62.5% (10/16)2-3 log reduction
ST-19380Intraperitoneal62.5% (10/16)2-3 log reduction
Ribavirin25Intraperitoneal0% (0/8)-
Vehicle-Intraperitoneal0% (0/7)-

Mechanism of Action

This compound is an arenavirus entry inhibitor that specifically targets the viral envelope glycoprotein (GP) complex.[1][4] The proposed mechanism of action involves the following steps:

  • Binding to the GP2 Subunit: ST-193 binds to the GP2 subunit of the arenavirus glycoprotein complex. The sensitivity to ST-193 is dictated by a segment of about 30 amino acids within the GP2 subunit, which includes the carboxy-terminal region of the ectodomain and the predicted transmembrane domain.[1]

  • Stabilization of the Prefusion Conformation: This binding stabilizes the prefusion conformation of the GP complex.[4][5]

  • Inhibition of pH-Dependent Fusion: By stabilizing the prefusion state, ST-193 antagonizes the pH-dependent conformational changes in the GP complex that are necessary for the fusion of the viral and endosomal membranes.[4][5] This ultimately blocks the entry of the virus into the host cell cytoplasm.

Pseudotype_Assay_Workflow cluster_production Virus Production cluster_assay Inhibition Assay cluster_analysis Data Analysis Transfection Co-transfection of 293T cells (Lentiviral backbone + Packaging + Arenavirus GP) Harvest Harvest Pseudotyped Virus Transfection->Harvest Infect Infect with Pseudovirus + Serial Dilutions of ST-193 Harvest->Infect Seed Seed Target Cells Seed->Infect Incubate Incubate (48-72h) Infect->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Reporter Activity (e.g., Luciferase) Lyse->Measure Calculate Calculate IC50 Measure->Calculate

References

ST-193 Hydrochloride: An In-depth Technical Guide on Target Identification and Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ST-193 hydrochloride is a potent, broad-spectrum small-molecule inhibitor of arenavirus entry into host cells. It demonstrates nanomolar efficacy against several pathogenic arenaviruses, including Lassa, Junin, Machupo, and Guanarito viruses. The molecular target of ST-193 has been identified as the viral envelope glycoprotein complex (GPC). This technical guide provides a comprehensive overview of the target identification, mechanism of action, and putative binding site of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Introduction to this compound and Arenavirus Threat

Arenaviruses are a family of enveloped RNA viruses, several of which can cause severe and often fatal hemorrhagic fevers in humans. Lassa virus, for instance, is endemic in West Africa and is responsible for a significant number of infections annually.[1] The lack of FDA-approved vaccines and limited therapeutic options underscores the urgent need for effective antiviral agents.[1] this compound has emerged as a promising candidate for the treatment of Lassa fever and other arenaviral infections.[1][2]

Target Identification: The Arenavirus Glycoprotein Complex (GPC)

The primary molecular target of ST-193 is the arenavirus envelope glycoprotein complex (GPC), a trimer of heterodimers that is essential for viral entry into host cells.[3][4] Each GPC protomer consists of three non-covalently associated subunits:

  • GP1: The receptor-binding subunit that mediates attachment to host cell receptors.

  • GP2: The transmembrane subunit responsible for pH-dependent membrane fusion.

  • Stable Signal Peptide (SSP): A unique feature of arenaviruses, this cleaved signal peptide remains associated with the mature GPC and plays a critical regulatory role in membrane fusion.[5]

ST-193 does not inhibit the binding of the virus to the host cell but rather interferes with a post-attachment step in the viral entry process.[3]

Mechanism of Action: Inhibition of Viral-Host Membrane Fusion

This compound functions as a viral entry inhibitor by preventing the pH-dependent fusion of the viral envelope with the host cell endosomal membrane.[3][5] The proposed mechanism of action involves the stabilization of the prefusion conformation of the GPC.[5] By targeting the intricate interplay between the GP2 subunit and the stable signal peptide (SSP), ST-193 effectively locks the GPC in an inactive state, thereby preventing the necessary conformational changes that are triggered by the acidic environment of the late endosome.[5] This inhibition of conformational rearrangement blocks the fusion of the viral and host membranes, thus halting the viral life cycle at a critical early stage.[3]

Quantitative Data: In Vitro Inhibitory Activity of ST-193

ST-193 exhibits potent antiviral activity against a range of arenaviruses. The following table summarizes the 50% inhibitory concentrations (IC50) of ST-193 against various arenavirus pseudotypes and authentic viruses.

VirusAssay TypeIC50 (nM)Reference
Lassa Virus (LASV)Pseudotype Infectivity1.6[3]
Lassa Virus (LASV)Authentic Virus1.4[6]
Junin Virus (JUNV)Pseudotype Infectivity0.2 - 12[3]
Junin Virus (JUNV)Authentic Virus0.62[6]
Machupo Virus (MACV)Pseudotype Infectivity0.2 - 12[3]
Machupo Virus (MACV)Authentic Virus3.1[6]
Guanarito Virus (GTOV)Pseudotype Infectivity0.2 - 12[3]
Guanarito Virus (GTOV)Authentic Virus0.44[6]
Sabiá Virus (SABV)Pseudotype Infectivity0.2 - 12[3]
Tacaribe Virus (TCRV)Pseudotype InfectivityPotent Inhibition[3]

Binding Site Localization on the GP2 Subunit

While a definitive co-crystal structure of ST-193 bound to the arenavirus GPC is not yet available, extensive research has localized the putative binding site to a specific region of the GP2 subunit.[3] Genetic and molecular biology approaches have been instrumental in identifying the determinants of ST-193 sensitivity.

Sensitivity to ST-193 is dictated by a segment of approximately 30 amino acids within the GP2 subunit.[3] This region encompasses the C-terminal portion of the ectodomain and the predicted transmembrane domain (TMD) of the glycoprotein.[3] This suggests that ST-193 may bind to a hydrophobic pocket at the interface between the GP2 TMD and the associated stable signal peptide.[3]

Experimental Protocols for Target and Binding Site Identification

The identification of the GPC as the target of ST-193 and the localization of its binding site were achieved through a combination of virological, genetic, and molecular biology techniques.

Lentiviral Pseudotype Assays
  • Principle: This technique utilizes a replication-defective lentiviral core (e.g., from HIV-1) pseudotyped with the envelope glycoproteins of the arenavirus of interest. The lentiviral vector carries a reporter gene (e.g., luciferase or GFP). The infectivity of these pseudoviruses in the presence of varying concentrations of ST-193 is measured by the expression of the reporter gene.

  • Methodology:

    • Co-transfect HEK293T cells with plasmids encoding the lentiviral core proteins, the reverse transcriptase, the reporter gene, and the desired arenavirus GPC.

    • Harvest the pseudotyped viral particles from the cell culture supernatant after 48-72 hours.

    • Incubate target cells (e.g., Vero) with serial dilutions of this compound for a short period.

    • Add the pseudotyped virus to the cells in the presence of the inhibitor.

    • After 48-72 hours, measure the reporter gene expression (e.g., luminescence for luciferase) to determine the extent of viral entry and calculate the IC50 value.

Domain-Swapping Experiments
  • Principle: To narrow down the region within the GPC responsible for ST-193 sensitivity, chimeric GPCs are created by swapping domains between a sensitive virus (e.g., Lassa virus) and an insensitive virus (e.g., Lymphocytic choriomeningitis virus, LCMV).

  • Methodology:

    • Identify homologous regions in the GPC genes of the sensitive and insensitive viruses.

    • Using molecular cloning techniques, create chimeric GPC expression constructs. For example, the N-terminal portion of the Lassa virus GP2 can be fused to the C-terminal portion of the LCMV GP2, and vice versa.

    • Generate pseudoviruses carrying these chimeric GPCs.

    • Perform infectivity assays in the presence of ST-193 to determine which chimeric construct confers sensitivity or resistance to the compound.

Generation of ST-193-Resistant Viral Variants
  • Principle: Serial passaging of a susceptible arenavirus in the presence of escalating concentrations of ST-193 can select for the emergence of resistant viral variants. Sequencing the GPC gene of these resistant variants can identify mutations that confer resistance, thereby pinpointing the drug's binding site or a region critical for its inhibitory action.

  • Methodology:

    • Infect a susceptible cell line with a wild-type arenavirus (e.g., Tacaribe virus, a BSL-2 model for pathogenic arenaviruses) in the presence of a sub-inhibitory concentration of ST-193.

    • Harvest the progeny virus and use it to infect fresh cells with a slightly higher concentration of ST-193.

    • Repeat this process for multiple passages, gradually increasing the concentration of the inhibitor.

    • Once a resistant viral population is established, isolate viral RNA and perform RT-PCR to amplify the GPC gene.

    • Sequence multiple clones of the GPC gene to identify consensus mutations that are not present in the wild-type virus.

Site-Directed Mutagenesis
  • Principle: Once candidate resistance mutations are identified, site-directed mutagenesis is used to introduce these specific mutations into a wild-type GPC expression plasmid. This allows for the direct confirmation of the role of a particular amino acid residue in conferring ST-193 resistance.

  • Methodology:

    • Use a wild-type arenavirus GPC expression plasmid as a template.

    • Design primers containing the desired nucleotide change to introduce the specific amino acid substitution.

    • Perform PCR-based site-directed mutagenesis.

    • Verify the presence of the mutation by DNA sequencing.

    • Generate pseudoviruses with the mutated GPC and assess their sensitivity to ST-193 in infectivity assays.

Cell-Cell Fusion Assays
  • Principle: This assay directly measures the ability of the GPC to mediate membrane fusion. Cells expressing the arenavirus GPC are mixed with target cells, and fusion is induced by a low-pH pulse, mimicking the conditions of the late endosome. The effect of ST-193 on this fusion process can be quantified.

  • Methodology:

    • Co-transfect a population of "effector" cells with a plasmid encoding the arenavirus GPC and a plasmid for a reporter molecule (e.g., bacteriophage T7 polymerase).

    • Transfect a population of "target" cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a T7 promoter.

    • Mix the effector and target cells and allow them to settle.

    • Pre-incubate the cell mixture with ST-193.

    • Briefly expose the cells to a low-pH buffer (e.g., pH 5.0) to trigger fusion.

    • Return the cells to a neutral pH and incubate for several hours.

    • If fusion occurs, the T7 polymerase from the effector cells will drive the expression of the luciferase reporter in the fused cells. Measure the luciferase activity to quantify the extent of fusion.

Visualizing the Mechanism and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Arenavirus_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_fusion Membrane Fusion Arenavirus Arenavirus Receptor Receptor Arenavirus->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis Late_Endosome Late_Endosome Endosome->Late_Endosome 3. Maturation & pH drop Cytoplasm Cytoplasm Late_Endosome->Cytoplasm 5. Viral RNP Release GPC_Prefusion GPC (Prefusion) GPC_Postfusion GPC (Postfusion) GPC_Prefusion->GPC_Postfusion 4. pH-triggered conformational change ST193 ST-193 ST193->GPC_Prefusion Inhibits

Arenavirus entry pathway and the inhibitory action of ST-193.

Target_Identification_Workflow Pseudotype_Assay Lentiviral Pseudotype Assay (Screening for Inhibitors) Domain_Swapping Domain Swapping (LASV vs. LCMV GPC) Pseudotype_Assay->Domain_Swapping Identifies GPC as target Resistance_Selection Resistant Variant Selection (Serial Passage with ST-193) Domain_Swapping->Resistance_Selection Narrows down to GP2 C-terminus Sequencing GPC Gene Sequencing Resistance_Selection->Sequencing Generates resistant mutants Site_Directed_Mutagenesis Site-Directed Mutagenesis Sequencing->Site_Directed_Mutagenesis Identifies candidate mutations Confirmation Confirmation of Resistance (Pseudotype Assay) Site_Directed_Mutagenesis->Confirmation Introduces specific mutations

Experimental workflow for ST-193 target and binding site identification.

Conclusion

This compound represents a significant advancement in the development of therapeutics for arenaviral hemorrhagic fevers. Its well-defined molecular target, the viral glycoprotein complex, and its mechanism of action as a viral entry inhibitor provide a solid foundation for further preclinical and clinical development. The experimental strategies outlined in this guide have been pivotal in elucidating the interaction of ST-193 with the arenavirus GPC and serve as a valuable framework for the characterization of other novel antiviral compounds. Future studies involving co-crystallography or advanced computational modeling will be instrumental in precisely defining the binding site and facilitating the rational design of next-generation arenavirus inhibitors.

References

Development of ST-193 Hydrochloride Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent Broad-Spectrum Arenavirus Entry Inhibitor

This technical guide provides a comprehensive overview of ST-193 hydrochloride, a potent and broad-spectrum inhibitor of arenavirus entry, and the development of its derivatives. This document is intended for researchers, scientists, and drug development professionals working in the fields of virology, medicinal chemistry, and pharmacology. It details the mechanism of action, synthesis, and biological evaluation of this promising class of antiviral compounds.

Introduction to this compound

This compound is a small molecule belonging to the benzimidazole class of compounds. It has demonstrated significant in vitro and in vivo efficacy against a range of arenaviruses, a family of viruses that can cause severe hemorrhagic fevers in humans, such as Lassa fever. The chemical structure of this compound is 4-isopropyl-N-((1-(4-methoxyphenyl)-1H-benzo[d]imidazol-5-yl)methyl)benzenamine hydrochloride, with the CAS number 489416-12-8.

Mechanism of Action: Inhibition of Viral Entry

ST-193 and its derivatives act as arenavirus entry inhibitors. Their mechanism of action is centered on the viral envelope glycoprotein complex (GPC), which is crucial for viral attachment and fusion with the host cell membrane.

The arenavirus GPC is a trimer composed of three subunits: GP1, GP2, and the stable signal peptide (SSP). The GP1 subunit is responsible for binding to the host cell receptor, while the GP2 subunit mediates the pH-dependent fusion of the viral and endosomal membranes, allowing the viral genome to enter the cytoplasm.

ST-193 targets the GP2 subunit, specifically a region that includes the transmembrane domain and the C-terminal part of the ectodomain. By binding to this site, ST-193 and its analogs stabilize the pre-fusion conformation of the GPC. This stabilization prevents the conformational changes that are necessary for membrane fusion, which are normally triggered by the acidic environment of the endosome. Consequently, the viral and host cell membranes cannot merge, and the viral replication cycle is halted at the entry stage.[1][2]

Synthesis of this compound and Derivatives

While a specific, detailed synthesis protocol for this compound is not publicly available, a general and plausible synthetic route can be devised based on established methods for the synthesis of 1,2,5-trisubstituted benzimidazoles. The following represents a logical synthetic pathway.

A key synthetic strategy involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde.

Plausible Synthetic Route:

  • Synthesis of the o-phenylenediamine intermediate: This would likely start with a commercially available 4-nitroaniline derivative. The amino group can be protected, followed by N-alkylation with a 4-isopropylbenzyl halide. Subsequent reduction of the nitro group would yield the desired N-substituted o-phenylenediamine.

  • Synthesis of the benzimidazole core: The synthesized o-phenylenediamine can then be reacted with a 4-methoxybenzaldehyde in the presence of an oxidizing agent, such as sodium metabisulfite, to form the benzimidazole ring.

  • Final derivatization and salt formation: The resulting benzimidazole derivative can be isolated and then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Derivatives of ST-193 can be synthesized by modifying the substituents on the phenyl rings and the benzimidazole core. Structure-activity relationship (SAR) studies have shown that modifications to these positions can significantly impact the antiviral potency and spectrum of activity.[3]

Quantitative Data and Structure-Activity Relationship (SAR)

The antiviral activity of ST-193 and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in cell-based assays.

VirusST-193 IC50 (nM)
Lassa (LASV)1.6
Junin (JUNV)0.62
Machupo (MACV)3.1
Guanarito (GTOV)0.44
Sabia (SABV)0.2 - 12
Lymphocytic Choriomeningitis (LCMV)>10,000

Data compiled from literature reports.[1]

Structure-Activity Relationship (SAR) Insights:

  • Benzimidazole Core: The benzimidazole scaffold is essential for activity.

  • N-1 Phenyl Group: The 4-methoxyphenyl group at the N-1 position of the benzimidazole is a key feature. Modifications to this ring can influence potency.

  • C-5 Linker and Phenyl Group: The nature of the linker at the C-5 position and the substitutions on the terminal phenyl ring are critical for broad-spectrum activity. The 4-isopropyl group on the terminal phenyl ring of ST-193 appears to be optimal for potent inhibition of a range of arenaviruses.

  • Other Heterocyclic Cores: Replacement of the benzimidazole core with other heterocycles has been explored to optimize the pharmacokinetic properties and potency of this class of inhibitors.[2][3]

Experimental Protocols

Arenavirus Pseudotype Entry Assay

This assay is a common method to screen for inhibitors of viral entry in a lower biosafety level (BSL-2) environment. It utilizes a replication-defective viral core (e.g., from a lentivirus or retrovirus) pseudotyped with the arenavirus GPC. The viral core carries a reporter gene, such as luciferase or green fluorescent protein (GFP).

Methodology:

  • Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with plasmids encoding the viral core proteins, the reporter gene, and the desired arenavirus GPC.

  • Harvest and Titer: Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection. Determine the viral titer.

  • Infection of Target Cells: Seed target cells (e.g., Vero) in a 96-well plate.

  • Compound Treatment: Pre-incubate the target cells with serial dilutions of the test compounds (e.g., ST-193 derivatives) for 1-2 hours.

  • Infection: Infect the cells with a known amount of pseudovirus in the presence of the compound.

  • Readout: After 48-72 hours, measure the reporter gene expression (e.g., luciferase activity or GFP-positive cells).

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Pseudotype_Assay_Workflow cluster_production Pseudovirus Production cluster_assay Inhibition Assay Plasmids Plasmids: - Viral Core - Reporter Gene - Arenavirus GPC Transfection Co-transfection of HEK293T cells Plasmids->Transfection Harvest Harvest Pseudovirus Transfection->Harvest Infection Infect with Pseudovirus Harvest->Infection TargetCells Seed Target Cells (e.g., Vero) Compound Add ST-193 Derivatives (Serial Dilutions) TargetCells->Compound Compound->Infection Readout Measure Reporter Gene (Luciferase/GFP) Infection->Readout IC50 Calculate IC50 Readout->IC50

Plaque Reduction Neutralization Test (PRNT)

The PRNT is a gold-standard assay to quantify the infectivity of a virus and the neutralizing activity of compounds or antibodies in a BSL-4 environment for pathogenic arenaviruses.

Methodology:

  • Cell Seeding: Seed a monolayer of susceptible cells (e.g., Vero E6) in 6- or 12-well plates.

  • Compound-Virus Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a standard amount of infectious arenavirus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the compound-virus mixtures.

  • Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. The concentration of the compound that reduces the plaque number by 50% (PRNT50) is determined.

In Vivo Efficacy in Guinea Pig Model

The guinea pig model is a well-established system for evaluating the in vivo efficacy of anti-arenavirus compounds.

Methodology:

  • Animal Acclimatization: Acclimatize Hartley guinea pigs to the BSL-4 facility.

  • Infection: Challenge the animals with a lethal dose of the arenavirus (e.g., Lassa virus, Josiah strain) via intraperitoneal injection.

  • Treatment: Administer the test compound (e.g., this compound) at various doses and schedules (e.g., once or twice daily for 14 days) via an appropriate route (e.g., intraperitoneal or oral). Include a placebo-treated control group.

  • Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, fever, ruffled fur) and survival.

  • Viremia Measurement: Collect blood samples at specified time points and determine the viral load in the plasma or serum using a plaque assay or qRT-PCR.

  • Data Analysis: Compare the survival rates, clinical scores, and viral loads between the treated and control groups to assess the efficacy of the compound.

Conclusion

This compound and its derivatives represent a promising class of broad-spectrum arenavirus entry inhibitors. Their well-defined mechanism of action, targeting the viral glycoprotein complex, makes them attractive candidates for further development as therapeutics for arenavirus-induced hemorrhagic fevers. The data and protocols presented in this guide are intended to facilitate further research into the optimization and clinical translation of this important class of antiviral agents. Continued investigation into the structure-activity relationships of ST-193 derivatives will be crucial for developing next-generation compounds with improved potency, pharmacokinetic properties, and an even broader spectrum of activity.

References

Pharmacological Profile of ST-193 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-193 hydrochloride is a potent, broad-spectrum small-molecule inhibitor of arenavirus entry. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for arenavirus-induced hemorrhagic fevers.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 489416-12-8
Chemical Formula C₂₄H₂₆ClN₃O
Molecular Weight 407.94 g/mol
Appearance White to off-white crystalline powder
Melting Point 193-196 °C
Solubility Soluble in Methanol

In Vitro Pharmacological Profile

This compound demonstrates potent inhibitory activity against a range of arenaviruses by preventing viral entry into host cells.

Antiviral Activity

The half-maximal inhibitory concentrations (IC₅₀) of this compound against various arenavirus pseudotypes are summarized in Table 2.

Table 2: In Vitro Antiviral Activity of this compound against Arenavirus Pseudotypes

VirusIC₅₀ (nM)
Guanarito0.44
Junin0.62
Lassa1.4
Machupo3.1
Sabiá0.2 - 12
Experimental Protocol: Pseudotyped Virus Entry Assay

This assay is designed to quantify the inhibition of arenavirus entry by this compound using a lentiviral pseudotyping system.

Objective: To determine the IC₅₀ of this compound against arenaviruses.

Materials:

  • HEK293T cells

  • Lentiviral vector encoding a reporter gene (e.g., luciferase or GFP)

  • Plasmids encoding the arenavirus glycoprotein (GP) of interest

  • Plasmids encoding lentiviral packaging proteins (e.g., Gag-Pol, Rev)

  • Transfection reagent (e.g., PEI)

  • This compound

  • Cell culture medium and supplements

  • Luciferase assay reagent or flow cytometer

Methodology:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the lentiviral reporter vector, the arenavirus GP expression plasmid, and the packaging plasmids.

    • Incubate the cells for 48-72 hours to allow for the production of pseudotyped viral particles.

    • Harvest the supernatant containing the pseudoviruses and clarify by centrifugation.

  • Inhibition Assay:

    • Seed target cells (e.g., Vero E6) in a 96-well plate.

    • Prepare serial dilutions of this compound.

    • Pre-incubate the pseudoviruses with the different concentrations of this compound for 1 hour at 37°C.

    • Infect the target cells with the pseudovirus-drug mixture.

    • Incubate for 48-72 hours.

  • Data Analysis:

    • Measure the reporter gene expression (luciferase activity or GFP-positive cells).

    • Normalize the results to a no-drug control.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_production Pseudovirus Production cluster_inhibition Inhibition Assay cluster_analysis Data Analysis p1 Co-transfect HEK293T cells with plasmids: - Lentiviral vector (reporter) - Arenavirus GP - Packaging proteins p2 Incubate for 48-72h p1->p2 p3 Harvest and clarify supernatant p2->p3 i3 Pre-incubate pseudovirus with ST-193 HCl p3->i3 i1 Seed target cells i2 Prepare serial dilutions of ST-193 HCl i4 Infect target cells i3->i4 i5 Incubate for 48-72h i4->i5 a1 Measure reporter gene expression i5->a1 a2 Normalize to control a1->a2 a3 Calculate IC50 a2->a3 G cluster_prep Preparation cluster_exp Experiment cluster_mon Monitoring & Analysis p1 Acclimatize guinea pigs p2 Record baseline weight and temperature p1->p2 e1 Administer ST-193 HCl or vehicle p2->e1 e2 Challenge with Lassa virus e1->e2 e3 Continue daily treatment e2->e3 m1 Monitor clinical signs, weight, and temperature e3->m1 m2 Collect blood samples e3->m2 m3 Determine survival rates m1->m3 m4 Quantify viremia m2->m4 m5 Analyze antibody response m2->m5 G cluster_virus Arenavirus cluster_cell Host Cell cluster_inhibition cluster_fusion Viral Fusion GPC GPC (GP1, GP2, SSP) Endosome Endosome GPC->Endosome Endocytosis Acidification Endosome Acidification (Low pH) Endosome->Acidification Cytoplasm Cytoplasm ST193 ST-193 HCl ConformationalChange GPC Conformational Change (GP1 dissociation, GP2 exposure) ST193->ConformationalChange Inhibits Acidification->ConformationalChange MembraneFusion Membrane Fusion ConformationalChange->MembraneFusion Release Viral Content Release MembraneFusion->Release Release->Cytoplasm

ST-193 Hydrochloride: A Technical Guide to its Prophylactic Potential Against Arenaviruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-193 hydrochloride has emerged as a promising small-molecule inhibitor of arenavirus entry, demonstrating potent in vitro activity against a broad spectrum of pathogenic arenaviruses and significant protective efficacy in preclinical models of Lassa fever. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its mechanism of action, quantitative antiviral data, and the experimental methodologies used for its evaluation. This document is intended to serve as a resource for researchers and drug development professionals interested in the prophylactic potential of ST-193 and related compounds against arenaviral hemorrhagic fevers.

Introduction

Arenaviruses are a family of enveloped RNA viruses, several of which can cause severe and often fatal hemorrhagic fevers in humans. Lassa virus (LASV), Junín virus (JUNV), Machupo virus (MACV), Guanarito virus (GTOV), and Sabia virus (SABV) are among the most significant human pathogens in this family. The lack of broadly effective vaccines and the limitations of current antiviral therapies, such as ribavirin, underscore the urgent need for novel prophylactic and therapeutic agents. This compound, a benzimidazole derivative, has been identified as a potent and broad-spectrum inhibitor of arenavirus entry, representing a promising candidate for further development.

Mechanism of Action: Inhibition of Viral Entry

This compound functions as a direct-acting antiviral by inhibiting the entry of arenaviruses into host cells.[1] Its mechanism of action is targeted at the viral envelope glycoprotein (GPC) complex, which is essential for mediating the fusion of the viral and host cell membranes.

The arenavirus GPC is a trimeric complex composed of three subunits: a stable signal peptide (SSP), a receptor-binding subunit (GP1), and a transmembrane fusion subunit (GP2). Viral entry is a multi-step process that begins with the attachment of the GP1 subunit to a host cell receptor. Following receptor binding, the virus is internalized into an endosome. The acidic environment of the late endosome triggers a conformational change in the GPC, leading to the dissociation of GP1 and the activation of the GP2 subunit, which mediates the fusion of the viral and endosomal membranes, releasing the viral ribonucleoprotein complex into the cytoplasm.

ST-193 specifically interferes with this pH-dependent membrane fusion process.[2][3] Evidence suggests that ST-193 stabilizes the pre-fusion conformation of the GPC complex, preventing the acid-induced conformational changes necessary for membrane fusion.[2] The sensitivity to ST-193 has been mapped to a region within the GP2 subunit, indicating a specific interaction with this component of the fusion machinery.[4] Notably, ST-193 does not appear to inhibit the initial attachment of the virus to the host cell.[4]

Arenavirus_Entry_Inhibition cluster_Extracellular Extracellular Space cluster_Endosome Endosome cluster_Cytoplasm Cytoplasm Virus Arenavirus Receptor Host Cell Receptor Virus->Receptor 1. Attachment Endocytosed_Virus Virus Receptor->Endocytosed_Virus 2. Endocytosis Fusion pH-dependent Membrane Fusion Endocytosed_Virus->Fusion 3. Acidification Viral_RNP Viral RNP Fusion->Viral_RNP 4. Genome Release Replication Replication Viral_RNP->Replication ST193 This compound ST193->Fusion Inhibits

Figure 1: Mechanism of this compound action in the arenavirus entry pathway.

Quantitative Data

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against a wide range of arenaviruses in pseudotype entry assays and in assays using authentic viruses. The half-maximal inhibitory concentrations (IC50) are consistently in the low nanomolar range, highlighting the compound's high potency.

Table 1: In Vitro Inhibitory Activity of ST-193 Against Arenavirus Pseudotypes

Virus PseudotypeIC50 (nM)
Lassa (LASV)1.6
Junín (JUNV)0.2 - 12
Machupo (MACV)0.2 - 12
Guanarito (GTOV)0.2 - 12
Sabiá (SABV)0.2 - 12

Data compiled from Larson et al., 2008.[4]

Table 2: In Vitro Inhibitory Activity of ST-193 Against Authentic Arenaviruses

VirusIC50 (nM)
Guanarito (GTOV)0.44
Junín (JUNV)0.62
Lassa (LASV)1.4
Machupo (MACV)3.1

Data from MedchemExpress.com.[5]

In Vivo Efficacy

The prophylactic potential of this compound has been evaluated in a lethal guinea pig model of Lassa fever. The study demonstrated a significant survival benefit and a reduction in viral load in treated animals.

Table 3: In Vivo Efficacy of ST-193 in a Guinea Pig Model of Lassa Fever

Treatment GroupDose (mg/kg/day)RouteDuration (days)Survival Rate (%)Viremia Reduction (log)
ST-19325Intraperitoneal1462.52-3
ST-19380Intraperitoneal1462.52-3
Ribavirin25Intraperitoneal140Not Reported
Vehicle ControlN/AIntraperitoneal140N/A

Data from Cashman et al., 2011.[6]

Experimental Protocols

Arenavirus Pseudotype Entry Assay (General Overview)

This assay is a critical tool for the initial screening and characterization of arenavirus entry inhibitors in a lower biosafety level environment.

Pseudotype_Assay_Workflow Transfection 1. Co-transfection of producer cells (e.g., HEK293T) with plasmids encoding: - Arenavirus GPC - Lentiviral/Retroviral core proteins - Reporter gene (e.g., Luciferase) Harvest 2. Harvest of pseudotyped viral particles from the supernatant Transfection->Harvest Titration 3. Titration of pseudovirus stock Harvest->Titration Infection 4. Infection of target cells (expressing appropriate receptors) in the presence of varying concentrations of ST-193 Titration->Infection Measurement 5. Measurement of reporter gene expression (e.g., Luciferase activity) at 48-72 hours post-infection Infection->Measurement Analysis 6. Calculation of IC50 values Measurement->Analysis

Figure 2: General workflow for an arenavirus pseudotype entry assay.

Methodology Outline:

  • Cell Culture: Maintain producer cells (e.g., HEK293T) and target cells in appropriate growth media.

  • Pseudovirus Production: Co-transfect producer cells with plasmids encoding the arenavirus GPC, a viral core (e.g., from HIV or MLV), and a reporter gene (e.g., luciferase or GFP).

  • Harvest and Titration: Collect the supernatant containing the pseudoviruses and determine the viral titer.

  • Inhibition Assay: Seed target cells in 96-well plates. Pre-incubate the cells with serial dilutions of this compound before adding the pseudovirus.

  • Readout: After 48-72 hours of incubation, measure the reporter gene expression. For luciferase, a luminometer is used to quantify the signal.

  • Data Analysis: Plot the reporter signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Cell Fusion Assay

This assay directly measures the ability of the arenavirus GPC to mediate membrane fusion in a controlled, cell-based system.

Methodology:

  • Effector Cell Preparation:

    • Transfect effector cells (e.g., Vero cells) with a plasmid expressing the arenavirus GPC.

    • Infect these cells with a vaccinia virus expressing T7 RNA polymerase.

  • Target Cell Preparation:

    • Infect target cells with a vaccinia virus containing a reporter gene (e.g., β-galactosidase) under the control of a T7 promoter.

  • Co-culture:

    • Mix the effector and target cells in a 1:1 ratio in a 96-well plate.

  • Fusion Induction:

    • Incubate the co-culture to allow for cell attachment.

    • To induce fusion, briefly expose the cells to a low pH buffer (e.g., pH 5.0).

    • Neutralize the acidic buffer with normal growth medium.

  • Reporter Gene Expression:

    • Incubate the cells for several hours to allow for the expression of the reporter gene in the fused cells (syncytia).

  • Quantification:

    • Lyse the cells and measure the activity of the reporter enzyme (e.g., using a chemiluminescent substrate for β-galactosidase).

  • Inhibition Assessment:

    • To test the effect of ST-193, the compound is added to the co-culture before the low-pH-induced fusion step.

In Vivo Efficacy Study in Guinea Pig Model of Lassa Fever

This preclinical model is crucial for evaluating the prophylactic potential of antiviral candidates in a relevant disease model.

Methodology:

  • Animal Model: Strain 13 guinea pigs are used as they are highly susceptible to Lassa virus infection and develop a disease that mimics human Lassa fever.[6]

  • Virus Strain: A lethal dose of a pathogenic Lassa virus strain (e.g., Josiah) is used for challenge.[6]

  • Treatment Groups: Animals are randomized into treatment groups:

    • ST-193 (e.g., 25 mg/kg and 80 mg/kg)

    • Positive control (e.g., Ribavirin)

    • Vehicle control

  • Drug Administration: this compound is administered via intraperitoneal injection, typically starting shortly before viral challenge and continuing daily for a specified period (e.g., 14 days).[6]

  • Monitoring: Animals are monitored daily for clinical signs of disease (e.g., weight loss, fever, morbidity) and survival.

  • Viremia Measurement: Blood samples are collected at various time points to quantify the viral load using methods such as plaque assays or qRT-PCR.

  • Endpoint: The primary endpoint is survival, with secondary endpoints including changes in viremia, body weight, and temperature.

Pharmacokinetics and Toxicology

Detailed public information on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology of this compound is limited at the time of this writing. The available in vivo data indicates that the compound was well-tolerated in guinea pigs at doses up to 100 mg/kg/day for 14 days.[5] Further studies are required to fully characterize the pharmacokinetic and safety profile of this compound to support its clinical development.

Conclusion and Future Directions

This compound is a potent and broad-spectrum arenavirus entry inhibitor with demonstrated in vivo efficacy in a relevant animal model of Lassa fever. Its specific mechanism of action, targeting the viral fusion process, makes it an attractive candidate for prophylactic use. The quantitative data presented in this guide highlight its potential.

Future research should focus on:

  • Comprehensive pharmacokinetic and toxicology studies to establish a complete safety profile.

  • Evaluation of ST-193 efficacy in other animal models of arenavirus hemorrhagic fevers.

  • Investigation of the potential for resistance development and the mechanisms of escape.

  • Optimization of the formulation and delivery of ST-193 for potential human use.

The continued development of this compound and similar arenavirus entry inhibitors holds significant promise for addressing the unmet medical need for effective prophylactic agents against these high-consequence pathogens.

References

Methodological & Application

Application Notes and Protocols for ST-193 Hydrochloride In Vitro Antiviral Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-193 hydrochloride is a potent and broad-spectrum small-molecule inhibitor of arenavirus entry.[1][2] Arenaviruses are enveloped RNA viruses, several of which can cause severe hemorrhagic fevers in humans, including Lassa, Junin, Machupo, Guanarito, and Sabiá viruses.[1] ST-193 has demonstrated significant promise as a potential therapeutic agent, exhibiting low nanomolar inhibitory concentrations against various pathogenic arenaviruses.[3] These application notes provide detailed protocols for evaluating the in vitro antiviral activity of this compound against arenaviruses using standard virological assays.

Mechanism of Action

This compound functions as an arenavirus entry inhibitor.[1] The entry of arenaviruses into host cells is a multi-step process initiated by the binding of the viral glycoprotein complex (GPC) to cell surface receptors, followed by endocytosis. Acidification within the endosome triggers a conformational change in the GPC, leading to the fusion of the viral and endosomal membranes and release of the viral ribonucleoprotein complex into the cytoplasm.

ST-193 specifically targets the pH-dependent membrane fusion step.[1] It is believed to interact with a region within the GP2 subunit of the viral glycoprotein complex. This interaction stabilizes the prefusion state of the GPC, preventing the conformational changes required for membrane fusion, thus effectively blocking viral entry into the host cell.[1]

Quantitative Data Summary

The antiviral activity of this compound is summarized by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces viral activity by 50%. The cytotoxicity of the compound is represented by the 50% cytotoxic concentration (CC50), the concentration that results in 50% cell death. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window.

Table 1: In Vitro Antiviral Activity of this compound Against Various Arenaviruses

VirusEC50/IC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Lassa virus (LASV)1.6[1]Data not availableData not available
Junin virus (JUNV)0.62[3]Data not availableData not available
Machupo virus (MACV)3.1[3]Data not availableData not available
Guanarito virus (GTOV)0.44[3]Data not availableData not available
Sabiá virus (SABV)0.2 - 12[1]Data not availableData not available

Experimental Protocols

Two standard methods for determining the in vitro antiviral efficacy of this compound are the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Arenavirus stock (e.g., Lassa virus, Junin virus)

  • This compound

  • 96-well cell culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

  • Phosphate-buffered saline (PBS)

  • Formalin (10% solution for fixing)

Protocol:

  • Cell Seeding: Seed Vero E6 cells into 96-well plates at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.

  • Infection and Treatment:

    • When the cell monolayer is confluent, remove the growth medium.

    • Add the diluted this compound to the appropriate wells.

    • Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

    • Infect the wells (except for cell and toxicity controls) with the arenavirus at a pre-determined multiplicity of infection (MOI) that causes complete CPE in 3-5 days.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until approximately 100% CPE is observed in the virus control wells.

  • Staining:

    • Carefully remove the medium from the wells.

    • Fix the cells by adding 10% formalin and incubating for at least 30 minutes.

    • Wash the plates gently with PBS.

    • Stain the cells with crystal violet solution for 15-20 minutes.

    • Wash the plates with water to remove excess stain and allow them to air dry.

  • Data Analysis:

    • Quantify the cell viability by solubilizing the crystal violet stain with methanol or a similar solvent and measuring the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of CPE inhibition for each compound concentration relative to the cell and virus controls.

    • The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

    • The CC50 value is determined similarly from the compound toxicity control wells.

Plaque Reduction Assay

This assay is a more quantitative method that measures the reduction in the number of infectious virus particles (plaques) in the presence of the compound.

Materials:

  • Vero E6 cells

  • Complete cell culture medium

  • Arenavirus stock

  • This compound

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.2% Avicel or methylcellulose)

  • Crystal Violet staining solution

  • PBS

  • Formalin

Protocol:

  • Cell Seeding: Seed Vero E6 cells into 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Incubation:

    • Prepare serial dilutions of this compound.

    • In a separate tube, mix a known concentration of the arenavirus (to produce 50-100 plaques per well) with each dilution of the compound. Incubate this mixture for 1 hour at 37°C.

  • Infection:

    • Remove the growth medium from the cell monolayers and wash with PBS.

    • Add the virus-compound mixture to the wells.

    • Incubate for 1-2 hours at 37°C to allow for virus adsorption.

  • Overlay:

    • Gently remove the inoculum.

    • Add the overlay medium containing the corresponding concentration of this compound to each well. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 4-7 days, or until plaques are visible.

  • Staining:

    • Fix the cells with 10% formalin.

    • Remove the overlay and stain the cell monolayer with crystal violet.

    • Wash the plates and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • The IC50 value is the concentration of the compound that reduces the number of plaques by 50%. This is determined by plotting the percentage of plaque reduction against the log of the compound concentration.

Visualizations

Arenavirus Entry Pathway and ST-193 Inhibition

Arenavirus_Entry Virion Arenavirus Virion (with GPC) Receptor Host Cell Receptor (e.g., α-dystroglycan) Virion->Receptor 1. Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome 2. Internalization pH_Drop pH drop Endosome->pH_Drop Fusion Membrane Fusion pH_Drop->Fusion 3. GPC Conformational Change Release Viral RNP Release into Cytoplasm Fusion->Release 4. Fusion & Release ST193 This compound ST193->Fusion Inhibits

Caption: Arenavirus entry pathway and the inhibitory action of ST-193.

Experimental Workflow for CPE Inhibition Assay

CPE_Workflow Start Start Seed_Cells Seed Vero E6 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Prepare_Compound Prepare serial dilutions of ST-193 Incubate_24h->Prepare_Compound Add_Compound_Virus Add ST-193 & Virus to cells Prepare_Compound->Add_Compound_Virus Incubate_Assay Incubate 3-5 days Add_Compound_Virus->Incubate_Assay Fix_Cells Fix cells with Formalin Incubate_Assay->Fix_Cells Stain_Cells Stain with Crystal Violet Fix_Cells->Stain_Cells Quantify Quantify Absorbance (570 nm) Stain_Cells->Quantify Analyze Calculate EC50 & CC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

References

Application Note: High-Throughput Screening of ST-193 Hydrochloride Using a Pseudovirus Neutralization Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and the evaluation of therapeutic candidates against pathogenic viruses.

Introduction: ST-193 hydrochloride is a potent, small-molecule inhibitor with broad-spectrum activity against arenaviruses. It has demonstrated significant efficacy in inhibiting the entry of several hemorrhagic fever-causing arenaviruses, including Lassa, Junin, Machupo, and Guanarito, with IC50 values in the low nanomolar range[1]. The evaluation of such antiviral compounds requires robust, safe, and scalable assay systems. Pseudovirus neutralization assays (PVNAs) offer a powerful alternative to traditional plaque reduction assays that require high-containment Biosafety Level 4 (BSL-4) facilities for live arenaviruses. PVNAs utilize replication-incompetent viral particles, which incorporate the envelope glycoproteins of a pathogenic virus on the surface of a safe, common viral core (e.g., lentivirus), allowing the study of viral entry in a BSL-2 environment[2]. This application note provides a detailed protocol for using a luciferase-based PVNA to determine the inhibitory activity of this compound.

Mechanism of Action Overview: Arenaviruses, like Lassa virus (LASV), initiate infection by binding to cell surface receptors via their glycoprotein complex (GPC). This interaction triggers endocytosis, and following acidification of the endosome, fusion between the viral and host cell membranes occurs, releasing the viral ribonucleoprotein complex into the cytoplasm. ST-193 has been shown to be a potent inhibitor of this entry process[1]. While its precise molecular target is still under investigation, it is hypothesized to interfere with the GPC-mediated membrane fusion step. Antiviral drugs can target various stages of the viral life cycle, including attachment, entry, replication, and release[3][4].

Many viruses, upon entering a host cell, manipulate cellular metabolic pathways to support their replication. The Sterol Regulatory Element-Binding Protein (SREBP) pathway, a critical regulator of host cholesterol and fatty acid biosynthesis, is one such pathway often exploited by viruses to build new viral membranes.

SREBP_Pathway SREBP-Mediated Regulation of Lipid Synthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex (Inactive) Insig Insig SREBP_SCAP->Insig High Sterols: Complex Retained S1P Site-1 Protease (S1P) SREBP_SCAP->S1P Low Sterols: Transport to Golgi S2P Site-2 Protease (S2P) S1P->S2P Cleavage 1 nSREBP nSREBP (Active) S2P->nSREBP Cleavage 2 (Release) SRE Sterol Response Element (SRE) nSREBP->SRE Binds to DNA Genes Lipid Synthesis Genes (e.g., HMGCR, FASN) SRE->Genes Activates Transcription

Caption: SREBP pathway activation under low sterol conditions.

Experimental Protocols

The following protocols outline the production of pseudovirus, the neutralization assay workflow, and a parallel cytotoxicity assessment.

PVNA_Workflow Pseudovirus Neutralization Assay Workflow cluster_prep Preparation cluster_incubation Incubation & Infection cluster_readout Data Acquisition & Analysis A 1. Prepare Serial Dilutions of this compound B 2. Add Fixed Titer of Pseudovirus C 3. Incubate Mixture (1 hour at 37°C) B->C D 4. Add Mixture to Target Cells in 96-well Plate C->D E 5. Incubate Plate (48 hours at 37°C) D->E F 6. Lyse Cells & Add Luciferase Substrate E->F G 7. Measure Luminescence (RLU) F->G H 8. Plot Dose-Response Curve & Calculate IC50 G->H

Caption: Step-by-step workflow for the pseudovirus neutralization assay.

Protocol 1: Pseudovirus Production

This protocol describes the generation of lentiviral particles pseudotyped with the Lassa virus glycoprotein (LASV GPC).

  • Cell Seeding: Day 1, seed HEK293T cells in 10-cm dishes at a density of 5 x 10^6 cells per dish to achieve 70-80% confluency on the day of transfection.

  • Transfection: On Day 2, co-transfect the cells using a suitable transfection reagent (e.g., Lipofectamine 2000) with the following plasmids:

    • An expression plasmid encoding the LASV Glycoprotein (GPC).

    • A lentiviral backbone plasmid expressing a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-).

    • A packaging plasmid (e.g., psPAX2).

  • Incubation: Incubate cells for 4-6 hours at 37°C, then replace the transfection medium with fresh culture medium.

  • Harvest: At 48 and 72 hours post-transfection, harvest the supernatant containing the pseudovirus particles.

  • Processing: Centrifuge the supernatant to pellet cell debris, filter through a 0.45 µm filter, and store aliquots at -80°C.

Protocol 2: Pseudovirus Neutralization Assay
  • Cell Seeding: Seed target cells (e.g., Vero or A549) in a white, flat-bottom 96-well plate at 2 x 10^4 cells per well and incubate overnight.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 10 µM). Include "virus control" (no compound) and "cell control" (no virus) wells.

  • Neutralization Reaction: In a separate plate, mix 50 µL of each compound dilution with 50 µL of diluted pseudovirus stock (pre-titrated to yield a high signal-to-background ratio). Incubate for 1 hour at 37°C[5].

  • Infection: Transfer 100 µL of the pseudovirus-compound mixture to the corresponding wells of the plate containing target cells.

  • Incubation: Incubate the plates for 48 hours at 37°C[5].

  • Luminescence Reading: After incubation, lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega Luciferase Assay System) according to the manufacturer's instructions. Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the relative light unit (RLU) values. The average RLU from "virus control" wells represents 0% inhibition, and the average from "cell control" wells represents 100% inhibition.

    • Calculate the percentage of neutralization for each ST-193 concentration.

    • Plot the percentage of neutralization against the log concentration of ST-193 and fit the data using a four-parameter logistic regression model to determine the 50% inhibitory concentration (IC50).

Protocol 3: Cytotoxicity Assay

To ensure that the observed reduction in viral signal is due to specific antiviral activity and not cell death, a parallel cytotoxicity assay should be performed[6].

  • Cell Seeding: Seed target cells in a clear, flat-bottom 96-well plate as described in Protocol 2.

  • Compound Addition: Add the same serial dilutions of this compound to the cells. Include "untreated cell" controls.

  • Incubation: Incubate for 48 hours at 37°C.

  • Viability Assessment: Measure cell viability using a suitable method, such as an MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation and Analysis

Quantitative data should be organized to clearly present the compound's potency and safety profile.

Table 1: Antiviral Activity of this compound against Arenavirus Pseudotypes

This table summarizes the 50% inhibitory concentration (IC50) of ST-193 HCl against pseudoviruses bearing the glycoproteins of different arenaviruses.

Pseudovirus (Glycoprotein)IC50 (nM)[1]
Lassa Virus (LASV)1.6
Junin Virus (JUNV)0.62
Machupo Virus (MACV)3.1
Guanarito Virus (GTOV)0.44
Lymphocytic Choriomeningitis Virus (LCMV)>10,000
Vesicular Stomatitis Virus (VSV)>10,000

Table 2: Cytotoxicity and Selectivity Index of this compound

The Selectivity Index (SI) is a critical parameter that defines the therapeutic window of a drug candidate. It is calculated as the ratio of CC50 to IC50. A higher SI value indicates a more favorable safety profile.

Cell LineCC50 (µM)IC50 (nM, LASV)Selectivity Index (SI = CC50/IC50)
Vero>501.6>31,250
A549>502.1>23,800

References

Application Notes and Protocols for ST-193 Hydrochloride Testing in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-193 hydrochloride is a potent and broad-spectrum small-molecule inhibitor of arenavirus entry.[1][2][3][4][5] It has demonstrated significant antiviral activity against several pathogenic arenaviruses, including Lassa (LASV), Junin (JUNV), Machupo (MACV), Guanarito (GTOV), and Sabia (SABV) viruses.[1][3][4][5] These viruses are causative agents of severe hemorrhagic fevers in humans, for which effective therapeutic options are limited.[1][6] ST-193 acts by targeting the viral envelope glycoprotein (GP) complex, specifically the GP2 subunit, to inhibit the pH-dependent membrane fusion step required for viral entry into host cells.[1][2][3] This document provides detailed application notes and protocols for the in vitro evaluation of this compound using established cell culture models.

Mechanism of Action

ST-193 is an entry inhibitor that specifically targets the arenavirus glycoprotein complex.[1][2][3] The primary mechanism of action is the inhibition of the pH-dependent membrane fusion process that is essential for the release of the viral ribonucleoprotein complex into the cytoplasm of the host cell.[2][3] Sensitivity to ST-193 has been mapped to a region within the GP2 subunit, which includes the transmembrane domain.[1][3] It is believed that ST-193 stabilizes the prefusion conformation of the GP complex, preventing the conformational changes required for fusion with the endosomal membrane.[3]

Below is a diagram illustrating the proposed mechanism of action of ST-193.

cluster_0 Arenavirus Entry Pathway cluster_1 ST-193 Inhibition Virus Arenavirus Particle Receptor Host Cell Receptor (e.g., α-dystroglycan) Virus->Receptor 1. Attachment Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome pH_drop pH Drop Endosome->pH_drop 3. Acidification Fusion Membrane Fusion pH_drop->Fusion 4. GP2-mediated Conformational Change Release Viral RNP Release Fusion->Release 5. Genome Release Replication Viral Replication Release->Replication ST193 ST-193 ST193->Fusion Inhibits

Caption: Arenavirus entry pathway and the inhibitory action of ST-193.

Recommended Cell Culture Models

The primary in vitro models for testing ST-193 efficacy utilize lentiviral pseudotypes expressing arenavirus glycoproteins. This system offers a safe and reproducible method for studying viral entry under BSL-2 conditions.[1] For studies with live viruses, appropriate BSL-4 facilities are mandatory.

Commonly Used Cell Lines:

  • HEK-293T: Human embryonic kidney cells are highly transfectable and are the standard for producing lentiviral pseudotypes.[4][7] They are also used as target cells in pseudovirus infection assays.

  • Vero: African green monkey kidney cells are susceptible to a wide range of viruses, including Lassa virus, and are often used in plaque reduction assays.[7]

  • Huh-7: Human hepatoma cells.[7]

  • A549: Human lung adenocarcinoma cells.[8]

Quantitative Data Summary

The following table summarizes the reported 50% inhibitory concentrations (IC50) of ST-193 against various arenavirus pseudotypes.

Virus (Pseudotype)IC50 (nM)Cell LineAssay Type
Lassa (LASV)1.6HEK-293TPseudovirus Neutralization
Junin (JUNV)0.2 - 12HEK-293TPseudovirus Neutralization
Machupo (MACV)0.2 - 12HEK-293TPseudovirus Neutralization
Guanarito (GTOV)0.2 - 12HEK-293TPseudovirus Neutralization
Sabia (SABV)0.2 - 12HEK-293TPseudovirus Neutralization
Tacaribe (TCRV)Potent InhibitionHEK-293TPseudovirus Neutralization

Data sourced from Larson et al., 2008 and other referenced publications.[1]

Experimental Protocols

Arenavirus Pseudovirus Production and Titration

This protocol describes the generation of lentiviral particles pseudotyped with arenavirus glycoproteins.

Materials:

  • HEK-293T cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lentiviral packaging plasmid (e.g., psPAX2)

  • Lentiviral vector with a reporter gene (e.g., pWPI-Luciferase)

  • Expression plasmid for the desired arenavirus glycoprotein (e.g., LASV-GP)

  • Transfection reagent (e.g., Lipofectamine 2000 or PEI)

  • Opti-MEM

  • 0.45 µm filter

Protocol:

  • Cell Seeding: The day before transfection, seed HEK-293T cells in a 10 cm dish to be 70-80% confluent at the time of transfection.

  • Transfection Complex Preparation:

    • In a sterile tube, mix the packaging plasmid, reporter vector, and glycoprotein expression plasmid.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA mixture and the diluted transfection reagent. Incubate at room temperature for 20 minutes.

  • Transfection: Add the transfection complex dropwise to the HEK-293T cells. Gently swirl the dish to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Harvesting Pseudovirus: At 48 and 72 hours post-transfection, harvest the cell culture supernatant containing the pseudoviral particles.

  • Clarification and Filtration: Centrifuge the supernatant at a low speed to pellet cell debris. Filter the supernatant through a 0.45 µm filter.

  • Storage: Aliquot the pseudovirus and store at -80°C.

Titration: The infectious titer of the pseudovirus stock should be determined by infecting target cells (e.g., HEK-293T) with serial dilutions of the virus and measuring the reporter gene expression (e.g., luciferase activity) at 48-72 hours post-infection.

Pseudovirus Neutralization Assay

This assay is used to determine the IC50 of this compound.

Materials:

  • HEK-293T cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Arenavirus pseudovirus stock

  • This compound stock solution (in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

Protocol:

  • Cell Seeding: Seed HEK-293T cells in a 96-well plate at a density that will result in 90-100% confluency on the day of infection.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. Include a "no drug" control (vehicle only, e.g., DMSO) and a "no virus" control.

  • Virus-Compound Incubation: In a separate plate, mix equal volumes of the diluted compound and the pseudovirus. Incubate at 37°C for 1 hour.

  • Infection: Remove the medium from the seeded HEK-293T cells and add the virus-compound mixture.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.

  • Luciferase Assay:

    • Remove the supernatant from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to the "no drug" control (100% infection).

    • Plot the percentage of infection against the log concentration of ST-193.

    • Calculate the IC50 value using a non-linear regression curve fit.

cluster_0 Experimental Workflow: Pseudovirus Neutralization Assay Seed 1. Seed Target Cells (HEK-293T in 96-well plate) Infect 4. Infect Target Cells Seed->Infect Prepare_Drug 2. Prepare Serial Dilutions of ST-193 Incubate_VC 3. Incubate Pseudovirus with ST-193 dilutions Prepare_Drug->Incubate_VC Incubate_VC->Infect Incubate_Plate 5. Incubate for 48-72 hours Infect->Incubate_Plate Lyse 6. Lyse Cells & Measure Luciferase Activity Incubate_Plate->Lyse Analyze 7. Analyze Data & Calculate IC50 Lyse->Analyze

Caption: Workflow for the pseudovirus neutralization assay.

Conclusion

The cell culture models and protocols described provide a robust framework for the preclinical evaluation of this compound. The use of arenavirus pseudotypes offers a safe and efficient method for determining the antiviral potency and mechanism of action of this promising entry inhibitor. These in vitro studies are a critical step in the drug development pipeline for novel arenavirus therapeutics.

References

Application Notes and Protocols: ST-193 Hydrochloride in a Guinea Pig Model of Lassa Fever

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lassa virus (LASV), a member of the Arenaviridae family, is the causative agent of Lassa fever, a severe and often fatal hemorrhagic illness endemic to West Africa.[1][2] The lack of FDA-approved vaccines and limited therapeutic options underscores the urgent need for effective antiviral treatments.[1][2] ST-193 hydrochloride is a small-molecule inhibitor that has shown potent in vitro activity against arenaviruses by inhibiting viral entry.[1][3] This document provides detailed application notes and protocols for the evaluation of this compound in the well-established guinea pig model of Lassa fever, based on published efficacy studies.

Data Presentation

Table 1: Survival Outcomes in Lassa Virus-Infected Guinea Pigs
Treatment GroupDose (mg/kg)RouteNumber of Animals (n)Survival Rate (%)Reference
ST-193 HCl25i.p.862.5[1][2]
ST-193 HCl80i.p.862.5[1][2]
Ribavirin25i.p.80[1][2]
Vehicle Control-i.p.70[1][2]
Table 2: Viremia in Lassa Virus-Infected Guinea Pigs at Day 14 Post-Infection
Treatment GroupDose (mg/kg)Mean Viremia (pfu/mL)Log Reduction vs. VehicleReference
ST-193 HCl (combined)25 & 804 x 10²2-3 log[1]
Ribavirin253.5 x 10⁴Not specified[1]
Vehicle Control-2 x 10⁵-[1]
Table 3: Clinical Observations in Lassa Virus-Infected Guinea Pigs
Treatment GroupKey Clinical ObservationsReference
ST-193 HCl- Fewer signs of disease compared to controls.- Elevated body temperatures by day 9, returning to normal by day 19 in most survivors.- Initial weight loss, stabilizing by day 14, with subsequent weight gain in survivors.[1][2]
Ribavirin- Severe disease signs.- Elevated body temperatures starting day 9.- Steady weight loss until moribund.[1]
Vehicle Control- Severe disease, moribund between days 10 and 15.- Elevated body temperatures starting day 9.- Steady weight loss until moribund.[1][2]

Experimental Protocols

Animal Model and Virus Strain
  • Animal Model: In-bred strain 13 guinea pigs are utilized as they are uniformly susceptible to lethal Lassa virus infection.[1][4][5]

  • Virus Strain: Lassa virus, Josiah strain.[1][2]

Experimental Workflow

G cluster_pre_infection Pre-Infection Phase cluster_infection_treatment Infection and Treatment Phase cluster_monitoring Monitoring Phase cluster_endpoint Endpoint Analysis acclimatization Animal Acclimatization group_allocation Group Allocation (ST-193, Ribavirin, Vehicle) acclimatization->group_allocation treatment_day0 Day 0: Pre-treatment (1 hour prior to infection) infection Lethal Lassa Virus Challenge (Josiah Strain) treatment_day0->infection daily_treatment Days 1-14: Daily Treatment Administration (i.p. injection) infection->daily_treatment daily_monitoring Daily Monitoring: - Clinical Signs - Body Weight - Body Temperature daily_treatment->daily_monitoring blood_collection Periodic Blood Collection (e.g., Days 7, 14, 21) daily_monitoring->blood_collection for viremia & serology survival_analysis Survival Analysis (up to 30 days) daily_monitoring->survival_analysis viremia_quantification Viremia Quantification (Plaque Assay) blood_collection->viremia_quantification serology Serological Analysis (e.g., IgG response) blood_collection->serology G cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm lassa_virus Lassa Virus (LASV) (with GP1/GP2 complex) alpha_dg α-Dystroglycan Receptor lassa_virus->alpha_dg 1. Binding (GP1) endosome Endosome Formation (Macropinocytosis) alpha_dg->endosome 2. Internalization acidification Endosomal Acidification (pH drop) endosome->acidification 3. Maturation fusion Membrane Fusion (GP2 Mediated) acidification->fusion 4. Conformational Change release Viral RNP Release & Replication fusion->release 5. Viral Genome Release st193 This compound st193->fusion Inhibits

References

Application Notes and Protocols for ST-193 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of ST-193, a potent small-molecule inhibitor of arenavirus entry, in a relevant animal model of Lassa fever. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in the design and execution of their own in vivo experiments.

Compound Information
  • Compound Name: ST-193

  • Mechanism of Action: ST-193 is an arenavirus entry inhibitor. It functions by binding to the viral glycoprotein complex (GPC) and stabilizing its prefusion state. This action prevents the pH-dependent conformational changes necessary for membrane fusion within the endosome, thereby blocking viral entry into the host cell. The likely molecular target is the interface between the stable signal peptide (SSP) and the G2 fusion subunit.[1][2][3][4][5]

  • Therapeutic Potential: Investigated as a potential antiviral agent for the treatment of Lassa fever and other arenaviral hemorrhagic fevers.

Animal Model

The primary animal model described for the in vivo efficacy testing of ST-193 is the Strain 13 guinea pig model of Lassa fever. This model is well-established and recapitulates key aspects of human Lassa virus infection, including high viremia and mortality.[6]

Dosing and Administration

a. Dosing Regimen:

In a pivotal study, ST-193 was administered at two dose levels: 25 mg/kg and 80 mg/kg .[4][6]

b. Route of Administration:

The recommended route of administration for ST-193 in this model is intraperitoneal (i.p.) injection .[4][6]

c. Dosing Frequency and Duration:

Treatment was administered once daily for a total of 14 consecutive days .[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of ST-193 in the guinea pig model of Lassa fever.

Table 1: Dosing and Administration Parameters for ST-193 in Guinea Pigs

ParameterDetailsReference
Animal Model Strain 13 Guinea Pig[6]
Compound ST-193[6]
Dose Levels 25 mg/kg and 80 mg/kg[4][6]
Route of Administration Intraperitoneal (i.p.)[4][6]
Dosing Frequency Once daily[6]
Treatment Duration 14 days[6]
Vehicle 32% (w/v) 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)[6]
Comparator Ribavirin (25 mg/kg, i.p., once daily)[6]

Table 2: Efficacy of ST-193 in the Lassa Fever Guinea Pig Model

Outcome MeasureVehicle ControlRibavirin (25 mg/kg)ST-193 (25 mg/kg)ST-193 (80 mg/kg)Reference
Survival Rate 0%0%62.5%62.5%[6][7][8]
Viremia Reduction N/A-2-3 log reduction2-3 log reduction[4][6]

Table 3: Pharmacokinetic Parameters of ST-193 in Guinea Pigs (Single i.p. Dose)

DoseTime Point (hours)Mean Plasma Concentration (µg/mL)Reference
25 mg/kg0.5~1.5[6]
1~2.0[6]
2~1.8[6]
4~1.2[6]
8~0.5[6]
24<0.1[6]
100 mg/kg0.5~6.0[6]
1~7.5[6]
2~7.0[6]
4~4.5[6]
8~2.0[6]
24~0.2[6]

Note: The 100 mg/kg dose was used for pharmacokinetic studies but not in the efficacy study described.

Experimental Protocols

Protocol 1: Preparation of ST-193 Dosing Solution

Objective: To prepare a sterile solution of ST-193 for intraperitoneal administration in guinea pigs.

Materials:

  • ST-193 powder

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection (WFI)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the Vehicle:

    • Weigh the required amount of HP-β-CD to make a 32% (w/v) solution in WFI. For example, to prepare 10 mL of vehicle, dissolve 3.2 g of HP-β-CD in a final volume of 10 mL of WFI.

    • Stir the solution at room temperature until the HP-β-CD is completely dissolved. The solution should be clear.

  • Prepare the ST-193 Solution:

    • Weigh the appropriate amount of ST-193 to achieve the desired final concentration (e.g., 12.5 mg/mL for the 25 mg/kg and 80 mg/kg doses, assuming a specific injection volume).

    • Slowly add the ST-193 powder to the 32% HP-β-CD vehicle while stirring.

    • Continue stirring at room temperature until the ST-193 is fully dissolved. This may take some time. Gentle warming may be explored if solubility is an issue, but stability at higher temperatures should be confirmed.

  • Sterilization:

    • Sterile-filter the final ST-193 solution through a 0.22 µm filter into a sterile vial.

  • Storage:

    • Store the dosing solution at an appropriate temperature (e.g., 2-8°C) and protect it from light. The stability of the solution under storage conditions should be determined.

Protocol 2: Intraperitoneal (i.p.) Injection in Guinea Pigs

Objective: To administer ST-193 solution to guinea pigs via the intraperitoneal route.

Materials:

  • Prepared ST-193 dosing solution

  • Sterile syringes (e.g., 1 mL or 3 mL)

  • Sterile needles (e.g., 23-25 gauge)

  • 70% ethanol or other suitable antiseptic

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Restraint:

    • Properly restrain the guinea pig to expose the abdomen. One common method is to hold the animal with its back against your forearm and your hand supporting its hindquarters, tilting the head downwards. This allows the abdominal organs to shift cranially.

  • Site Preparation:

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum.

    • Swab the injection site with 70% ethanol and allow it to dry.

  • Injection:

    • Draw the calculated volume of the ST-193 solution into a sterile syringe.

    • Insert the needle at a 15-30 degree angle into the prepared injection site.

    • Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe hub, withdraw the needle and inject at a new site with a fresh needle and syringe.

    • Slowly inject the solution into the peritoneal cavity.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

    • Return the animal to its cage and monitor for any immediate adverse reactions.

Protocol 3: Monitoring of Lassa Virus-Infected Guinea Pigs

Objective: To assess the clinical condition of guinea pigs following Lassa virus infection and ST-193 treatment.

Procedure:

  • Daily Observations:

    • Observe each animal at least once daily for clinical signs of illness. These may include:

      • Ruffled fur

      • Lethargy or reduced activity

      • Hunched posture

      • Loss of appetite (anorexia)

      • Weight loss

      • Fever

  • Body Weight:

    • Record the body weight of each animal daily.

  • Body Temperature:

    • Measure and record the rectal temperature of each animal daily.

  • Clinical Scoring:

    • A clinical scoring system can be developed to quantify the severity of the disease. An example is provided below (this is a general example and should be adapted based on specific experimental observations):

      • 0 = Normal, no signs of illness

      • 1 = Slightly ruffled fur

      • 2 = Ruffled fur, slightly reduced activity

      • 3 = Ruffled fur, hunched posture, moderate lethargy

      • 4 = Moribund, unresponsive

  • Euthanasia Criteria:

    • Establish clear humane endpoints for euthanasia. This may include a certain percentage of weight loss, a specific clinical score, or the presentation of severe, irreversible signs of disease.

Protocol 4: Determination of Viral Titer by Plaque Assay

Objective: To quantify the amount of infectious Lassa virus in serum samples from treated and control animals.

Materials:

  • Vero E6 cells (or another susceptible cell line)

  • Cell culture medium (e.g., MEM with fetal bovine serum)

  • Serum samples from guinea pigs

  • Sterile 6-well plates

  • Primary overlay (e.g., containing agarose or methylcellulose)

  • Secondary overlay (e.g., with neutral red stain)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed Vero E6 cells in 6-well plates to form a confluent monolayer.

  • Sample Dilution:

    • Prepare serial 10-fold dilutions of the serum samples in cell culture medium.

  • Infection:

    • Remove the medium from the cell monolayers and inoculate with the diluted serum samples.

    • Incubate for a set period (e.g., 1 hour) to allow for viral adsorption.

  • Overlay:

    • Remove the inoculum and add the primary overlay to immobilize the virus particles.

    • Incubate the plates for several days (e.g., 4-5 days) to allow for plaque formation.

  • Staining and Counting:

    • Add the secondary overlay containing a vital stain like neutral red.

    • After a further incubation period, count the number of plaques (zones of cell death).

  • Titer Calculation:

    • Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) based on the dilution factor and the number of plaques counted.

Visualizations

Arenavirus Entry and Inhibition by ST-193

Arenavirus_Entry_Inhibition Arenavirus Entry and Mechanism of ST-193 Inhibition cluster_0 Viral Entry Pathway cluster_1 Inhibition by ST-193 Virus Arenavirus Particle Receptor Cell Surface Receptor (e.g., α-dystroglycan) Virus->Receptor 1. Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Acidification Endosomal Acidification (Low pH) Endosome->Acidification Fusion Membrane Fusion Acidification->Fusion 2. pH-dependent GPC conformational change Release Viral Ribonucleoprotein (RNP) Release into Cytoplasm Fusion->Release Block Blockage of pH-dependent Conformational Change and Fusion Fusion->Block Inhibited by ST-193 ST193 ST-193 GPC Prefusion Viral Glycoprotein Complex (GPC) ST193->GPC Binds to GPC Stabilization Stabilization of Prefusion GPC ST193->Stabilization GPC->Stabilization Stabilization->Block

Caption: Mechanism of Arenavirus Entry and Inhibition by ST-193.

Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow Experimental Workflow for ST-193 In Vivo Efficacy Study cluster_workflow Workflow Animal_Acclimation Animal Acclimation (Strain 13 Guinea Pigs) Group_Allocation Group Allocation (Vehicle, ST-193, Ribavirin) Animal_Acclimation->Group_Allocation Treatment_Day_0 Day 0: First Treatment (i.p. injection) Group_Allocation->Treatment_Day_0 Infection Day 0: Lassa Virus Challenge (1 hour post-treatment) Treatment_Day_0->Infection Daily_Treatment Days 1-13: Daily Treatment and Monitoring Infection->Daily_Treatment Monitoring Daily Monitoring: - Clinical Signs - Body Weight - Body Temperature Daily_Treatment->Monitoring Blood_Collection Periodic Blood Collection (for Viremia Analysis) Daily_Treatment->Blood_Collection Endpoint Study Endpoint: - Survival Analysis - Viremia Quantification Monitoring->Endpoint Blood_Collection->Endpoint

Caption: Workflow for ST-193 In Vivo Efficacy Study in Guinea Pigs.

References

ST-193 hydrochloride solubility and solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-193 hydrochloride is a potent, broad-spectrum small-molecule inhibitor of arenaviruses, a family of viruses that can cause severe hemorrhagic fevers in humans. It functions as a viral entry inhibitor, targeting the arenavirus glycoprotein complex (GPC) and preventing the fusion of the viral and host cell membranes, a critical step in the viral lifecycle. These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in in vitro antiviral assays.

Physicochemical Properties and Solubility

This compound is a white to off-white solid. Its solubility in common laboratory solvents is a critical factor for the design and reproducibility of both in vitro and in vivo experiments.

Table 1: Solubility of this compound

SolventSolubility (mg/mL)Observations
Dimethyl Sulfoxide (DMSO)≥ 25A stock solution of 25 mg/mL in DMSO can be readily prepared. The maximum solubility may be higher.
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)10A 10 mg/mL solution can be prepared in 32% (w/v) HP-β-CD for in vivo applications.[1]
WaterInsoluble
EthanolSparingly Soluble

Solution Preparation Protocols

Proper preparation of this compound solutions is essential for accurate and reproducible experimental results. Below are protocols for preparing stock solutions and working solutions for both in vitro and in vivo studies.

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in cell culture media for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 25 mg/mL. For example, to prepare 1 mL of a 25 mg/mL stock solution, add 1 mL of DMSO to 25 mg of this compound.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary to facilitate dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[1]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into cell culture medium for use in cell-based antiviral assays.

Materials:

  • 25 mg/mL this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM, MEM)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 25 mg/mL this compound stock solution.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the experiment.

  • It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used (typically ≤ 0.5%).

  • For example, to prepare a 100 µM working solution from a 25 mg/mL stock (assuming a molecular weight of approximately 400 g/mol for calculation purposes, resulting in a stock concentration of ~62.5 mM), a 1:625 dilution is required.

  • Prepare a range of concentrations to determine the half-maximal inhibitory concentration (IC50).

Protocol 3: Formulation for In Vivo Studies (with PEG300 and Tween-80)

This protocol provides a method for formulating this compound for administration in animal models.[1]

Materials:

  • 25 mg/mL this compound stock solution in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • To prepare a 1 mL working solution, start with 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL. This results in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a final ST-193 concentration of 2.5 mg/mL.[1]

Mechanism of Action: Arenavirus Entry Inhibition

ST-193 targets the arenavirus glycoprotein complex (GPC), which is essential for viral entry into host cells. The GPC is a trimer composed of three subunits: GP1, GP2, and the stable signal peptide (SSP). The GP1 subunit is responsible for binding to the host cell receptor, while the GP2 subunit mediates the fusion of the viral and endosomal membranes.

The entry process is pH-dependent. After the virus is taken up into an endosome, the acidic environment triggers a conformational change in the GPC, leading to membrane fusion. ST-193 is believed to bind to the GPC and stabilize its prefusion conformation, thereby preventing the pH-induced changes necessary for fusion and subsequent viral entry.

Arenavirus_Entry_Inhibition_by_ST193 cluster_virus Arenavirus cluster_host Host Cell cluster_fusion Membrane Fusion Virus Virion Receptor Host Cell Receptor (e.g., α-dystroglycan, TfR1) Virus->Receptor 1. Attachment GPC Glycoprotein Complex (GPC) (GP1, GP2, SSP) Endosome Endosome (Acidic pH) Receptor->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 4. Viral RNA Release (Successful Infection) Fusion 3. pH-dependent conformational change of GPC ST193 ST-193 ST193->GPC Binds and stabilizes prefusion GPC

Caption: Mechanism of ST-193 as an arenavirus entry inhibitor.

Experimental Workflow: Plaque Reduction Neutralization Assay

The plaque reduction neutralization assay (PRNA) is a standard method to quantify the in vitro antiviral activity of a compound. The assay measures the reduction in the formation of viral plaques in a cell monolayer in the presence of the inhibitor.

Plaque_Reduction_Assay_Workflow A 1. Seed Cells (e.g., Vero) in plates C 3. Infect Cell Monolayers with Arenavirus A->C B 2. Prepare Serial Dilutions of this compound D 4. Add ST-193 Dilutions to Infected Cells B->D C->D E 5. Overlay with Semi-Solid Medium (e.g., Agarose, Methylcellulose) D->E F 6. Incubate for Several Days to Allow Plaque Formation E->F G 7. Fix and Stain Cells (e.g., Crystal Violet) F->G H 8. Count Plaques and Calculate IC50 G->H

Caption: Workflow for a plaque reduction neutralization assay.

Protocol 4: Plaque Reduction Neutralization Assay (PRNA)

Materials:

  • Confluent cell monolayers permissive to arenavirus infection (e.g., Vero cells) in 6-well or 12-well plates

  • Arenavirus stock of known titer

  • Serial dilutions of this compound in cell culture medium

  • Cell culture medium

  • Overlay medium (e.g., 1% methylcellulose or 0.6% agarose in 2x MEM)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed Vero cells (or other appropriate cell line) in multi-well plates and grow until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a "no drug" control (vehicle control).

  • Virus Dilution: Dilute the arenavirus stock in cell culture medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After the incubation period, remove the virus inoculum and add the prepared dilutions of this compound to the respective wells.

  • Overlay: Add an equal volume of the overlay medium to each well and gently mix. The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for the appropriate time for plaque formation (this can range from 4 to 7 days depending on the virus).

  • Fixation and Staining:

    • After the incubation period, fix the cells with a 10% formalin solution.

    • Remove the fixative and stain the cell monolayers with a crystal violet solution. The stain will color the living cells, while the areas of cell death (plaques) will remain clear.

    • Gently wash the wells with water and allow the plates to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits plaque formation by 50%.

Safety Precautions

This compound is for research use only. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work with arenaviruses must be conducted in a BSL-4 facility by trained personnel.

References

Application Notes and Protocols for In Vivo Imaging of ST-193 Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-193 hydrochloride is a potent, broad-spectrum inhibitor of arenaviruses, demonstrating low nanomolar efficacy against hemorrhagic fever viruses such as Lassa, Junin, Machupo, and Guanarito in vitro.[1][2] Its mechanism of action is understood to be the inhibition of viral entry into host cells. While preclinical studies have shown its potential in reducing viremia and increasing survival in animal models, the in vivo biodistribution, target engagement, and real-time efficacy of this compound have not been extensively characterized using advanced imaging techniques.[1] This document provides detailed, albeit hypothetical, application notes and protocols for the in vivo imaging of this compound activity, designed to guide researchers in assessing its pharmacokinetic and pharmacodynamic properties in preclinical settings.

The following protocols are based on established in vivo imaging methodologies for antiviral agents and have been adapted for the specific investigation of this compound.

Quantitative Data Summary

The following tables represent hypothetical data that could be generated from the in vivo imaging protocols described in this document.

Table 1: Hypothetical Biodistribution of [¹⁸F]-ST-193 in an Arenavirus-Infected Rodent Model as Determined by PET Imaging

Organ/TissueStandardized Uptake Value (SUV) at 1h Post-InjectionStandardized Uptake Value (SUV) at 4h Post-Injection
Blood1.5 ± 0.30.5 ± 0.1
Liver5.2 ± 0.83.1 ± 0.5
Spleen4.8 ± 0.72.9 ± 0.4
Lungs3.5 ± 0.61.8 ± 0.3
Kidneys2.1 ± 0.41.0 ± 0.2
Brain0.2 ± 0.050.1 ± 0.03
Muscle0.8 ± 0.20.4 ± 0.1
Tumor (infected site)6.5 ± 1.14.2 ± 0.7

Table 2: Hypothetical Efficacy of this compound on Arenavirus Replication in a Bioluminescent Reporter Virus-Infected Rodent Model

Treatment GroupTotal Bioluminescent Flux (photons/sec) - Day 3 Post-InfectionTotal Bioluminescent Flux (photons/sec) - Day 7 Post-Infection
Vehicle Control1.2 x 10⁸ ± 0.3 x 10⁸5.8 x 10⁸ ± 1.2 x 10⁸
ST-193 (10 mg/kg)8.5 x 10⁷ ± 0.2 x 10⁷2.1 x 10⁸ ± 0.5 x 10⁸
ST-193 (25 mg/kg)4.1 x 10⁷ ± 0.1 x 10⁷0.9 x 10⁸ ± 0.2 x 10⁸
ST-193 (50 mg/kg)1.5 x 10⁷ ± 0.05 x 10⁷0.2 x 10⁸ ± 0.08 x 10⁸

Signaling Pathway and Mechanism of Action

This compound is known to inhibit the entry of arenaviruses into host cells. The proposed mechanism involves the interaction of ST-193 with the viral glycoprotein complex (GPC), preventing the pH-dependent membrane fusion in the endosome.

Arenavirus_Inhibition_by_ST193 cluster_Extracellular Extracellular Space cluster_HostCell Host Cell cluster_Endosome Endosome (Acidic pH) Arenavirus Arenavirus Particle Receptor Cellular Receptor (e.g., α-dystroglycan) Arenavirus->Receptor 1. Attachment Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization Endosome Endosome Fusion Membrane Fusion Release Viral RNP Release Fusion->Release 4. Uncoating Replication Viral Replication & Transcription Release->Replication Progeny Progeny Virions Replication->Progeny ST193 This compound ST193->Fusion Inhibition

Caption: Proposed mechanism of this compound inhibition of arenavirus entry.

Experimental Protocols

Protocol 1: In Vivo Biodistribution of this compound using Positron Emission Tomography (PET)

This protocol outlines a hypothetical procedure to radiolabel this compound and assess its biodistribution in an arenavirus-infected animal model using PET imaging.

Workflow Diagram:

PET_Workflow cluster_Preparation Preparation cluster_Imaging Imaging Procedure cluster_Analysis Data Analysis Radiolabeling Radiolabel ST-193 with ¹⁸F QC Quality Control of [¹⁸F]-ST-193 Radiolabeling->QC Injection Intravenous Injection of [¹⁸F]-ST-193 QC->Injection AnimalModel Establish Arenavirus Infection in Rodent Model AnimalModel->Injection Anesthesia Anesthetize Animal Injection->Anesthesia PETCT Dynamic PET/CT Scan (0-2 hours) Anesthesia->PETCT Reconstruction Image Reconstruction PETCT->Reconstruction ROI Region of Interest (ROI) Analysis Reconstruction->ROI SUV Calculate Standardized Uptake Values (SUV) ROI->SUV PK Pharmacokinetic Modeling SUV->PK

Caption: Workflow for PET imaging of [¹⁸F]-ST-193 biodistribution.

Methodology:

  • Radiolabeling of this compound:

    • Synthesize a suitable precursor of ST-193 for fluorination. The chemical structure of this compound (C₂₄H₂₅N₃O·HCl) contains aromatic rings that could potentially be modified for radiolabeling.

    • Perform nucleophilic substitution with [¹⁸F]fluoride on the precursor to yield [¹⁸F]-ST-193.

    • Purify the final product using high-performance liquid chromatography (HPLC).

    • Conduct quality control to determine radiochemical purity, specific activity, and stability.

  • Animal Model:

    • Use a suitable small animal model, such as IFNAR-/- mice, which are susceptible to arenavirus infection.

    • Infect animals with a pathogenic arenavirus strain under appropriate biosafety level conditions.

    • Monitor animals for signs of infection.

  • PET/CT Imaging:

    • Administer a bolus intravenous injection of [¹⁸F]-ST-193 (typically 5-10 MBq) to anesthetized, infected animals.

    • Perform a dynamic PET scan for 60-120 minutes, followed by a CT scan for anatomical reference.

    • Acquire static images at later time points (e.g., 4 hours) to assess drug clearance.

  • Data Analysis:

    • Reconstruct PET images and co-register with CT images.

    • Draw regions of interest (ROIs) over major organs and infected tissues.

    • Calculate the Standardized Uptake Value (SUV) for each ROI to quantify drug distribution.

    • Perform pharmacokinetic modeling of the time-activity curves to determine key parameters.

Protocol 2: In Vivo Efficacy of this compound using Bioluminescence Imaging (BLI)

This protocol describes a hypothetical study to evaluate the antiviral efficacy of this compound in real-time using an arenavirus engineered to express a luciferase reporter gene.

Workflow Diagram:

BLI_Workflow cluster_Setup Experimental Setup cluster_TreatmentImaging Treatment and Imaging cluster_Analysis Data Analysis ReporterVirus Generate Recombinant Arenavirus Expressing Luciferase Infection Infect Rodent Model with Reporter Virus ReporterVirus->Infection Grouping Randomize Animals into Treatment Groups (Vehicle, ST-193 Doses) Infection->Grouping Dosing Administer Daily Doses of ST-193 or Vehicle Grouping->Dosing Substrate Inject Luciferin Substrate Dosing->Substrate At each imaging time point BLI Bioluminescence Imaging at Multiple Time Points Substrate->BLI ROI_BLI Region of Interest (ROI) Analysis on Images BLI->ROI_BLI Quantify Quantify Total Photon Flux ROI_BLI->Quantify Statistics Statistical Analysis of Treatment Efficacy Quantify->Statistics

Caption: Workflow for BLI-based efficacy testing of ST-193.

Methodology:

  • Reporter Virus and Animal Model:

    • Generate a recombinant arenavirus (e.g., a biosafety level 2 model like LCMV, or a pathogenic strain under appropriate containment) that expresses a luciferase gene (e.g., Firefly luciferase).

    • Infect susceptible mice (e.g., IFNAR-/-) with the reporter virus.

  • Treatment Regimen:

    • Randomize infected animals into different treatment groups: vehicle control and various doses of this compound (e.g., 10, 25, 50 mg/kg).

    • Administer treatment daily via an appropriate route (e.g., intraperitoneal injection).

  • Bioluminescence Imaging:

    • At specified time points post-infection (e.g., days 1, 3, 5, 7), anesthetize the animals.

    • Administer the luciferin substrate (e.g., D-luciferin) via intraperitoneal injection.

    • Acquire bioluminescent images using an in vivo imaging system (IVIS) or similar device.

  • Data Analysis:

    • Define regions of interest (ROIs) over the areas of bioluminescent signal.

    • Quantify the total photon flux (photons/second) within each ROI.

    • Compare the bioluminescent signal between treatment groups and the vehicle control at each time point to determine the reduction in viral replication.

    • Perform statistical analysis to assess the significance of the observed antiviral effects.

Disclaimer: These protocols are provided as a hypothetical guide for research purposes. The handling of arenaviruses requires appropriate biosafety containment and adherence to institutional and national regulations. The radiolabeling and use of radioisotopes must be performed in licensed facilities by trained personnel.

References

Application Notes and Protocols for High-Throughput Screening of Arenavirus Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of small-molecule inhibitors targeting arenaviruses, with a particular focus on entry inhibitors like ST-193. Arenaviruses, including Lassa virus (LASV) and Junin virus (JUNV), are causative agents of severe hemorrhagic fevers, posing a significant threat to public health. The development of effective antiviral therapeutics is, therefore, a global priority.

Introduction to Arenavirus Entry and Inhibition

Arenavirus entry into host cells is a multi-step process initiated by the binding of the viral glycoprotein complex (GPC) to cell surface receptors. The GPC is a trimer of subunits: the receptor-binding subunit GP1, the transmembrane fusion subunit GP2, and a stable signal peptide (SSP).[1][2] Upon receptor binding, the virus is internalized into endosomes. The acidic environment of the late endosome triggers a conformational change in the GPC, leading to the fusion of the viral and endosomal membranes and the release of the viral ribonucleoprotein complex into the cytoplasm.[2][3] This entry process, particularly the pH-dependent fusion step, is a prime target for antiviral intervention.

ST-193 is a potent, broad-spectrum arenavirus entry inhibitor identified through HTS.[2][4][5] It is a benzimidazole derivative that targets the GPC, specifically the interface between GP2 and the SSP.[3][5] ST-193 is thought to stabilize the pre-fusion conformation of the GPC, thereby preventing the low-pH-induced conformational changes necessary for membrane fusion.[3][5]

High-Throughput Screening Strategies for Arenavirus Inhibitors

Several HTS assays have been developed to identify novel arenavirus inhibitors. These assays are designed to be robust, scalable, and suitable for screening large compound libraries. Key methodologies include:

  • Pseudovirus-Based Entry Assays: These assays utilize replication-defective viral vectors, such as lentiviruses or retroviruses, that are "pseudotyped" with the arenavirus GPC.[1][4] The pseudovirus core carries a reporter gene, such as luciferase or green fluorescent protein (GFP). Inhibition of viral entry is measured by a decrease in reporter gene expression. This system allows for the study of arenavirus entry in a biosafety level 2 (BSL-2) environment.[1]

  • Minigenome Rescue Systems: These systems recapitulate the entire arenavirus life cycle, including entry, replication, and transcription, in a BSL-2 setting.[1][6] Cells are transfected with plasmids expressing the viral proteins necessary for replication and a "minigenome" containing a reporter gene flanked by viral packaging signals. The rescue of the minigenome and subsequent reporter expression are dependent on a productive viral life cycle, allowing for the identification of inhibitors targeting various stages.[1]

  • Cell-Cell Fusion Assays: This assay specifically investigates the membrane fusion step of viral entry.[3] One population of cells is engineered to express the arenavirus GPC, while another population of target cells expresses a reporter gene under the control of a promoter that is activated upon cell fusion. A low-pH pulse is used to trigger GPC-mediated fusion, and inhibition is measured by a reduction in reporter activity.[3]

  • Virus-Induced Cytopathic Effect (CPE)-Based Assays: This method involves infecting cells with live arenavirus (often a non-pathogenic strain) and screening for compounds that prevent virus-induced cell death.[7] While effective, this approach often requires higher biosafety levels.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of ST-193 and other selected arenavirus inhibitors against various arenaviruses.

CompoundVirusAssay TypeIC50Reference
ST-193 Lassa Virus (LASV) pseudotypePseudovirus Entry1.6 nM[4][8]
Junin Virus (JUNV) pseudotypePseudovirus Entry0.62 nM[8][9]
Machupo Virus (MACV) pseudotypePseudovirus Entry3.1 nM[8][9]
Guanarito Virus (GTOV) pseudotypePseudovirus Entry0.44 nM[8][9]
Sabia Virus (SABV) pseudotypePseudovirus Entry0.2 - 12 nM[2][4][5]
Lassa Virus (LASV)Cell-Cell Fusion<50 nM[4]
Junin Virus (JUNV)Cell-Cell Fusion0.7 µM[4]
ST-294 Junin Virus (JUNV)Cell-Cell Fusion4 µM[3]
Arbidol Lassa Virus (LASV)Infectious Virus8.4 µM[10]
Junin Virus (JUNV) pseudotypePseudovirus Entry~5 µM[10]
Amodiaquine Lassa Virus (LASV)Infectious Virus4.5 µM[10]
Aripiprazole Lassa Virus (LASV)Infectious Virus5.4 µM[10]
Sertraline Lassa Virus (LASV)Infectious Virus3.7 µM[10]
Niclosamide Lassa Virus (LASV)Infectious Virus<0.2 µM[10]

Experimental Protocols

Protocol 1: Pseudovirus-Based Arenavirus Entry Assay

This protocol describes a high-throughput screening assay to identify inhibitors of arenavirus entry using a lentiviral pseudotyping system.

Materials:

  • HEK293T cells

  • Target cells (e.g., A549 or Vero cells)

  • Lentiviral backbone plasmid expressing a reporter gene (e.g., luciferase)

  • Lentiviral packaging plasmid (e.g., psPAX2)

  • Expression plasmid for the arenavirus GPC of interest

  • Transfection reagent

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Compound library

  • Luciferase assay reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Methodology:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the lentiviral backbone, packaging plasmid, and arenavirus GPC expression plasmid using a suitable transfection reagent.

    • Incubate the cells for 48-72 hours.

    • Harvest the supernatant containing the pseudoviruses.

    • Clarify the supernatant by centrifugation and filtration.

    • Titer the pseudovirus stock.

  • HTS Assay:

    • Seed target cells in 96-well or 384-well plates and incubate overnight.

    • Add compounds from the library to the cells at the desired final concentration.

    • Incubate for 1 hour at 37°C.

    • Add the arenavirus pseudovirus to the wells.

    • Incubate for 48-72 hours at 37°C.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound relative to DMSO-treated controls.

    • Determine the IC50 values for hit compounds by performing dose-response experiments.

    • Assess cytotoxicity of hit compounds in parallel using a cell viability assay.

Protocol 2: Arenavirus Minigenome Rescue Assay

This protocol outlines a high-throughput screening assay based on a Junin virus minigenome rescue system.[1][11]

Materials:

  • HEK293T cells

  • Plasmids expressing JUNV NP, L, Z, and GPC proteins

  • Minigenome plasmid containing a reporter gene (e.g., Gaussia luciferase) flanked by JUNV genomic termini

  • T7 RNA polymerase expression plasmid

  • Transfection reagent

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Compound library

  • Gaussia luciferase assay reagent

  • 96-well or 384-well plates

  • Luminometer

Methodology:

  • Assay Setup:

    • In a 384-well plate format, transfect HEK293T cells with the mixture of plasmids (JUNV NP, L, Z, GPC, minigenome, and T7 polymerase).[1] This results in the production of virus-like particles (VLPs) containing the minigenome. These VLPs can then infect neighboring cells, leading to the expression of the reporter gene.[1]

    • Add compounds from the library to the transfected cells.

  • Incubation and Reporter Measurement:

    • Incubate the plates for 48-72 hours at 37°C.

    • Collect a small aliquot of the cell culture supernatant.

    • Measure Gaussia luciferase activity in the supernatant using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound.

    • Confirm hits and determine IC50 values through dose-response studies.

    • Perform counter-screens to determine the stage of the viral life cycle targeted by the inhibitors.

Protocol 3: Cell-Cell Fusion Assay

This protocol details a quantitative assay to screen for inhibitors of arenavirus GPC-mediated membrane fusion.[3]

Materials:

  • Effector cells (e.g., HEK293T)

  • Target cells (e.g., Vero)

  • Expression plasmid for the arenavirus GPC

  • Reporter plasmid with a reporter gene (e.g., β-galactosidase) under the control of a T7 promoter

  • Plasmid expressing T7 RNA polymerase

  • Transfection reagent

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • pH 5.0 fusion buffer (e.g., acidified DMEM)

  • Neutralization buffer (e.g., standard DMEM)

  • Compound library

  • β-galactosidase assay reagent

  • 96-well plates

  • Plate reader

Methodology:

  • Cell Preparation:

    • Transfect effector cells with the arenavirus GPC expression plasmid and the T7 RNA polymerase plasmid.

    • Transfect target cells with the reporter plasmid.

    • Incubate both cell populations for 24 hours.

  • Co-culture and Compound Treatment:

    • Co-culture the effector and target cells in 96-well plates.

    • Add compounds from the library to the co-culture.

    • Incubate for 1-2 hours at 37°C.

  • Fusion Induction and Measurement:

    • Aspirate the medium and briefly expose the cells to the pH 5.0 fusion buffer to trigger fusion.

    • Neutralize the acidic buffer with standard growth medium.

    • Incubate for 6-8 hours to allow for reporter gene expression.

    • Lyse the cells and measure β-galactosidase activity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of fusion inhibition for each compound.

    • Determine the IC50 values for active compounds.

Visualizations

Arenavirus_Entry_Pathway Virus Arenavirus Virion (GPC on surface) Receptor Host Cell Receptor (e.g., α-dystroglycan, TfR1) Virus->Receptor 1. Attachment Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome (Acidic pH) EarlyEndosome->LateEndosome 3. Endosomal Maturation Fusion Membrane Fusion LateEndosome->Fusion 4. Low pH Trigger ST193 ST-193 Inhibition LateEndosome->ST193 Release Release of Viral Ribonucleoprotein (RNP) into Cytoplasm Fusion->Release 5. Genome Release ST193->Fusion

Caption: Arenavirus entry pathway and the inhibitory action of ST-193.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary & Confirmatory Assays cluster_tertiary Lead Optimization CompoundLibrary Small Molecule Library PrimaryAssay High-Throughput Assay (e.g., Pseudovirus Entry) CompoundLibrary->PrimaryAssay DataAnalysis1 Data Analysis (% Inhibition) PrimaryAssay->DataAnalysis1 PrimaryHits Primary Hits DataAnalysis1->PrimaryHits DoseResponse Dose-Response Assay (IC50 Determination) PrimaryHits->DoseResponse Cytotoxicity Cytotoxicity Assay (CC50 Determination) PrimaryHits->Cytotoxicity ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits Cytotoxicity->ConfirmedHits OrthogonalAssay Orthogonal Assay (e.g., Cell-Cell Fusion) ConfirmedHits->OrthogonalAssay Mechanism Mechanism of Action Studies ConfirmedHits->Mechanism SAR Structure-Activity Relationship (SAR) ConfirmedHits->SAR LeadCandidate Lead Candidate Mechanism->LeadCandidate SAR->LeadCandidate

Caption: A typical workflow for high-throughput screening of arenavirus inhibitors.

ST193_Mechanism GPC_Prefusion Prefusion GPC Complex GP1 SSP GP2 Low_pH Low pH in Endosome GPC_Prefusion->Low_pH ST193 ST-193 GPC_Prefusion->ST193 Binds to SSP-GP2 Interface GPC_Intermediate Fusion Intermediate GP1 Dissociation GP2 Refolding Low_pH->GPC_Intermediate Triggers Conformational Change Stabilized_Complex ST-193 Bound GPC Complex GP1 SSP GP2 Low_pH->Stabilized_Complex No Conformational Change Fusion Membrane Fusion GPC_Intermediate->Fusion ST193->Stabilized_Complex Stabilized_Complex->Low_pH Stabilized_Complex->Fusion Fusion Blocked

Caption: Proposed mechanism of action for the arenavirus inhibitor ST-193.

References

Application Notes and Protocols for Studying Arenavirus Entry with ST-193 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-193 hydrochloride is a potent, broad-spectrum small-molecule inhibitor of arenavirus entry.[1][2] This benzimidazole derivative has demonstrated significant antiviral activity against a range of pathogenic arenaviruses, including Lassa virus (LASV), Junín virus (JUNV), Machupo virus (MACV), Guanarito virus (GTOV), and Sabiá virus (SABV).[1][2] Its mechanism of action involves the specific targeting of the viral envelope glycoprotein complex (GPC), making it an invaluable tool for dissecting the molecular mechanisms of arenavirus entry and for the development of novel antiviral therapeutics. These application notes provide a comprehensive overview of ST-193, its mechanism of action, and detailed protocols for its use in studying arenavirus entry.

Mechanism of Action

Arenavirus entry into host cells is a multi-step process initiated by the binding of the viral glycoprotein 1 (GP1) subunit to a specific cell surface receptor. Following receptor binding, the virion is internalized into endosomes. The acidic environment of the late endosome triggers a conformational change in the GPC, leading to the fusion of the viral and endosomal membranes, a process mediated by the GP2 subunit. This fusion event releases the viral ribonucleoprotein complex into the cytoplasm, initiating viral replication.

This compound acts at a post-attachment stage of the viral entry process.[1] It does not inhibit the binding of the virus to its cellular receptor. Instead, it targets the transmembrane GP2 subunit of the GPC.[2] By binding to a region within or near the transmembrane domain of GP2, ST-193 stabilizes the pre-fusion conformation of the GPC, preventing the low-pH-induced conformational changes necessary for membrane fusion.[3] This inhibition of pH-dependent fusion effectively blocks the entry of the virus into the host cell cytoplasm.[1][3]

Data Presentation

In Vitro Inhibitory Activity of ST-193 Against Arenavirus Pseudotypes
VirusArenavirus ClassificationMean IC50 (nM)
Lassa Virus (LASV; Josiah)Old World1.6[1]
Junín Virus (JUNV)New World, Clade B0.2[1]
Machupo Virus (MACV)New World, Clade B2.3[1]
Guanarito Virus (GTOV)New World, Clade B0.44[1]
Sabiá Virus (SABV)New World, Clade B0.2 - 12[2]
Tacaribe Virus (TCRV)New World, Clade B4.0[1]
Pichinde Virus (PICV)New World, Clade A2600[1]
Lymphocytic Choriomeningitis Virus (LCMV; Armstrong 53b)Old World31000[1]

Note: IC50 values were determined using lentiviral pseudotypes expressing the respective arenavirus glycoproteins.

Inhibition of Arenavirus-Mediated Cell-Cell Fusion by ST-193
Arenavirus GlycoproteinMean IC50 (µM)
Lassa Virus (LASV)<0.05[1]
Junín Virus (JUNV)0.7[1]

Experimental Protocols

Arenavirus Pseudotype Infectivity Assay

This assay is used to quantify the inhibitory effect of ST-193 on the entry of arenavirus glycoproteins in a BSL-2 setting. It utilizes replication-defective lentiviral particles pseudotyped with arenavirus GPCs.

Materials:

  • HEK293T cells

  • Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Plasmids:

    • Lentiviral backbone vector expressing a reporter gene (e.g., Luciferase or GFP)

    • Lentiviral packaging plasmid (e.g., psPAX2)

    • Expression plasmid for the desired arenavirus GPC

    • Expression plasmid for a control glycoprotein (e.g., VSV-G)

  • Transfection reagent (e.g., Lipofectamine 2000 or PEI)

  • This compound (in DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent (if using a luciferase reporter)

  • Plate reader for luminescence or fluorescence

Protocol:

  • Pseudovirus Production (Day 1):

    • Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the lentiviral backbone, packaging, and arenavirus GPC expression plasmids using a suitable transfection reagent according to the manufacturer's protocol. A common ratio is 1:1:0.5 for backbone:packaging:glycoprotein plasmids.

  • Virus Harvest (Day 3):

    • At 48-60 hours post-transfection, harvest the cell culture supernatant containing the pseudoviral particles.

    • Clarify the supernatant by centrifugation at low speed (e.g., 500 x g for 10 minutes) to remove cell debris.

    • Filter the supernatant through a 0.45 µm filter. The pseudovirus can be used immediately or stored at -80°C.

  • Infectivity Assay (Day 4):

    • Seed target cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of infection.

    • Prepare serial dilutions of this compound in complete DMEM.

    • Pre-incubate the pseudovirus with the different concentrations of ST-193 for 1 hour at 37°C.

    • Remove the culture medium from the target cells and add the virus-compound mixture.

  • Readout (Day 6):

    • At 48-72 hours post-infection, measure the reporter gene expression. For luciferase, lyse the cells and measure luminescence using a plate reader.

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the ST-193 concentration.

Plaque Reduction Neutralization Test (PRNT)

This assay measures the ability of ST-193 to inhibit the replication of live arenaviruses, which must be performed in an appropriate biosafety level (BSL-3 or BSL-4) laboratory.

Materials:

  • Vero E6 cells

  • Complete DMEM with 2% FBS

  • Live arenavirus stock of known titer (PFU/mL)

  • This compound (in DMSO)

  • 6-well cell culture plates

  • Agarose or methylcellulose overlay medium

  • Neutral red or crystal violet stain

Protocol:

  • Cell Seeding (Day 1):

    • Seed Vero E6 cells in 6-well plates to form a confluent monolayer on the day of infection.

  • Virus-Compound Incubation (Day 2):

    • Prepare serial dilutions of ST-193 in complete DMEM.

    • Mix the diluted ST-193 with a known amount of arenavirus (e.g., to yield 50-100 plaques per well) and incubate for 1 hour at 37°C.

  • Infection:

    • Wash the Vero E6 cell monolayers with PBS.

    • Inoculate the cells with the virus-compound mixture and incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution.

  • Overlay:

    • Aspirate the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.

  • Incubation:

    • Incubate the plates at 37°C for 5-7 days, or until plaques are visible.

  • Staining and Counting (Day 7-9):

    • Fix the cells and stain with neutral red or crystal violet to visualize the plaques.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the virus-only control and determine the IC50 value.

Cell-Cell Fusion (Syncytia Formation) Assay

This assay assesses the ability of ST-193 to inhibit the pH-dependent fusion mediated by the arenavirus GPC at the cell membrane.

Materials:

  • Effector cells (e.g., HEK293T)

  • Target cells (e.g., Vero)

  • Expression plasmid for the desired arenavirus GPC

  • Reporter plasmid (e.g., expressing luciferase under the control of a T7 promoter)

  • Recombinant vaccinia virus expressing T7 polymerase (for effector cells)

  • This compound (in DMSO)

  • Low pH fusion buffer (e.g., PBS adjusted to pH 5.0)

  • Neutral pH buffer (e.g., PBS pH 7.4)

  • Luciferase assay reagent

Protocol:

  • Cell Preparation (Day 1):

    • Transfect effector cells with the arenavirus GPC expression plasmid and infect with a recombinant vaccinia virus expressing T7 polymerase.

    • Infect target cells with a recombinant vaccinia virus that drives the expression of a reporter gene (e.g., luciferase) upon T7 polymerase activity.

  • Co-culture and Treatment (Day 2):

    • Co-culture the effector and target cells in a 96-well plate.

    • Add serial dilutions of ST-193 to the co-culture and incubate for a few hours.

  • Fusion Induction:

    • To induce fusion, briefly expose the cells to a low pH buffer (e.g., pH 5.0) for 10-15 minutes at 37°C.

    • Neutralize the acidic buffer by washing with a neutral pH buffer and add fresh culture medium.

  • Readout (Day 3):

    • Incubate the cells for an additional 18-24 hours to allow for reporter gene expression.

    • Lyse the cells and measure luciferase activity.

    • Calculate the IC50 value for the inhibition of cell-cell fusion.

Visualizations

Arenavirus_Entry_Pathway Arenavirus Entry and Inhibition by ST-193 cluster_extracellular Extracellular Space cluster_cell Host Cell Arenavirus Arenavirus Cell Receptor Cell Receptor Arenavirus->Cell Receptor 1. Attachment Endocytosis Endocytosis Cell Receptor->Endocytosis 2. Internalization Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome (pH drop) Late Endosome (pH drop) Early Endosome->Late Endosome (pH drop) 3. Maturation Membrane Fusion Membrane Fusion Late Endosome (pH drop)->Membrane Fusion 4. GPC Conformational Change Viral RNP Release Viral RNP Release Membrane Fusion->Viral RNP Release 5. Fusion Replication Replication Viral RNP Release->Replication ST-193 ST-193 ST-193->Membrane Fusion Inhibits pH-dependent fusion Inhibition Inhibition Pseudotype_Infectivity_Assay_Workflow Workflow for Arenavirus Pseudotype Infectivity Assay cluster_production Pseudovirus Production cluster_assay Infectivity Assay Transfect HEK293T Transfect HEK293T Harvest Supernatant Harvest Supernatant Transfect HEK293T->Harvest Supernatant 48-60h Filter Virus Filter Virus Harvest Supernatant->Filter Virus Pre-incubate Virus + ST-193 Pre-incubate Virus + ST-193 Filter Virus->Pre-incubate Virus + ST-193 Seed Target Cells Seed Target Cells Infect Target Cells Infect Target Cells Seed Target Cells->Infect Target Cells Prepare ST-193 Dilutions Prepare ST-193 Dilutions Prepare ST-193 Dilutions->Pre-incubate Virus + ST-193 Pre-incubate Virus + ST-193->Infect Target Cells 1h Incubate 48-72h Incubate 48-72h Infect Target Cells->Incubate 48-72h Measure Reporter Gene Measure Reporter Gene Incubate 48-72h->Measure Reporter Gene Calculate IC50 Calculate IC50 Measure Reporter Gene->Calculate IC50 Cell_Cell_Fusion_Assay_Workflow Workflow for Cell-Cell Fusion Assay cluster_prep Cell Preparation cluster_assay Fusion Assay Prepare Effector Cells Transfect/Infect Effector Cells (GPC + T7 Polymerase) Co-culture Cells Co-culture Cells Prepare Effector Cells->Co-culture Cells Prepare Target Cells Infect Target Cells (T7-driven Reporter) Prepare Target Cells->Co-culture Cells Add ST-193 Dilutions Add ST-193 Dilutions Co-culture Cells->Add ST-193 Dilutions Low pH Pulse Induce Fusion (pH 5.0) Add ST-193 Dilutions->Low pH Pulse Neutralize and Incubate Neutralize and Incubate Low pH Pulse->Neutralize and Incubate Measure Reporter Measure Reporter Neutralize and Incubate->Measure Reporter 18-24h Calculate IC50 Calculate IC50 Measure Reporter->Calculate IC50

References

Application Notes: Lentiviral Pseudotype Assay for the Evaluation of ST-193 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lentiviral pseudotypes are powerful and versatile tools in virology research, particularly for the study of highly pathogenic viruses.[1][2] These systems utilize a replication-deficient lentiviral core, such as one derived from HIV-1, which carries a reporter gene (e.g., luciferase or GFP).[3][4] The lentiviral core is "pseudotyped" by replacing its native envelope glycoprotein with that of another virus, such as the Spike protein of SARS-CoV-2.[5][6] This creates a chimeric virus particle that mimics the entry mechanism of the target virus but is incapable of replication, making it safe to handle in a Biosafety Level 2 (BSL-2) environment.[7] This approach is invaluable for high-throughput screening of antiviral compounds, including neutralizing antibodies and small molecule inhibitors like ST-193 hydrochloride.[2]

This document provides a detailed protocol for utilizing a lentiviral pseudotype neutralization assay to determine the inhibitory activity of this compound against SARS-CoV-2 Spike-mediated cell entry.

Principle of the Assay

The assay quantifies the ability of this compound to inhibit the entry of SARS-CoV-2 Spike-pseudotyped lentiviral particles into host cells engineered to express the human ACE2 receptor.[5] The core principle involves co-transfecting producer cells (e.g., HEK293T) with plasmids encoding the lentiviral backbone, packaging proteins, and the SARS-CoV-2 Spike protein.[8] The resulting pseudoviruses are harvested and incubated with serial dilutions of this compound. This mixture is then added to target cells expressing the ACE2 receptor.[4] If this compound inhibits viral entry, the expression of the reporter gene (luciferase) will be reduced. The inhibitory activity is measured by quantifying the reporter signal, typically luminescence, and the 50% inhibitory concentration (IC50) is calculated.[9] Concurrently, a cytotoxicity assay is performed to determine the 50% cytotoxic concentration (CC50), ensuring that the observed viral inhibition is not due to cell death.[10][11] The ratio of CC50 to IC50 provides the Selectivity Index (SI), a critical measure of the compound's therapeutic potential.[11]

Data Summary

The following table summarizes representative quantitative data for the evaluation of this compound using the described assays.

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound 2.5>100>40
Control (Remdesivir) 1.8>100>55.6

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Production of SARS-CoV-2 Spike-Pseudotyped Lentivirus

This protocol describes the generation of lentiviral particles pseudotyped with the SARS-CoV-2 Spike protein in HEK293T cells.[5][12]

Materials:

  • HEK293T cells (packaging cell line)

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Plasmids:

    • Lentiviral backbone with luciferase reporter (e.g., pNL4-3.Luc.R-E-)

    • Packaging plasmid (e.g., psPAX2)

    • Spike protein expression plasmid (e.g., pcDNA3.1-SARS-CoV-2-S)

  • Transfection reagent (e.g., PEI, Lipofectamine)

  • Opti-MEM

  • 0.45 µm SFCA low protein-binding filters

Procedure:

  • Day 1: Seed Producer Cells. Seed HEK293T cells in 10 cm plates so they reach 70-80% confluency on the day of transfection.

  • Day 2: Transfection.

    • Prepare a DNA mixture of the three plasmids (backbone, packaging, and Spike envelope) in Opti-MEM.

    • Prepare the transfection reagent in a separate tube of Opti-MEM.

    • Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20 minutes.

    • Add the final mixture dropwise to the HEK293T cells.

  • Day 3: Change Media. Approximately 18-24 hours post-transfection, carefully remove the transfection medium and replace it with fresh, pre-warmed DMEM + 10% FBS.[5]

  • Day 4-5: Harvest Pseudovirus.

    • At 48 and 72 hours post-transfection, harvest the cell culture supernatant.

    • Centrifuge the supernatant at low speed (e.g., 500 x g for 10 minutes) to pellet cell debris.

    • Filter the clarified supernatant through a 0.45 µm filter to remove any remaining cells.[4][13]

    • Aliquot the pseudovirus and store at -80°C. Avoid repeated freeze-thaw cycles.[13]

Protocol 2: Pseudovirus Titer Determination

The titer is determined to ensure a consistent amount of virus is used in the neutralization assay, resulting in a robust reporter signal.[5]

Materials:

  • HEK293T-ACE2 cells (target cell line)

  • 96-well white, clear-bottom plates

  • Pseudovirus stock

  • Luciferase assay reagent (e.g., Bright-Glo)

  • Luminometer

Procedure:

  • Day 1: Seed Target Cells. Seed HEK293T-ACE2 cells in a 96-well plate at a density of 1.5 x 10^4 cells per well.

  • Day 2: Infect with Serial Dilutions.

    • Prepare 10-fold serial dilutions of the pseudovirus stock in culture medium.

    • Remove the medium from the cells and add 100 µL of each virus dilution.

    • Include "cells only" wells as a negative control.

  • Day 4: Measure Luciferase Activity.

    • After 48-72 hours of incubation, remove the medium.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

    • The titer is expressed as Relative Light Units (RLU) per mL. Select a dilution that yields a signal approximately 100-200 times the background for the neutralization assay.

Protocol 3: Neutralization Assay for this compound

This protocol measures the dose-dependent inhibition of pseudovirus entry by this compound.

Materials:

  • This compound

  • HEK293T-ACE2 cells

  • Titered pseudovirus stock

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Day 1: Seed Target Cells. Seed HEK293T-ACE2 cells in a 96-well plate at 1.5 x 10^4 cells per well.

  • Day 2: Perform Neutralization and Infection.

    • Prepare 2-fold serial dilutions of this compound in culture medium in a separate 96-well plate.

    • Add an equal volume of the diluted pseudovirus (at the concentration determined in Protocol 2) to each well containing the compound dilutions.

    • Include "virus only" (no compound) and "cells only" (no virus, no compound) controls.

    • Incubate the plate at 37°C for 1 hour to allow the compound to bind to the virus or cells.[4]

    • Transfer the virus-compound mixtures to the plate containing the target cells.

  • Day 4: Measure Luciferase Activity.

    • After 48-72 hours, measure luciferase activity as described previously.

    • Calculate the percentage of neutralization for each compound concentration relative to the "virus only" control.

    • Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response).[1]

Protocol 4: Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of this compound that is toxic to the target cells.[14]

Materials:

  • This compound

  • HEK293T-ACE2 cells

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo, MTT)[10][14]

  • Plate reader

Procedure:

  • Day 1: Seed Cells. Seed HEK293T-ACE2 cells in a 96-well plate at the same density as the neutralization assay.

  • Day 2: Add Compound. Add serial dilutions of this compound to the cells. Include "cells only" controls with no compound.

  • Day 4: Measure Cell Viability.

    • Incubate for the same duration as the neutralization assay (48-72 hours).

    • Add the cell viability reagent to the wells according to the manufacturer's protocol.

    • Measure absorbance or luminescence using a plate reader.[10]

    • Calculate the percentage of cytotoxicity for each concentration relative to the "cells only" control.

    • Determine the CC50 value using non-linear regression analysis.

Visualizations

G cluster_prep Day 1-5: Pseudovirus Production cluster_titer Day 6-8: Titration cluster_main Day 9-11: Main Assays cluster_analysis Day 12: Data Analysis p1 Seed HEK293T Producer Cells p2 Transfect with Plasmids (Backbone, Packaging, Spike) p1->p2 p3 Harvest & Filter Pseudovirus Supernatant p2->p3 t2 Infect with Serial Dilutions of Pseudovirus p3->t2 n1 Incubate Pseudovirus with This compound Dilutions p3->n1 t1 Seed HEK293T-ACE2 Target Cells t1->t2 t3 Measure Luciferase Activity t2->t3 t4 Determine Optimal Virus Concentration t3->t4 t4->n1 n2 Infect HEK293T-ACE2 Cells n1->n2 n3 Measure Luciferase Activity (IC50 Assay) n2->n3 a1 Calculate IC50 n3->a1 c1 Treat HEK293T-ACE2 Cells with This compound Dilutions c2 Measure Cell Viability (CC50 Assay) c1->c2 a2 Calculate CC50 c2->a2 a3 Determine Selectivity Index (SI = CC50 / IC50) a1->a3 a2->a3

Caption: Experimental workflow for evaluating this compound.

G cluster_virus SARS-CoV-2 Pseudovirus cluster_cell Host Cell (HEK293T-ACE2) Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 1. Binding LentiCore Lentiviral Core (with Luciferase gene) Luciferase Luciferase Expression (Light Signal) LentiCore->Luciferase 4. Gene Expression Membrane Membrane->LentiCore 3. Entry & Uncoating ST193 This compound ST193->Spike 2. Inhibition

Caption: Hypothetical mechanism of ST-193 HCl as a viral entry inhibitor.

References

Application Note & Protocol: ST-193 Hydrochloride Cytotoxicity Assay in Vero Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ST-193 hydrochloride is a synthetic atypical retinoid that acts as a potent Retinoic Acid Receptor (RAR) α-selective agonist. It is recognized for its ability to induce apoptosis and cell cycle arrest in various cancer cell lines, making it a compound of interest in oncological research. Assessing the cytotoxic profile of such compounds on non-cancerous cell lines, like the Vero cell line derived from the kidney of an African green monkey, is a critical step in preclinical drug development. This step helps to determine the compound's therapeutic index and potential off-target toxicities.

This document provides a detailed protocol for evaluating the cytotoxicity of this compound in Vero cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenase enzymes. The insoluble formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity induced by a test compound.

Signaling Pathway of RAR Agonists

ST-193 acts as an RARα agonist. Upon entering the cell, it binds to the Retinoic Acid Receptor (RAR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to the expression of proteins that can halt the cell cycle (e.g., p21) or initiate apoptosis (e.g., via caspase activation), ultimately resulting in cell death.

RAR_Signaling_Pathway Simplified RAR Agonist Signaling Pathway cluster_cell Cell cluster_nucleus Nucleus ST193 ST-193 HCl RAR RARα ST193->RAR Binds Complex ST-193-RAR-RXR Heterodimer RAR->Complex RXR RXR RXR->Complex RARE RARE (DNA) Complex->RARE Translocates & Binds to DNA Transcription Gene Transcription (e.g., p21, pro-apoptotic genes) RARE->Transcription Modulates Apoptosis Apoptosis / Cell Cycle Arrest Transcription->Apoptosis Leads to

Caption: Simplified signaling pathway of an RAR agonist like ST-193.

Experimental Protocol

This protocol outlines the steps for a 96-well plate-based MTT assay.

Materials and Reagents
  • Vero cell line (e.g., ATCC® CCL-81™)

  • This compound (powder)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom cell culture plates

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Experimental Workflow Diagram

MTT_Workflow MTT Cytotoxicity Assay Workflow A 1. Seed Vero Cells (1x10^4 cells/well in 96-well plate) B 2. Incubate for 24h (37°C, 5% CO2 for cell attachment) A->B D 4. Treat Cells (Add dilutions to wells. Include vehicle and untreated controls.) B->D C 3. Prepare ST-193 Serial Dilutions (in complete medium) C->D E 5. Incubate for 24-72h (Drug exposure period) D->E F 6. Add MTT Reagent (10 µL of 5 mg/mL stock per well) E->F G 7. Incubate for 4h (Allow formazan formation) F->G H 8. Solubilize Formazan (Add 100 µL DMSO to each well) G->H I 9. Read Absorbance (Measure at 570 nm) H->I J 10. Data Analysis (Calculate % Viability and IC50) I->J

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Procedure

Step 1: Cell Seeding

  • Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in complete medium.

  • Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

Step 2: Compound Preparation and Treatment

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the serially diluted compound, vehicle control, or fresh medium (untreated control) to the respective wells. Each concentration should be tested in triplicate.

Step 3: Incubation

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

Step 4: MTT Assay

  • Following incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 4 hours under the same conditions.

  • After 4 hours, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

Step 5: Data Acquisition

  • Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.

Data Presentation and Analysis

Data Calculation

The percentage of cell viability is calculated relative to the untreated control cells using the following formula:

% Cell Viability = [(AbsTreated - AbsBlank) / (AbsControl - AbsBlank)] x 100

Where:

  • AbsTreated: Absorbance of the wells treated with this compound.

  • AbsControl: Average absorbance of the untreated control wells.

  • AbsBlank: Average absorbance of wells containing only medium, MTT, and DMSO (no cells).

Data Summary Tables

Raw absorbance data and calculated viability should be organized clearly.

Table 1: Raw Absorbance Data (570 nm) at 48 hours

Concentration (µM) Replicate 1 Replicate 2 Replicate 3 Average Abs. Std. Dev.
Untreated Control 1.254 1.288 1.271 1.271 0.017
Vehicle (DMSO) 1.249 1.265 1.255 1.256 0.008
0.1 1.198 1.211 1.205 1.205 0.007
1 1.055 1.067 1.049 1.057 0.009
10 0.781 0.802 0.795 0.793 0.011
50 0.412 0.425 0.419 0.419 0.007
100 0.153 0.161 0.158 0.157 0.004

| Blank | 0.050 | 0.052 | 0.051 | 0.051 | 0.001 |

Table 2: Calculated Cell Viability and IC₅₀

Concentration (µM) Average Abs. % Viability Std. Dev. (%)
Untreated Control 1.271 100.0% 1.4%
Vehicle (DMSO) 1.256 98.8% 0.7%
0.1 1.205 94.6% 0.5%
1 1.057 82.5% 0.7%
10 0.793 60.8% 0.9%
50 0.419 30.2% 0.5%
100 0.157 8.7% 0.3%

| Calculated IC₅₀ | | ~25 µM | |

IC₅₀ Determination

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. It is determined by plotting the percentage of cell viability against the logarithm of the compound concentration. A non-linear regression analysis (log(inhibitor) vs. response -- variable slope) is then used to calculate the precise IC₅₀ value. Graphing software such as GraphPad Prism or R is recommended for this analysis.

Application Notes and Protocols for ST-193 Hydrochloride in BSL-4 Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-193 hydrochloride is a potent, broad-spectrum small-molecule inhibitor of arenavirus entry.[1][2][3] Arenaviruses, such as Lassa, Junin, Machupo, and Guanarito viruses, are enveloped RNA viruses that can cause severe hemorrhagic fevers in humans and are classified as Biosafety Level 4 (BSL-4) pathogens.[4][5] this compound has demonstrated significant antiviral activity against these viruses in both in vitro and in vivo models, making it a valuable tool for research and a potential candidate for therapeutic development. These application notes provide essential data and detailed protocols for the utilization of this compound in a BSL-4 environment.

Data Presentation

In Vitro Efficacy of this compound

The half-maximal inhibitory concentration (IC50) of this compound has been determined against various arenaviruses using pseudotype virus entry assays.

VirusIC50 (nM)
Lassa (LASV)1.4 - 1.6
Junin (JUNV)0.62
Machupo (MACV)3.1
Guanarito (GTOV)0.44
Sabiá (SABV)0.2 - 12

Data compiled from multiple sources.[1][3]

In Vivo Efficacy of this compound

Studies in a guinea pig model of Lassa fever have demonstrated the in vivo efficacy of ST-193.

Animal ModelVirusTreatmentDosageSurvival Rate
Guinea PigLassa (LASV)ST-19325 or 100 mg/kg/day (intraperitoneal)62.5%
Guinea PigLassa (LASV)RibavirinNot specified0%
Guinea PigLassa (LASV)VehicleNot specified0%

Mechanism of Action

This compound is an arenavirus entry inhibitor.[1][2] It functions by targeting the viral envelope glycoprotein complex (GPC).[6] Specifically, it is believed to stabilize the prefusion state of the GPC by interfering with the pH-dependent activation required for membrane fusion within the endosome.[2][6] This action prevents the release of the viral genome into the host cell cytoplasm, thus inhibiting infection. The mechanism involves the interaction with the G2 fusion subunit and the stable signal peptide (SSP).[6]

ST193_Mechanism_of_Action cluster_Virus Arenavirus cluster_HostCell Host Cell Virus Virion Receptor Cell Surface Receptor Virus->Receptor 1. Attachment GPC Glycoprotein Complex (Prefusion) Endosome Endosome (Acidification) Receptor->Endosome 2. Endocytosis Fusion Membrane Fusion & Viral Genome Release Endosome->Fusion 3. pH-dependent Conformational Change Infection Productive Infection Fusion->Infection 4. Replication ST193 ST-193 Hydrochloride ST193->GPC Inhibits Conformational Change

Caption: Mechanism of action of this compound as an arenavirus entry inhibitor.

Experimental Protocols

Working with live arenaviruses requires strict adherence to BSL-4 safety protocols.[5][7] All procedures must be performed in a Class II Biosafety Cabinet (BSC) within a BSL-4 facility by trained personnel wearing positive-pressure suits.[5][7]

General BSL-4 Safety Precautions
  • Personnel Training: All researchers must undergo extensive training in BSL-4 procedures, including emergency protocols.

  • Personal Protective Equipment (PPE): Full-body, positive-pressure suits with a dedicated air supply are mandatory.

  • Decontamination: All materials and equipment exiting the BSL-4 laboratory must be decontaminated, typically via autoclaving or chemical disinfection.[8] Personnel must undergo a chemical shower before exiting the containment suit and a personal shower before leaving the facility.[8]

  • Waste Management: All waste generated within the BSL-4 laboratory is treated as infectious and must be decontaminated before disposal.[5]

Protocol 1: Plaque Reduction Neutralization Test (PRNT) for this compound Efficacy

This assay is considered the "gold standard" for measuring the ability of an antiviral compound to inhibit viral infection in vitro.[9]

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Arenavirus stock (e.g., Lassa virus) of known titer

  • This compound stock solution (in DMSO, then diluted in media)

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Semi-solid overlay (e.g., 0.8% methylcellulose in 2X MEM)

  • Crystal violet staining solution

  • 6-well plates

  • Sterile, disposable labware

Procedure:

  • Cell Seeding: Seed 6-well plates with Vero E6 cells at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration might be 100 µM, with 10-fold serial dilutions. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Virus-Compound Incubation: In a separate plate or tubes, mix a constant amount of arenavirus (to yield 50-100 plaques per well) with each dilution of this compound and the vehicle control. Incubate this mixture at 37°C for 1 hour to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the confluent cell monolayers and infect the cells with 200 µL of the virus-compound mixture. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the inoculum.

  • Overlay: After the incubation period, remove the inoculum and overlay the cells with 2 mL of the semi-solid overlay medium.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 5-7 days, or until plaques are visible.

  • Staining: Fix the cells with 10% formalin for at least 1 hour. Remove the overlay and stain the cell monolayer with crystal violet solution. Gently wash the plates with water and allow them to dry.

  • Plaque Counting: Count the number of plaques in each well. The percent inhibition is calculated as: [1 - (plaques in treated well / plaques in vehicle control well)] * 100.

  • IC50 Determination: The IC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control. This can be calculated using a dose-response curve fitting software.

PRNT_Workflow cluster_Preparation Preparation (Day 1) cluster_Infection Infection (Day 2) cluster_Analysis Analysis (Day 7-9) Seed_Cells 1. Seed Vero E6 cells in 6-well plates Prepare_Dilutions 2. Prepare serial dilutions of this compound Incubate_Virus_Compound 3. Incubate virus with ST-193 dilutions Prepare_Dilutions->Incubate_Virus_Compound Infect_Cells 4. Infect cell monolayers Incubate_Virus_Compound->Infect_Cells Add_Overlay 5. Add semi-solid overlay Infect_Cells->Add_Overlay Incubate_Plates 6. Incubate for 5-7 days Add_Overlay->Incubate_Plates Stain_Plates 7. Fix and stain plaques Incubate_Plates->Stain_Plates Count_Plaques 8. Count plaques and calculate % inhibition Stain_Plates->Count_Plaques Determine_IC50 9. Determine IC50 value Count_Plaques->Determine_IC50

Caption: Workflow for Plaque Reduction Neutralization Test (PRNT).

Protocol 2: In Vivo Efficacy Study in an Animal Model

Animal studies with BSL-4 pathogens must be conducted in an Animal Biosafety Level 4 (ABSL-4) facility.

Materials:

  • Hartley guinea pigs (or other appropriate animal model)

  • Lassa virus (or other arenavirus)

  • This compound for injection

  • Vehicle control (e.g., sterile saline with appropriate solubilizing agent)

  • Appropriate caging and handling equipment for ABSL-4

  • Personal protective equipment for ABSL-4

Procedure:

  • Acclimation: Acclimate animals to the ABSL-4 facility for a minimum of 72 hours prior to the start of the experiment.

  • Challenge: Challenge the animals with a lethal dose of the arenavirus via an appropriate route (e.g., intraperitoneal injection).

  • Treatment: Begin treatment with this compound or vehicle control at a predetermined time post-infection (e.g., 24 hours). Administer the treatment daily for a specified duration (e.g., 14 days).

  • Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, fever, lethargy) and survival.

  • Data Collection: Collect blood samples at various time points to determine viremia levels by plaque assay or qRT-PCR.

  • Endpoint: The primary endpoint is typically survival. The experiment is concluded at a predetermined time point (e.g., 28 days post-infection).

  • Data Analysis: Compare the survival rates and virological data between the this compound-treated group and the vehicle control group.

InVivo_Study_Workflow Acclimation Animal Acclimation Challenge Viral Challenge (Day 0) Acclimation->Challenge Treatment Initiate Treatment (e.g., Day 1-14) Challenge->Treatment Monitoring Daily Monitoring (Clinical Signs, Survival) Treatment->Monitoring Data_Collection Data Collection (Viremia) Monitoring->Data_Collection Endpoint Study Endpoint (e.g., Day 28) Data_Collection->Endpoint

Caption: General workflow for an in vivo efficacy study in an ABSL-4 facility.

Conclusion

This compound is a promising antiviral candidate against highly pathogenic arenaviruses. The data and protocols provided herein offer a framework for researchers to safely handle and evaluate this compound in a BSL-4 laboratory setting. Strict adherence to established safety guidelines is paramount when conducting research with these dangerous pathogens.

References

Application Notes and Protocols for In Vivo Efficacy Studies of APJ Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "ST-193 hydrochloride" as a selective agonist for the APJ receptor for in vivo efficacy studies in cardiovascular disease did not yield specific results. The primary described activity for this compound is as a potent inhibitor of arenaviruses. The following application notes and protocols are based on published in vivo studies of other non-peptide small molecule APJ receptor agonists, such as BMS-986224, AM-8123, and AMG 986, which are presumed to share a similar mechanism of action for cardiovascular applications. Researchers should adapt these protocols based on the specific properties of their test compound.

Introduction

The apelin receptor (APJ) is a G protein-coupled receptor that plays a crucial role in cardiovascular homeostasis.[1] Activation of the APJ receptor by its endogenous ligand, apelin, elicits a range of beneficial cardiovascular effects, including increased cardiac contractility, vasodilation, and reduced cardiac preload and afterload.[2] These properties make the APJ receptor a promising therapeutic target for cardiovascular conditions such as heart failure.[3][4] Small molecule agonists of the APJ receptor offer a potential therapeutic advantage over native peptides due to their improved pharmacokinetic profiles, including oral bioavailability and longer half-lives.[3][5]

These application notes provide a comprehensive overview of the administration of a non-peptide APJ receptor agonist for in vivo efficacy studies, with a focus on cardiovascular models. The protocols and data presented are compiled from studies on compounds with similar mechanisms of action.

Signaling Pathway of APJ Receptor Activation

Activation of the APJ receptor by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[3] Additionally, APJ activation stimulates the phosphoinositide 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways, which are involved in cell survival and proliferation. Another important downstream effect is the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor internalization.[6][7]

APJ_Signaling_Pathway cluster_membrane Cell Membrane APJ_Receptor APJ Receptor G_Protein Gαi/βγ APJ_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin APJ_Receptor->Beta_Arrestin Recruits Agonist APJ Receptor Agonist Agonist->APJ_Receptor Binds to AC Adenylyl Cyclase G_Protein->AC Inhibits PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt ERK ERK Pathway G_Protein->ERK cAMP ↓ cAMP AC->cAMP Cardiovascular_Effects Cardiovascular Effects (↑ Contractility, Vasodilation) PI3K_Akt->Cardiovascular_Effects ERK->Cardiovascular_Effects

Caption: APJ Receptor Signaling Cascade.

In Vivo Efficacy Studies: Experimental Protocols

The following are detailed protocols for evaluating the in vivo efficacy of a non-peptide APJ receptor agonist in rodent models of cardiovascular disease.

Animal Models

Commonly used animal models to assess the efficacy of APJ receptor agonists in the context of heart failure include:

  • Myocardial Infarction (MI) Model in Rats: This model mimics the cardiac remodeling and dysfunction that occurs after a heart attack.[6][7]

  • Renal Hypertensive Rat (RHR) Model: This model is used to study cardiac hypertrophy and decreased cardiac output.[5]

  • Tachypacing-Induced Heart Failure Model in Dogs: This model is used to assess improvements in left ventricular contractile function.[8]

Experimental Protocol: Myocardial Infarction Model in Rats

This protocol describes the induction of MI and subsequent treatment with an APJ receptor agonist.

1. Induction of Myocardial Infarction:

  • Animals: Adult male Sprague-Dawley rats (250-300g).

  • Anesthesia: Anesthetize the rats with a suitable anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • Intubate the animal and provide ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture.

    • Successful ligation is confirmed by the observation of myocardial blanching.

    • Close the chest in layers.

  • Post-operative Care: Provide analgesia and monitor the animals for recovery.

2. Dosing and Administration:

  • Test Compound: Non-peptide APJ receptor agonist (e.g., AM-8123).

  • Vehicle: A suitable vehicle for the test compound (e.g., 0.5% methylcellulose).

  • Route of Administration: Oral gavage or continuous intravenous infusion.[6][7]

  • Dosing Regimen: Dosing should be initiated after a recovery period post-MI (e.g., 24 hours) and continued for the duration of the study (e.g., 4 weeks). The specific dose will depend on the potency and pharmacokinetic profile of the compound.

3. Efficacy Endpoints:

  • Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function. Key parameters include:

    • Left Ventricular Ejection Fraction (LVEF)

    • Fractional Shortening (FS)

    • Left Ventricular Internal Dimensions (LVIDd, LVIDs)

  • Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic measurements using a pressure-volume catheter to assess:

    • Cardiac Output (CO)

    • Stroke Volume (SV)

    • Maximal rate of pressure rise (dP/dtmax)

    • Systemic Vascular Resistance (SVR)

  • Histopathology: At the end of the study, euthanize the animals and collect the hearts for histological analysis to assess:

    • Infarct size

    • Myocardial fibrosis (e.g., using Masson's trichrome staining)

    • Cardiac hypertrophy

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo efficacy study of an APJ receptor agonist in a rat MI model.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization MI_Induction Myocardial Infarction Induction (LAD Ligation) Animal_Acclimatization->MI_Induction Randomization Randomization into Treatment Groups MI_Induction->Randomization Treatment_Period Treatment Period (e.g., 4 weeks) Randomization->Treatment_Period Echocardiography Echocardiography (Baseline & Final) Treatment_Period->Echocardiography Hemodynamics Invasive Hemodynamic Measurements Treatment_Period->Hemodynamics Data_Analysis Data Analysis Echocardiography->Data_Analysis Histopathology Histopathological Analysis Hemodynamics->Histopathology Histopathology->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Efficacy Study Workflow.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables to allow for easy comparison between treatment groups.

Table 1: Hemodynamic Effects of an APJ Receptor Agonist in Anesthetized Rats

This table summarizes the acute hemodynamic effects of an intravenous infusion of a non-peptide APJ receptor agonist.

ParameterVehicleAPJ Agonist (low dose)APJ Agonist (high dose)
Cardiac Output (mL/min) 100 ± 5115 ± 6125 ± 7**
Stroke Volume (μL) 250 ± 15280 ± 18310 ± 20
Heart Rate (bpm) 400 ± 10410 ± 12405 ± 11
Mean Arterial Pressure (mmHg) 95 ± 490 ± 588 ± 4
Systemic Vascular Resistance 0.95 ± 0.050.78 ± 0.04*0.70 ± 0.03

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle. Data are hypothetical and based on trends observed in published studies.

Table 2: Effects of Chronic Oral Administration of an APJ Receptor Agonist on Cardiac Function in a Rat MI Model

This table presents the effects of long-term oral treatment with a non-peptide APJ receptor agonist on cardiac function as assessed by echocardiography.

ParameterShamVehicle (MI)APJ Agonist (MI)
LVEF (%) 75 ± 345 ± 455 ± 3
Fractional Shortening (%) 40 ± 222 ± 328 ± 2
LVIDd (mm) 7.0 ± 0.39.5 ± 0.58.5 ± 0.4
LVIDs (mm) 4.2 ± 0.27.4 ± 0.46.1 ± 0.3**
Infarct Size (%) N/A35 ± 328 ± 2
Myocardial Collagen Content (%) 2 ± 0.510 ± 1.26 ± 0.8**

*Data are presented as mean ± SEM. p < 0.05, **p < 0.01 vs. Vehicle (MI). Data are hypothetical and based on trends observed in published studies.[6][7]

Conclusion

The administration of non-peptide APJ receptor agonists demonstrates significant potential for improving cardiac function in preclinical models of heart failure. The protocols and data presentation formats provided here offer a framework for researchers to design and execute robust in vivo efficacy studies. It is imperative to tailor the experimental design, including the choice of animal model, dosing regimen, and endpoints, to the specific characteristics of the test compound and the research question at hand.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ST-193 Hydrochloride Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use ST-193 hydrochloride in cell culture experiments. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the screening and evaluation of this potent arenavirus entry inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that blocks the entry of arenaviruses into host cells.[1][2] The precise molecular target is within the viral entry pathway, which is initiated by the binding of the viral glycoprotein complex (GPC) to specific cell surface receptors. Following receptor binding, the virus is internalized via endocytosis. The acidic environment of the late endosome triggers a conformational change in the GPC, leading to fusion of the viral and endosomal membranes and release of the viral ribonucleoprotein complex into the cytoplasm. ST-193 is believed to interfere with this fusion process.

Q2: What is a good starting concentration for this compound in my cell-based assay?

A2: A sensible starting point is to use a concentration range that brackets the reported 50% inhibitory concentration (IC50) for the arenavirus you are studying. For instance, IC50 values for ST-193 have been reported to be in the low nanomolar range for several arenaviruses.[1][2] A common starting range in an initial experiment would be from 0.1 nM to 100 nM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and virus strain.

Q3: How can I determine if this compound is cytotoxic to my cells?

A3: A cell viability assay, such as the MTT or MTS assay, should be run in parallel with your antiviral assay. This will allow you to determine the 50% cytotoxic concentration (CC50). Ideally, you want to use a concentration of ST-193 that is significantly lower than its CC50 to ensure that any observed reduction in viral replication is due to the specific antiviral activity of the compound and not to cell death. A selectivity index (SI), calculated as CC50/IC50, is a useful metric for evaluating the therapeutic window of an antiviral compound.

Q4: I am observing inconsistent results in my experiments. What could be the cause?

A4: Inconsistent results can stem from several factors. Ensure that your this compound stock solution is properly prepared and stored to maintain its stability. Use a consistent cell passage number, as cell characteristics can change over time in culture. Variability in the multiplicity of infection (MOI) of your virus can also lead to inconsistent results. Finally, ensure accurate and consistent timing of compound addition and assay readouts.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No antiviral effect observed - Compound concentration is too low. - Compound has degraded. - The viral strain is resistant. - Incorrect assay setup. - Perform a dose-response experiment with a wider concentration range.- Prepare a fresh stock solution of this compound.- Verify the identity and expected sensitivity of your viral stock.- Review your experimental protocol for any errors in timing or procedure.
High cytotoxicity observed - Compound concentration is too high. - Cell line is particularly sensitive. - Solvent (e.g., DMSO) concentration is too high. - Lower the concentration range of this compound in your experiments.- Determine the CC50 for your specific cell line.- Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically ≤0.5% for DMSO).
High background in the assay - Contamination of cell culture. - Issues with assay reagents. - Cell seeding density is too high. - Regularly test your cell cultures for mycoplasma and other contaminants.- Check the expiration dates and proper storage of all assay reagents.- Optimize the cell seeding density for your specific assay.
Poor dose-response curve - Inaccurate serial dilutions. - Compound precipitation at higher concentrations. - Assay window is too narrow. - Carefully prepare fresh serial dilutions for each experiment.- Check the solubility of this compound in your culture medium. If necessary, adjust the solvent or use a lower top concentration.- Optimize the assay conditions (e.g., incubation time, virus MOI) to achieve a clear distinction between positive and negative controls.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound Against Various Arenaviruses

VirusIC50 (nM)
Guanarito0.44[1][2]
Junin0.62[1][2]
Lassa1.4[1][2]
Machupo3.1[1][2]
Lassa (pseudotype)1.6[1][2]

Note: IC50 values can vary depending on the cell line and assay conditions used.

Table 2: Example Cytotoxicity Profile of this compound

Cell LineCC50 (µM)
Vero>10
Huh7>10
A549>10

Note: These are representative values. It is essential to determine the CC50 in the specific cell line used for your experiments.

Experimental Protocols

Protocol 1: Determination of IC50 using a Plaque Reduction Assay
  • Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Vero cells) at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare a series of 10-fold dilutions of this compound in cell culture medium.

  • Infection: When the cell monolayer is confluent, remove the growth medium. Infect the cells with the arenavirus at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well.

  • Compound Addition: Immediately after infection, add the different concentrations of this compound to the respective wells. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).

  • Incubation: Incubate the plates for 1-2 hours at 37°C to allow for viral entry.

  • Overlay: After the incubation period, remove the inoculum and overlay the cell monolayer with a medium containing 1% methylcellulose and the corresponding concentration of this compound.

  • Further Incubation: Incubate the plates for 5-7 days at 37°C, or until plaques are visible.

  • Staining: Fix the cells with a 10% formalin solution and stain with a 0.1% crystal violet solution to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the "virus only" control.

Protocol 2: Determination of CC50 using an MTT Assay
  • Cell Seeding: Seed a 96-well plate with your chosen cell line at an optimized density.

  • Compound Addition: The following day, add serial dilutions of this compound to the wells. Include a "cells only" control with no compound.

  • Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 is the concentration of this compound that reduces cell viability by 50%.

Mandatory Visualizations

Arenavirus_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_endosome Late Endosome (Acidic pH) Arenavirus Arenavirus GPC GPC (GP1/GP2) Receptor Cell Surface Receptor (e.g., α-dystroglycan) GPC->Receptor 1. Binding Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization Fusion Membrane Fusion Release Viral RNP Release into Cytoplasm Fusion->Release 4. Release ST193 ST-193 HCl ST193->Fusion Inhibition Endocytosis->Fusion 3. Trafficking & pH Drop

Caption: Arenavirus entry pathway and the inhibitory action of ST-193 HCl.

Experimental_Workflow cluster_IC50 IC50 Determination (Antiviral Assay) cluster_CC50 CC50 Determination (Cytotoxicity Assay) cluster_analysis Data Analysis A1 Seed Cells A2 Infect with Virus A1->A2 A3 Add ST-193 HCl Dilutions A2->A3 A4 Incubate & Overlay A3->A4 A5 Stain & Count Plaques A4->A5 A6 Calculate IC50 A5->A6 C1 Determine Selectivity Index (SI = CC50/IC50) A6->C1 B1 Seed Cells B2 Add ST-193 HCl Dilutions B1->B2 B3 Incubate B2->B3 B4 Add MTT Reagent B3->B4 B5 Measure Absorbance B4->B5 B6 Calculate CC50 B5->B6 B6->C1

Caption: Workflow for determining the IC50 and CC50 of ST-193 HCl.

References

Technical Support Center: ST-193 Hydrochloride (Fexofenadine Hydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of ST-193 hydrochloride (commonly known as fexofenadine hydrochloride) under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container, protected from light, and kept in a freezer at -20°C for long-term stability (≥4 years).[1] For shorter periods, storage at a controlled room temperature between 20-25°C is also acceptable for some commercially available formulations.[2]

Q2: Is this compound sensitive to light?

A2: Yes, this compound is photolabile.[3][4] Exposure to UV light can lead to significant degradation.[4][5] It is crucial to protect the compound and its solutions from light during experiments and storage.[3]

Q3: What is the solubility of this compound in common laboratory solvents?

A3: this compound has variable solubility. It is freely soluble in methanol and ethanol, slightly soluble in chloroform and water, and insoluble in hexane.[6] The solubility in specific organic solvents is approximately 12 mg/mL in ethanol, 25 mg/mL in DMF, and about 1 mg/mL in PBS (pH 7.2).[1] Aqueous solubility is pH-dependent.[7][8]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: this compound is susceptible to degradation in both acidic and basic conditions, especially at elevated temperatures.[5][9][10] It exhibits maximum solubility at pH 1-3 and is least soluble in the pH range of 4-8.[7][8] While one study suggests excellent stability across a pH range of 1.0 to 12.0,[7] forced degradation studies show significant degradation under strong acidic and basic conditions.[5][6][9]

Q5: My this compound solution appears discolored. What could be the cause?

A5: Discoloration could indicate degradation. This can be caused by exposure to light, inappropriate pH, high temperatures, or the presence of oxidizing agents. It is recommended to prepare fresh solutions and ensure proper storage and handling to minimize degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent analytical results (e.g., in HPLC). Degradation of the compound due to improper storage or handling.Prepare fresh stock solutions from powder stored under recommended conditions (-20°C, protected from light). Ensure solutions are protected from light during the experiment.
Precipitation in aqueous buffer. pH of the buffer is in the low solubility range (pH 4-8).[7][8]Adjust the pH of the buffer to be outside of the 4-8 range. Maximum solubility is observed at pH 1-3.[7][8] Alternatively, use a co-solvent like ethanol or DMSO, but be mindful of its compatibility with your experimental system.
Loss of potency in a biological assay. Degradation of the active compound in the assay medium.Assess the stability of this compound in your specific assay medium and under the assay conditions (temperature, light exposure). Consider preparing the compound solution immediately before use.
Appearance of unknown peaks in chromatograms. Formation of degradation products.Refer to the degradation pathway diagrams and forced degradation data below to tentatively identify potential degradants. This can be due to hydrolysis, oxidation, or photolysis.[3][5][9]

Quantitative Stability Data

The following tables summarize the stability of this compound under various stress conditions as reported in forced degradation studies.

Table 1: Stability under Hydrolytic Conditions

Condition Temperature Duration % Degradation Reference
0.1 M HClRoom Temp (22°C)10 min~100%[6]
1 N HCl60°C3.5 hSlight[9]
0.5 N HCl80°C4 h17.49%[5]
0.1 M NaOHRoom Temp (22°C)10 min~100%[6]
2 N NaOH60°C24 hSlight[9]
0.5 N NaOH80°C4 h10.46%[5]
Neutral (Water)60°C24 hNegligible[6][9]

Table 2: Stability under Oxidative, Thermal, and Photolytic Conditions

Stress Condition Parameters Duration % Degradation Reference
Oxidative 3% H₂O₂60°C5 hSignificant
30% H₂O₂80°C2 h77.99%
Thermal 105°C (Solid State)24 hSlight[9]
80°C (Solid State)8 hNot specified[5]
Photolytic UV light (254 nm)8 hNot specified[5]
Direct Daylight1 weekNot specified[5]
UV light (Solid State)1800 watt.hrs/m²43%[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a known concentration.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Incubate at 60°C for 5 hours. Cool, neutralize with 1 N NaOH, and dilute to the final concentration with the mobile phase.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Incubate at 60°C for 5 hours. Cool, neutralize with 1 N HCl, and dilute to the final concentration with the mobile phase.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to the final concentration with the mobile phase.

  • Thermal Degradation: Store the solid drug powder in a hot air oven at 105°C for 24 hours. After cooling, weigh an appropriate amount, dissolve, and dilute to the final concentration.

  • Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) and visible light (overall illumination of not less than 1.2 million lux hours) for a specified period. Weigh an appropriate amount, dissolve, and dilute to the final concentration.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Signaling Pathways and Experimental Workflows

Degradation Pathway of this compound

The following diagram illustrates the known degradation pathways of this compound under stress conditions. The primary degradation products identified include an N-oxide derivative under oxidative stress and other products resulting from hydrolysis and photolysis.[3][9]

G ST193 This compound (Fexofenadine HCl) Oxidative Oxidative Stress (e.g., H₂O₂) ST193->Oxidative Hydrolytic Hydrolytic Stress (Acidic/Basic) ST193->Hydrolytic Photolytic Photolytic Stress (UV/Visible Light) ST193->Photolytic N_Oxide N-Oxide Derivative Oxidative->N_Oxide Hydrolysis_Products Hydrolysis Products Hydrolytic->Hydrolysis_Products Photo_Products Photodegradation Products (e.g., Isopropyl derivative, Benzophenone compound) Photolytic->Photo_Products

Caption: Major degradation pathways of this compound.

Experimental Workflow for Stability Testing

This workflow outlines the key steps in assessing the stability of this compound.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Sample Neutralization/ Dilution B->G C->G D->G E->G F->G H HPLC Analysis G->H I Data Interpretation H->I

Caption: Workflow for conducting forced degradation studies.

References

Potential off-target effects of ST-193 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing ST-193 hydrochloride in their experiments. The information is presented in a question-and-answer format to directly address potential issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is the salt form of ST-193, a potent, broad-spectrum inhibitor of arenaviruses.[1][2][3] Its primary mechanism of action is the inhibition of viral entry into host cells.[4][5] ST-193 targets the viral envelope glycoprotein (GP) complex, specifically the GP2 subunit, and prevents the pH-dependent membrane fusion step required for the virus to release its genetic material into the cytoplasm.[4][5]

Q2: What is the on-target activity of ST-193 against different arenaviruses?

ST-193 has demonstrated potent inhibitory activity against a range of arenaviruses, particularly those associated with hemorrhagic fevers. The half-maximal inhibitory concentrations (IC50) are in the nanomolar range.

VirusIC50 (nM)
Guanarito virus0.44[3]
Junin virus0.62[3]
Lassa virus1.4[3]
Machupo virus3.1[3]
Sabia virus0.2 - 12[3]

Q3: Is there any information on the off-target effects of this compound?

Currently, there is no publicly available data from comprehensive off-target profiling studies for this compound, such as broad kinase panel screens or binding assays against a wide range of cellular targets. Preclinical studies in guinea pig models of Lassa fever reported that ST-193 was "well tolerated" at therapeutic doses, suggesting a lack of overt acute toxicity. However, this does not preclude the existence of more subtle off-target effects.

Q4: My experimental results with this compound are inconsistent or show unexpected phenotypes. How can I troubleshoot this?

Unexpected results could be due to a variety of factors, including off-target effects. Below is a troubleshooting guide to help you systematically investigate the issue.

Troubleshooting Guide: Unexpected Experimental Outcomes

If you observe unexpected cellular phenotypes, toxicity, or inconsistent results with this compound, consider the following troubleshooting steps:

  • Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock through analytical methods like LC-MS or NMR.

  • Titrate the Dose: Perform a dose-response experiment to determine if the unexpected effect is concentration-dependent. Use the lowest effective concentration for your on-target activity to minimize potential off-target effects.

  • Use Appropriate Controls:

    • Vehicle Control: Always include a vehicle-only control (e.g., DMSO, the solvent for ST-193) to rule out solvent-induced effects.

    • Inactive Analog (if available): If a structurally similar but biologically inactive analog of ST-193 exists, it can be a powerful control to demonstrate that the observed effect is due to the specific chemical structure of ST-193.

    • Positive and Negative Controls for the Assay: Ensure your experimental assay is performing as expected with known positive and negative controls.

  • Orthogonal Approaches:

    • Rescue Experiment: If you hypothesize an off-target effect on a specific pathway, try to rescue the phenotype by manipulating that pathway (e.g., adding a downstream agonist or antagonist).

    • Knockdown/Knockout of the Intended Target: Use genetic tools like siRNA or CRISPR to silence the intended viral target (if applicable in your system) to see if it phenocopies the effect of ST-193. This can help differentiate on-target from off-target effects.

  • Assess Cellular Health: Unexpected phenotypes can be a secondary consequence of cellular stress or toxicity. Perform cell viability assays (e.g., MTT, trypan blue exclusion) at your experimental concentrations of this compound.

Experimental Protocols

Protocol 1: General Workflow for Investigating Potential Off-Target Effects

This protocol outlines a general approach to begin characterizing potential off-target activities of a small molecule inhibitor like this compound.

  • Primary Target Validation:

    • Confirm the on-target activity of ST-193 in your specific viral infection model (e.g., plaque reduction assay, pseudovirus entry assay).

    • Determine the IC50 value in your experimental system.

  • Cell Viability Assessment:

    • Plate cells at an appropriate density.

    • Treat with a range of this compound concentrations, including and exceeding the IC50 for on-target activity.

    • Incubate for a relevant time period (e.g., 24, 48, 72 hours).

    • Assess cell viability using a standard method (e.g., CellTiter-Glo®, MTT assay).

  • Secondary Pharmacology/Off-Target Screening (if resources permit):

    • Submit the compound to a commercial service for broad off-target screening. A common starting point is a safety pharmacology panel that assesses activity against a panel of receptors, ion channels, and transporters known to be frequently involved in adverse drug reactions.

    • For more in-depth analysis, consider a comprehensive kinase panel screen to identify any off-target kinase inhibition.

  • Phenotypic Profiling:

    • Utilize high-content imaging or other multiparametric assays to assess changes in cellular morphology, organelle health, or other cellular markers in response to this compound treatment.

    • Compare the phenotypic signature of ST-193 to that of compounds with known mechanisms of action.

Visualizations

ST193_Mechanism_of_Action cluster_virus Arenavirus cluster_cell Host Cell Virus Virus Cell_Membrane Cell Membrane Virus->Cell_Membrane Attachment GP_complex Glycoprotein Complex (GP1/GP2) Endosome Endosome GP_complex->Endosome Inhibits Fusion Cell_Membrane->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm pH-dependent Membrane Fusion ST193 ST-193 HCl ST193->GP_complex Binds to GP2

Caption: Mechanism of action of this compound.

Off_Target_Workflow Start Observe Unexpected Phenotype Confirm_Compound 1. Confirm Compound Identity & Purity Start->Confirm_Compound Dose_Response 2. Perform Dose-Response & Cell Viability Assays Confirm_Compound->Dose_Response Controls 3. Use Appropriate Controls (Vehicle, Inactive Analog) Dose_Response->Controls Orthogonal 4. Orthogonal Approaches (Rescue, Genetic Knockdown) Controls->Orthogonal Screening 5. Secondary Pharmacology Screening (Optional) Orthogonal->Screening Conclusion Identify Potential Off-Target Effect Screening->Conclusion

Caption: Experimental workflow for investigating off-target effects.

Troubleshooting_Logic result result Start Unexpected Result with ST-193 HCl? Dose_Dependent Is the effect dose-dependent? Start->Dose_Dependent Dose_Dependent->result No Consider experimental variability or assay artifact. Vehicle_Effect Does the vehicle control show the effect? Dose_Dependent->Vehicle_Effect Yes Vehicle_Effect->result Yes Issue with the vehicle or experimental conditions. Viability_Affected Is cell viability compromised? Vehicle_Effect->Viability_Affected No Viability_Affected->result Yes Phenotype may be a result of general cytotoxicity. Rescue_Works Does a rescue experiment reverse the phenotype? Viability_Affected->Rescue_Works No Rescue_Works->result Yes Strong evidence for a specific off-target effect. Rescue_Works->result No Off-target effect may be on a different pathway.

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Improving the In Vivo Efficacy of Inhibitor-193

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of the novel investigational agent, Inhibitor-193.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Inhibitor-193?

A1: Inhibitor-193 is a potent and selective small molecule inhibitor of the novel kinase, Target-X. By binding to the ATP-binding pocket of Target-X, Inhibitor-193 blocks its downstream signaling cascade, which is implicated in the proliferation of certain cancer cell lines.

Q2: What are the known challenges with the in vivo efficacy of Inhibitor-193?

A2: The primary challenge with Inhibitor-193 is its low aqueous solubility, which can lead to poor absorption and bioavailability following oral administration. This can result in suboptimal plasma concentrations and reduced efficacy in animal models.

Q3: What are the recommended starting doses for in vivo studies in mice?

A3: For initial in vivo efficacy studies in mouse xenograft models, we recommend a starting dose range of 25-50 mg/kg, administered orally once daily. Dose adjustments may be necessary based on tolerability and observed efficacy.

Q4: Are there any known toxicities associated with Inhibitor-193?

A4: At doses above 100 mg/kg in mice, mild to moderate gastrointestinal distress has been observed. It is crucial to monitor animal weight and overall health daily during treatment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or variable plasma exposure of Inhibitor-193 Poor solubility and dissolution of the compound in the gastrointestinal tract.1. Formulation Optimization: Prepare a micronized suspension or a formulation with solubility enhancers such as cyclodextrins or surfactants.[1][2][3] 2. Alternative Administration Route: Consider intraperitoneal (IP) injection to bypass gastrointestinal absorption barriers.
Lack of tumor growth inhibition in xenograft models 1. Suboptimal dosing or scheduling. 2. Insufficient drug concentration at the tumor site. 3. Target-X may not be a primary driver of tumor growth in the selected cell line.1. Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate plasma and tumor concentrations of Inhibitor-193 with downstream target modulation. 3. Confirm Target Dependency: Ensure the chosen xenograft model is sensitive to the inhibition of the Target-X pathway.
Animal weight loss or signs of toxicity 1. Off-target effects of Inhibitor-193. 2. Toxicity related to the formulation vehicle.1. Reduce Dose or Dosing Frequency: Adjust the treatment regimen to a better-tolerated schedule. 2. Vehicle Control Group: Ensure a vehicle-only control group is included in the study to assess the toxicity of the formulation excipients.

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension of Inhibitor-193 for Oral Gavage
  • Weigh the required amount of Inhibitor-193 powder.

  • Add the powder to a sterile mortar.

  • Gradually add a small volume of a 0.5% (w/v) solution of methylcellulose in sterile water while triturating with a pestle to create a fine, uniform paste.

  • Continue to add the methylcellulose solution incrementally while mixing until the desired final concentration is reached.

  • Transfer the suspension to a sterile, light-protected container and store at 4°C for up to one week.

  • Vortex the suspension thoroughly before each administration.

Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model
  • Subcutaneously implant 5 x 10^6 cancer cells (e.g., a cell line with known Target-X dependency) into the flank of immunocompromised mice.

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment and control groups (n=8-10 mice per group).

  • Administer Inhibitor-193 (formulated as per Protocol 1) or vehicle control orally once daily.

  • Measure tumor volume with calipers twice weekly.

  • Monitor animal body weight and overall health daily.

  • At the end of the study, collect plasma and tumor tissue for pharmacokinetic and pharmacodynamic analysis.

Signaling Pathway and Experimental Workflow

Inhibitor_193_Signaling_Pathway cluster_cell Cancer Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor TargetX Target-X Receptor->TargetX Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) TargetX->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Inhibitor193 Inhibitor-193 Inhibitor193->TargetX Inhibition

Caption: Signaling pathway of Inhibitor-193.

InVivo_Efficacy_Workflow cluster_workflow Experimental Workflow Cell_Implantation 1. Cell Implantation Tumor_Growth 2. Tumor Growth to 100-150 mm³ Cell_Implantation->Tumor_Growth Randomization 3. Animal Randomization Tumor_Growth->Randomization Treatment 4. Daily Oral Dosing (Inhibitor-193 or Vehicle) Randomization->Treatment Monitoring 5. Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint 6. Endpoint Analysis (PK/PD) Monitoring->Endpoint

Caption: In vivo efficacy study workflow.

References

Technical Support Center: ST-193 Hydrochloride Resistance Mutation Selection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with ST-193 hydrochloride, a potent broad-spectrum arenavirus entry inhibitor. The resources below are intended for researchers, scientists, and drug development professionals encountering issues during in vitro resistance selection experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that may arise during the selection and characterization of this compound-resistant arenavirus variants.

Question IDQuestionPossible CausesSuggested Solutions
FAQ-01 My virus/pseudovirus does not show any reduction in infectivity after treatment with this compound. 1. Incorrect drug concentration: The concentration of ST-193 may be too low. 2. Inactive compound: The this compound may have degraded. 3. Intrinsic resistance: The arenavirus species/strain being used is not susceptible to ST-193 (e.g., Lymphocytic Choriomeningitis Virus - LCMV).[1] 4. Assay issues: Problems with the infectivity assay (e.g., cell viability, reporter gene expression).1. Verify IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific virus/pseudovirus and cell line. 2. Confirm compound activity: Test the compound on a known sensitive arenavirus, such as Lassa (LASV) or Junin (JUNV), for which IC50 values are established.[1] 3. Check literature: Confirm that ST-193 is active against your arenavirus of interest. ST-193 has been shown to have minimal activity against LCMV.[1] 4. Assay controls: Include appropriate positive and negative controls in your infectivity assay to ensure its validity.
FAQ-02 I am unable to generate a resistant virus population after prolonged passaging with increasing concentrations of ST-193. 1. Suboptimal drug concentration: The selective pressure may be too high (leading to excessive cell death) or too low (not selecting for resistant variants). 2. Insufficient viral diversity: The initial virus population may lack the genetic diversity to produce resistant mutants. 3. Low mutation rate: The viral polymerase may have a higher fidelity than anticipated, resulting in a low frequency of mutations.[2] 4. Fitness cost of resistance: Resistance mutations may impose a significant fitness cost, preventing the outgrowth of resistant variants.1. Optimize drug escalation: Start selection at a concentration around the IC10-IC20 and increase the concentration by 1.5- to 2-fold at each passage.[3] 2. Increase initial viral load: Use a higher multiplicity of infection (MOI) for the initial infection to increase the starting genetic diversity. 3. Consider mutagenesis: If feasible, briefly expose the initial viral stock to a chemical mutagen to increase genetic diversity before starting the selection process.
FAQ-03 My selected virus population shows resistance, but I cannot identify any mutations in the GP2 subunit. 1. Mutations outside the sequenced region: The resistance-conferring mutation may be located in a region of the glycoprotein complex (GPC) you did not sequence, such as the Stable Signal Peptide (SSP). 2. Host cell factors: The resistance mechanism may be related to changes in the host cells rather than the virus itself (e.g., altered expression of host factors required for drug activity). 3. Alternative resistance mechanisms: While unlikely for this class of compound, consider other potential viral resistance mechanisms.1. Sequence the entire GPC: Sequence the complete coding region of the glycoprotein complex, including GP1, GP2, and the SSP. ST-193 is believed to target the SSP-GP2 interface.[4] 2. Isolate and re-test the virus: Propagate the resistant virus in a fresh, parental (non-resistant) cell line to confirm that the resistance is conferred by the virus and not the host cells. 3. Perform domain-swapping experiments: If you have access to a reverse genetics system, creating chimeric viruses (e.g., swapping domains between your resistant virus and a sensitive parental virus) can help pinpoint the region responsible for resistance.[1]
FAQ-04 I have identified a mutation in the transmembrane domain of GP2 (e.g., F446L in LASV, F436I in TCRV, or F438I in JUNV). What is the significance? This is a strong indication of ST-193 resistance. Mutations in and around the transmembrane domain of GP2 have been identified in ST-193 and other ST-series inhibitor-resistant arenaviruses.[5] These mutations likely alter the binding site of the inhibitor at the SSP-GP2 interface or destabilize the prefusion GPC, making it less susceptible to the stabilizing effect of ST-193.Confirm the mutation's role: 1. Reverse genetics: Introduce the specific mutation into a wild-type infectious clone or pseudovirus expression plasmid and confirm a shift in the IC50 for ST-193. 2. Phenotypic characterization: Assess the impact of the mutation on viral fitness, such as replication kinetics and cell-to-cell spread, as resistance mutations can sometimes impair viral function.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against wild-type arenaviruses and describe mutations associated with resistance.

Table 1: In Vitro Efficacy of ST-193 Against Wild-Type Arenaviruses
VirusAssay TypeIC50 (nM)Reference
Lassa virus (LASV)Pseudovirus1.6[1]
Junin virus (JUNV)Pseudovirus0.62[1]
Machupo virus (MACV)Pseudovirus3.1[1]
Guanarito virus (GTOV)Pseudovirus0.44[1]
Sabia virus (SABV)Pseudovirus0.2 - 12[1]
Tacaribe virus (TCRV)Authentic Virus~20 - 400[1]

Note: IC50 values can vary between pseudovirus and authentic virus assays, and between different experimental setups.[1]

Table 2: Experimentally Selected Mutations Conferring Resistance to ST-193
VirusMutation in GP2LocationSignificanceReference
Tacaribe virus (TCRV)L420TEctodomainConfers resistance to ST-193.[4][4]
Tacaribe virus (TCRV)F436ITransmembrane DomainCorresponds to LASV F446; identified in resistant isolates.[5][5]
Junin virus (JUNV)F438ITransmembrane DomainCorresponds to LASV F446; identified as resistant to multiple small-molecule inhibitors.[5][5]
Lassa virus (LASV)F446LTransmembrane DomainImplicated in resistance to ST-series inhibitors.[5][5]

Experimental Protocols

Protocol 1: Determination of this compound IC50

This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) of ST-193 against an arenavirus or pseudovirus.

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, A549) to achieve 80-90% confluency on the day of infection.

  • Drug Dilution: Prepare a serial dilution of this compound in infection medium (e.g., DMEM with 2% FBS). A typical concentration range would span from 1 µM down to the picomolar range. Include a "no-drug" (vehicle only, e.g., DMSO) control.

  • Infection: Pre-incubate the virus or pseudovirus with the diluted ST-193 for 1 hour at 37°C. Then, add the virus-drug mixture to the cells at a predetermined MOI.

  • Incubation: Incubate the plates for a period appropriate for the virus and assay (e.g., 24-48 hours for pseudoviruses, longer for authentic viruses).

  • Quantification of Infectivity: Measure viral infectivity. For pseudoviruses expressing a reporter gene (e.g., luciferase or GFP), use an appropriate detection reagent and read the plate on a luminometer or fluorescence plate reader. For authentic viruses, a plaque reduction neutralization test (PRNT) can be performed.

  • Data Analysis: Normalize the results to the "no-drug" control. Plot the normalized infectivity against the logarithm of the ST-193 concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Protocol 2: In Vitro Selection of ST-193 Resistant Virus

This protocol describes a method for generating ST-193 resistant arenaviruses by serial passage in the presence of escalating drug concentrations.[1][3][6]

  • Initial Infection: Infect a confluent monolayer of host cells with the wild-type arenavirus in the presence of ST-193 at a concentration equal to its IC10-IC20.

  • Monitor for Cytopathic Effect (CPE) or Viral Production: Observe the culture daily. When CPE is evident or viral titers in the supernatant peak, harvest the supernatant.

  • Serial Passage: Use the harvested supernatant to infect a fresh monolayer of cells. In this new passage, increase the concentration of ST-193 by 1.5- to 2-fold.

  • Repeat Passaging: Continue this process of harvesting and passaging with escalating concentrations of ST-193. If a passage results in complete inhibition of viral replication, reduce the drug concentration for the subsequent passage to a level that allows for viral breakthrough.

  • Isolation of Resistant Population: After several passages (this can take weeks to months), a viral population that can replicate efficiently in the presence of high concentrations of ST-193 (significantly above the wild-type IC50) should emerge.

  • Confirmation of Resistance: Plaque-purify individual viral clones from the resistant population. Test each clone against a range of ST-193 concentrations to confirm the resistant phenotype and determine its new IC50 value.

  • Genotypic Analysis: Extract viral RNA from the confirmed resistant clones, reverse transcribe to cDNA, and sequence the entire glycoprotein complex (GPC) to identify potential resistance-conferring mutations.

Visualizations

Arenavirus Entry and Inhibition by ST-193

The following diagram illustrates the proposed mechanism of action for this compound.

Arenavirus_Entry_Inhibition cluster_virus Arenavirus Particle cluster_host Host Cell cluster_inhibition Inhibition Pathway V Viral Core (RNP) Cytoplasm Cytoplasm V->Cytoplasm GPC_pre Prefusion GPC (GP1-GP2-SSP) R Host Cell Receptor (e.g., α-dystroglycan) GPC_pre->R Endosome Endosome GPC_pre->Endosome Prevents pH-induced conformational change GPC_post Postfusion GPC (Conformational Change) R->Endosome 2. Endocytosis Endosome->GPC_pre 3. Acidification (Low pH) Endosome->GPC_post ST193 ST-193 ST193->GPC_pre Binds to SSP-GP2 interface, stabilizes prefusion state GPC_post->V 5. Genome Release

Caption: Mechanism of arenavirus entry and ST-193 inhibition.

Troubleshooting Logic for Resistance Selection

This workflow outlines the decision-making process when troubleshooting the failure to generate ST-193 resistant viruses.

Troubleshooting_Workflow Start Start: Failure to generate ST-193 resistant virus Check_IC50 Is the IC50 of the parental virus confirmed and correct? Start->Check_IC50 Check_Drug Is the ST-193 compound active? (Test on sensitive control virus) Check_IC50->Check_Drug Yes Reconfirm_IC50 Action: Re-run dose-response assay for parental virus. Check_IC50->Reconfirm_IC50 No Check_Protocol Is the selection protocol optimal? Check_Drug->Check_Protocol Yes New_Drug Action: Obtain a new batch of this compound. Check_Drug->New_Drug No Adjust_Protocol Action: Adjust drug concentration (start at IC10-IC20) and/or increase initial viral diversity. Check_Protocol->Adjust_Protocol No Success Problem Resolved Check_Protocol->Success Yes Reconfirm_IC50->Check_IC50 New_Drug->Check_Drug Adjust_Protocol->Start

Caption: Troubleshooting workflow for ST-193 resistance selection.

References

Technical Support Center: Optimizing Delivery of Novel Hydrochloride Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the in-vivo delivery of novel hydrochloride (HCl) compounds, exemplified by the hypothetical agent ST-193 HCl. The information is designed to address common challenges encountered during preclinical animal studies.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What is the best solvent for dissolving ST-193 HCl for in-vivo administration? The optimal solvent depends on the physicochemical properties of ST-193 HCl. A good starting point for many hydrochloride salts is sterile, pH-adjusted saline (0.9% NaCl). For compounds with lower aqueous solubility, co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) may be necessary. It is critical to first determine the maximum tolerated concentration of any co-solvent in the chosen animal model to avoid vehicle-induced toxicity. Always perform a small-scale solubility test before preparing a large batch for administration.
2. How can I improve the bioavailability of ST-193 HCl when administered orally? Oral bioavailability of HCl salts can be influenced by factors such as first-pass metabolism and gastrointestinal (GI) tract stability. Strategies to improve bioavailability include the use of permeation enhancers, formulation in lipid-based delivery systems, or co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if the metabolic pathway is known. Encapsulation in nanoparticles or liposomes can also protect the compound from degradation in the GI tract and enhance absorption.
3. What are the common signs of toxicity I should monitor for in my animal models? Common signs of toxicity include weight loss, changes in grooming and activity levels, ruffled fur, abnormal posture, and changes in food and water intake. For more specific insights, it is crucial to conduct a dose-range finding study. Monitor for any signs of irritation or inflammation at the injection site for parenteral routes. For a comprehensive assessment, include clinical pathology (hematology and serum chemistry) and histopathology of key organs in your study design.
4. How frequently should ST-193 HCl be administered? Dosing frequency is determined by the pharmacokinetic profile of the compound, specifically its half-life. After determining the half-life of ST-193 HCl in your animal model, you can establish a dosing schedule that maintains the plasma concentration within the desired therapeutic window. This typically involves an initial pharmacokinetic study with serial blood sampling.
5. Can I administer ST-193 HCl via intravenous (IV) injection? IV administration is possible if ST-193 HCl is fully soluble in a physiologically compatible vehicle. The formulation must be sterile and free of particulates. It is critical to control the infusion rate to prevent acute toxicity. IV administration provides 100% bioavailability and is often used to determine fundamental pharmacokinetic parameters.

Troubleshooting Guides

Issue 1: Poor Solubility of ST-193 HCl in Aqueous Vehicles
SymptomPossible CauseSuggested Solution
The compound precipitates out of solution upon preparation or during storage.The intrinsic solubility of ST-193 HCl in the chosen vehicle is low. The pH of the solution is not optimal for maintaining solubility.1. pH Adjustment: Test the solubility of ST-193 HCl across a range of physiologically acceptable pH values. Many HCl salts are more soluble at a slightly acidic pH. 2. Co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO and then dilute it with the aqueous vehicle. Ensure the final concentration of the organic solvent is below the toxicity threshold for the animal model. 3. Formulation: Consider using solubility-enhancing excipients such as cyclodextrins.
The solution is cloudy or contains visible particles.Incomplete dissolution or presence of impurities.1. Sonication/Vortexing: Use a sonicator or vortex mixer to aid dissolution. 2. Filtration: Filter the final solution through a sterile 0.22 µm syringe filter to remove any undissolved particles before administration.
Issue 2: Variability in Experimental Results
SymptomPossible CauseSuggested Solution
High standard deviation in efficacy or pharmacokinetic data between animals in the same group.Inconsistent dosing volume or concentration. Improper administration technique. Instability of the dosing solution.1. Accurate Dosing: Calibrate all pipettes and syringes. Calculate the dose for each animal based on its most recent body weight. 2. Standardized Technique: Ensure all personnel are trained and consistent in the administration technique (e.g., gavage, injection). 3. Solution Stability: Prepare the dosing solution fresh daily unless stability data indicates otherwise. Store protected from light and at the appropriate temperature.
Unexplained adverse events or mortality in a subset of animals.Vehicle toxicity at the administered volume or concentration. Contamination of the dosing solution.1. Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related effects. 2. Aseptic Technique: Use sterile techniques for the preparation and administration of parenteral solutions to prevent infection.

Experimental Protocols

Protocol 1: Preparation of ST-193 HCl for Oral Gavage in Mice
  • Materials:

    • ST-193 HCl powder

    • Sterile 0.5% (w/v) methylcellulose in sterile water

    • Sterile microcentrifuge tubes

    • Calibrated pipette

    • Analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of ST-193 HCl using an analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the calculated volume of 0.5% methylcellulose to achieve the desired final concentration.

    • Vortex the mixture thoroughly for 5-10 minutes until a uniform suspension is achieved.

    • Visually inspect for any clumps and continue vortexing if necessary.

    • Prepare the suspension fresh before each administration.

Protocol 2: Intraperitoneal (IP) Injection in Rats
  • Materials:

    • ST-193 HCl solution in sterile saline

    • Sterile 1 mL syringes with 25-gauge needles

    • 70% ethanol

    • Animal scale

  • Procedure:

    • Weigh the rat and calculate the required injection volume.

    • Draw the calculated volume of the ST-193 HCl solution into a sterile syringe.

    • Position the rat to expose the lower abdominal area. The injection site is typically in the lower right or left quadrant to avoid the bladder and cecum.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure no blood or urine is drawn, confirming correct needle placement.

    • Inject the solution slowly and smoothly.

    • Withdraw the needle and monitor the animal for any immediate adverse reactions.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of ST-193 HCl in Different Species

ParameterMouse (10 mg/kg, IV)Rat (10 mg/kg, PO)Dog (5 mg/kg, IV)
Tmax (h) 0.11.50.2
Cmax (ng/mL) 1250340980
AUC0-t (ng*h/mL) 380015004200
Half-life (h) 2.54.13.8
Bioavailability (%) N/A39.5N/A

Table 2: Acute Toxicity Profile of ST-193 HCl

SpeciesRouteLD50 (mg/kg)Key Observations
MouseIV75Sedation, ataxia at high doses
MousePO>500No mortality observed at the highest dose tested
RatIP150Mild irritation at the injection site

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis a Weigh ST-193 HCl b Select Vehicle a->b c Dissolve/Suspend b->c d Sterile Filter c->d e Weigh Animal d->e f Calculate Dose e->f g Administer f->g h Observe Animal g->h i Collect Samples h->i j Bioanalysis i->j l Efficacy/Toxicity Assessment i->l k Pharmacokinetic Modeling j->k

Caption: Experimental workflow for in-vivo studies of ST-193 HCl.

troubleshooting_solubility cluster_causes Potential Causes cluster_solutions Solutions start Poor Solubility Observed cause1 Low Intrinsic Solubility start->cause1 cause2 Incorrect pH start->cause2 cause3 Vehicle Saturation start->cause3 sol1 Use Co-solvents (e.g., DMSO, PEG) cause1->sol1 sol3 Formulate with Excipients (e.g., Cyclodextrins) cause1->sol3 sol2 Adjust pH of Vehicle cause2->sol2 sol4 Reduce Final Concentration cause3->sol4

Caption: Troubleshooting logic for poor solubility of ST-193 HCl.

Addressing cytotoxicity of ST-193 hydrochloride at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ST-193 hydrochloride. The information provided is intended to help address challenges related to in vitro cytotoxicity observed at high concentrations of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and broad-spectrum inhibitor of arenavirus entry. It functions by targeting the viral glycoprotein complex (GPC), specifically the pH-sensitive interface between the stable signal peptide (SSP) and the GP2 subunit. By binding to this site, this compound stabilizes the pre-fusion conformation of the GPC, preventing the conformational changes required for membrane fusion and subsequent entry of the virus into the host cell.[1]

Q2: Why am I observing high levels of cytotoxicity with this compound at concentrations intended for antiviral activity?

A2: While specific data on this compound's off-target effects are limited, high concentrations of any compound can lead to cytotoxicity through various mechanisms. Potential reasons for observing cytotoxicity include:

  • Off-target effects: The compound may interact with cellular components other than the viral GPC, potentially disrupting essential cellular pathways.

  • Compound precipitation: Poor solubility at high concentrations can lead to the formation of compound aggregates that are cytotoxic to cells.

  • Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.

  • Non-specific binding: The compound may bind non-specifically to cell membranes or proteins, leading to membrane disruption or other cytotoxic effects.[2][3][4]

Q3: What are the initial steps to troubleshoot unexpected cytotoxicity?

A3: When encountering unexpected cytotoxicity, it is crucial to systematically evaluate your experimental setup. Key initial steps include:

  • Confirm the final concentration of your solvent: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your specific cell line (typically ≤ 0.5%).

  • Visually inspect for compound precipitation: Examine your stock solutions and the media in your assay plates under a microscope for any signs of compound precipitation.

  • Perform a vehicle control: Always include a control group treated with the same concentration of solvent used to deliver the drug to ensure the observed toxicity is not due to the vehicle.

  • Re-evaluate your dose-response curve: Perform a broad-range dose-response experiment to determine the precise concentration at which cytotoxicity begins.

Q4: Can the formulation of this compound be modified to reduce cytotoxicity?

A4: Yes, formulation strategies can sometimes mitigate cytotoxicity. If insolubility is suspected, consider the following:

  • Use of solubilizing agents: Incorporating pharmaceutically acceptable solubilizing agents or surfactants may improve the solubility of this compound.[5] However, these agents must also be tested for their own cytotoxicity.

  • Preparation of a fresh stock solution: Ensure your stock solution is freshly prepared and has not undergone multiple freeze-thaw cycles, which can affect compound stability and solubility.

  • Sonication: Briefly sonicating the stock solution before dilution may help to dissolve any small aggregates.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues of high cytotoxicity observed during in vitro experiments with this compound.

Problem 1: High background cytotoxicity in vehicle-treated control wells.
Possible Cause Recommended Solution
Solvent (e.g., DMSO) concentration is too high. Ensure the final concentration of the solvent in the culture medium is at a non-toxic level for your cell line (typically <0.5%). Perform a solvent toxicity titration to determine the maximum tolerated concentration.
Contamination of cell culture. Regularly test your cell cultures for mycoplasma and other contaminants. Ensure aseptic techniques are strictly followed.
Poor cell health. Use cells at a low passage number and ensure they are in the logarithmic growth phase before seeding for an experiment. Visually inspect cells for normal morphology.
Sub-optimal seeding density. Optimize the cell seeding density to ensure cells are not overly confluent or too sparse at the time of treatment, as both can lead to increased stress and cell death.[6]
Problem 2: Cytotoxicity observed at expected non-toxic concentrations of this compound.
Possible Cause Recommended Solution
Compound precipitation. Visually inspect the stock solution and culture medium for precipitates. Prepare fresh stock solutions and consider using a lower stock concentration. If solubility is a persistent issue, explore different formulation strategies.[5][7]
Off-target cellular effects. Characterize the nature of cell death (apoptosis vs. necrosis) using specific assays (see Experimental Protocols below). This can provide insights into the potential mechanism of toxicity.
Non-specific binding to plasticware or cellular components. Consider using low-adhesion plasticware. Include blocking agents like bovine serum albumin (BSA) in the assay buffer to reduce non-specific interactions.[2][3][8]
Incorrect compound concentration. Verify the concentration of your stock solution and ensure accurate dilutions.

Experimental Protocols

To thoroughly investigate the nature of the observed cytotoxicity, it is recommended to perform a panel of assays that can distinguish between different modes of cell death.

Assessment of Cell Viability using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations and appropriate controls (vehicle and untreated).

  • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Visually confirm the formation of purple formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described for the MTT assay.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Analyze the samples by flow cytometry within one hour.[9]

Measurement of Caspase-3/7 Activity

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat as described previously.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[11]

  • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

  • Incubate at room temperature for 1-3 hours, protected from light.[11]

  • Measure the luminescence using a luminometer.

Visualizations

Signaling Pathway: Arenavirus Entry and Inhibition by ST-193

Arenavirus_Entry cluster_virus Arenavirus cluster_cell Host Cell cluster_fusion Membrane Fusion Virion Virion (with GPC) Receptor Cell Surface Receptor Virion->Receptor 1. Binding Endosome Endosome (pH drop) Receptor->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 4. Viral RNA Release GPC_pre GPC (pre-fusion) ST193 ST-193 Hydrochloride ST193->GPC_pre Inhibits GPC_post GPC (post-fusion) GPC_pre->GPC_post 3. Conformational Change

Caption: Mechanism of arenavirus entry and its inhibition by this compound.

Experimental Workflow: Investigating Cytotoxicity

Cytotoxicity_Workflow start High Cytotoxicity Observed check_controls Verify Controls (Vehicle, Cell Health) start->check_controls check_solubility Assess Compound Solubility start->check_solubility dose_response Perform Detailed Dose-Response check_controls->dose_response check_solubility->dose_response formulation Optimize Formulation (if solubility is an issue) check_solubility->formulation mechanism_assays Characterize Cell Death (MTT, Annexin V, Caspase) dose_response->mechanism_assays conclusion Determine Cytotoxic Mechanism & Mitigate mechanism_assays->conclusion formulation->conclusion

Caption: Troubleshooting workflow for addressing high in vitro cytotoxicity.

Logical Relationship: Interpreting Apoptosis Assay Results

Apoptosis_Interpretation cluster_input Flow Cytometry Data cluster_output Cell Population AnnexinV Annexin V-FITC AnnexinV_neg Negative AnnexinV_pos Positive PI Propidium Iodide (PI) PI_neg Negative PI_pos Positive Viable Viable (Annexin V-, PI-) EarlyApoptotic Early Apoptotic (Annexin V+, PI-) LateApoptotic Late Apoptotic/Necrotic (Annexin V+, PI+) Necrotic Necrotic (Annexin V-, PI+) AnnexinV_neg->Viable AnnexinV_neg->Necrotic AnnexinV_pos->EarlyApoptotic AnnexinV_pos->LateApoptotic PI_neg->Viable PI_neg->EarlyApoptotic PI_pos->LateApoptotic PI_pos->Necrotic

References

Technical Support Center: Enhancing the Bioavailability of ST-193 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of ST-193 hydrochloride. Given its poor aqueous solubility, enhancing bioavailability is critical for achieving therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of this compound?

The primary challenge is its low aqueous solubility.[1] A drug must be in a dissolved state in the gastrointestinal (GI) fluid to be absorbed across the intestinal membrane. Poor solubility leads to a low dissolution rate, which in turn results in low and variable absorption and overall poor bioavailability.

Q2: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?

Strategies can be broadly categorized into three main approaches:

  • Physical Modifications: Altering the physical properties of the drug substance itself.

  • Chemical Modifications: Modifying the molecule to improve its properties (less common for a development candidate).

  • Formulation-Based Approaches: Incorporating the drug into advanced delivery systems.[2][3][4][5]

Q3: Is this compound's salt form not sufficient to ensure good solubility?

While converting a drug to a salt form is a common method to increase solubility and dissolution, it is not always sufficient, especially for weakly basic drugs in the variable pH of the GI tract.[5] this compound is practically insoluble in water, indicating that the salt form alone does not overcome its inherent low solubility.[1]

Troubleshooting Guides

Issue 1: Low and Variable In Vivo Exposure in Preclinical Animal Studies

This is a common issue for poorly soluble compounds and can often be traced back to formulation-related problems.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting/Optimization Strategy Rationale
Poor Dissolution Rate Particle Size Reduction: Micronization or nanocrystal formulation.Decreasing particle size increases the surface area available for dissolution, which can enhance the dissolution rate.[6]
Drug Precipitation in the GI Tract Amorphous Solid Dispersions: Formulate ST-193 HCl with a polymer to create a solid dispersion.The amorphous form of a drug is more soluble than its crystalline form. Polymers can stabilize this high-energy state and prevent recrystallization.[5]
Low Membrane Permeability Lipid-Based Formulations (LBF): Utilize Self-Emulsifying Drug Delivery Systems (SEDDS).LBFs can maintain the drug in a solubilized state in the GI tract and can enhance intestinal lymphatic transport, bypassing first-pass metabolism.[3][6]
Insufficient Solubilization Use of Solubilizing Excipients: Incorporate co-solvents, surfactants, or cyclodextrins in the formulation.These excipients can increase the solubility of the drug in the GI fluids.[2][6]

Key Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by converting it from a crystalline to a higher-energy amorphous form within a polymer matrix.

Materials:

  • This compound

  • Polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Water bath or rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Dissolve both this compound and the chosen polymer in the volatile organic solvent. A typical drug-to-polymer ratio to start with is 1:1, 1:3, or 1:5 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure or by evaporation in a water bath. This will form a thin film or solid mass.

  • Drying: Transfer the resulting solid to a vacuum oven and dry at a controlled temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion into a fine powder and pass it through a sieve to ensure a uniform particle size.

  • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with GI fluids, keeping the drug in a solubilized state for absorption.

Materials:

  • This compound

  • Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

Methodology:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Ternary Phase Diagram Construction: To identify the self-emulsifying region, construct a ternary phase diagram with the selected oil, surfactant, and co-surfactant. This is done by titrating mixtures of two components with the third and observing the formation of a clear, single-phase solution.

  • Formulation Preparation: Within the identified self-emulsifying region, prepare different formulations by mixing the oil, surfactant, and co-surfactant in varying ratios.

  • Drug Loading: Dissolve this compound in the optimized blank SEDDS formulation with gentle heating or vortexing until a clear solution is obtained.

  • Characterization:

    • Self-Emulsification Test: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of the emulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer. A smaller droplet size (typically <200 nm) is desirable for better absorption.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Formulation Strategies cluster_evaluation In Vitro & In Vivo Evaluation cluster_outcome Desired Outcome Problem Low Bioavailability of ST-193 HCl SolidDispersion Solid Dispersion Problem->SolidDispersion SEDDS SEDDS Problem->SEDDS ParticleSize Particle Size Reduction Problem->ParticleSize Dissolution Dissolution Testing SolidDispersion->Dissolution SEDDS->Dissolution ParticleSize->Dissolution PK_Study Pharmacokinetic Study Dissolution->PK_Study Outcome Improved Bioavailability PK_Study->Outcome

Caption: Workflow for enhancing ST-193 HCl bioavailability.

sedds_mechanism SEDDS SEDDS Formulation (Drug in Oil/Surfactant) GI_Fluid GI Fluids SEDDS->GI_Fluid Dispersion Emulsion Fine Oil-in-Water Emulsion (Drug Solubilized) GI_Fluid->Emulsion Forms Absorption Absorption across Intestinal Wall Emulsion->Absorption

Caption: Mechanism of action for a Self-Emulsifying Drug Delivery System (SEDDS).

References

ST-193 hydrochloride experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with ST-193 hydrochloride. Find troubleshooting tips, frequently asked questions, and standardized protocols to ensure experimental consistency and reliability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: The precise mechanism of action for this compound is currently under investigation. Preliminary studies suggest that it may act as a [Specify target, e.g., selective agonist/antagonist] for the [Specify receptor/enzyme, e.g., G-protein coupled receptor X]. Further research is required to fully elucidate its molecular interactions and downstream signaling effects.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in [Specify solvent, e.g., DMSO, ethanol, water]. For long-term storage, it is recommended to keep the compound as a solid at [Specify temperature, e.g., -20°C] and protected from light and moisture. For experimental use, stock solutions can be prepared in the recommended solvent and stored at [Specify temperature, e.g., -80°C] for up to [Specify duration, e.g., 6 months]. Avoid repeated freeze-thaw cycles.

Q3: Are there any known off-target effects of this compound?

A3: While this compound shows high selectivity for its primary target, potential off-target effects have been observed at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific cell line or animal model to minimize non-specific effects. Refer to the quantitative data section for any known off-target interactions.

Q4: What are the expected phenotypic effects of this compound in cell culture?

A4: The expected effects of this compound can vary depending on the cell type and experimental conditions. Commonly observed effects include [Specify effects, e.g., changes in cell proliferation, induction of apoptosis, altered gene expression]. It is advisable to include both positive and negative controls in your experiments to validate the observed phenotypes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no biological activity 1. Improper storage or handling of the compound. 2. Incorrect solvent or concentration. 3. Cell line variability or passage number. 4. Contamination of reagents or cell culture.1. Ensure the compound is stored under the recommended conditions. Prepare fresh stock solutions. 2. Verify the solubility and final concentration of this compound. 3. Use a consistent cell passage number and perform cell line authentication. 4. Test for mycoplasma and other contaminants. Use fresh media and reagents.
High cellular toxicity 1. Concentration of the compound is too high. 2. Solvent toxicity. 3. Extended incubation time.1. Perform a dose-response curve to determine the EC50 and optimal non-toxic concentration. 2. Ensure the final solvent concentration is below the toxic threshold for your cells (e.g., <0.1% DMSO). 3. Optimize the incubation time for the desired biological effect without inducing excessive cell death.
Variability between experimental replicates 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in multi-well plates.1. Ensure uniform cell seeding across all wells. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outer wells of multi-well plates or fill them with media to maintain humidity.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Cell Line Assay Type EC50 / IC50 (nM) Maximum Effect (%)
[Cell Line A][e.g., Proliferation][Value][Value]
[Cell Line B][e.g., Apoptosis][Value][Value]
[Cell Line C][e.g., Gene Expression][Value][Value]

Table 2: Pharmacokinetic Properties of this compound in [Animal Model]

Parameter Value Units
Bioavailability[Value]%
Half-life (t1/2)[Value]hours
Cmax[Value]ng/mL
Tmax[Value]hours

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

  • Cell Seeding: Seed [Specify Cell Line] cells in a 96-well plate at a density of [Specify density, e.g., 5,000 cells/well] in [Specify volume, e.g., 100 µL] of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add [Specify volume, e.g., 100 µL] of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for [Specify duration, e.g., 48 hours] at 37°C and 5% CO2.

  • MTT Addition: Add [Specify volume, e.g., 10 µL] of MTT reagent (5 mg/mL in PBS) to each well and incubate for [Specify duration, e.g., 4 hours] at 37°C.

  • Solubilization: Remove the medium and add [Specify volume, e.g., 100 µL] of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Visualizations

Signaling_Pathway ST193 ST-193 HCl Receptor Target Receptor ST193->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow start Start cell_culture Cell Culture Preparation start->cell_culture treatment ST-193 HCl Treatment cell_culture->treatment incubation Incubation treatment->incubation data_collection Data Collection incubation->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: General experimental workflow for in vitro studies.

Troubleshooting_Tree start Inconsistent Results? check_compound Check Compound Integrity (Storage, Fresh Prep) start->check_compound Yes consistent Results Consistent start->consistent No check_cells Verify Cell Health (Passage, Contamination) check_compound->check_cells Issue Persists check_compound->consistent Resolved check_protocol Review Experimental Protocol (Concentration, Timing) check_cells->check_protocol Issue Persists check_cells->consistent Resolved check_protocol->consistent Resolved inconsistent Results Still Inconsistent check_protocol->inconsistent Issue Persists

Caption: Decision tree for troubleshooting experimental variability.

Minimizing degradation of ST-193 hydrochloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of ST-193 hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder and its solutions?

A1: For long-term stability, this compound powder should be stored at -20°C. Stock solutions, particularly in DMSO, are best stored at -80°C for up to six months to minimize degradation. For short-term use, solutions can be stored at -20°C for up to one month.[1] Always ensure containers are tightly sealed and protected from moisture.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: Like many hydrochloride salts, this compound in solution is susceptible to degradation from several factors, including:

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to UV or ambient light can induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation.

  • Incompatible Solvents: While soluble in DMSO, its stability in other solvents should be carefully evaluated.

Q3: Is this compound sensitive to light?

A3: While specific photostability studies on this compound are not extensively published, it is a common practice to protect solutions of complex organic molecules from light.[2][3] Photodegradation can be a significant issue for similar compounds, leading to loss of potency.[2][3] Therefore, it is highly recommended to store this compound solutions in amber vials or wrapped in aluminum foil and to minimize exposure to ambient light during experiments.

Q4: Can I prepare aqueous solutions of this compound?

A4: this compound has very low aqueous solubility.[4] Preparing direct aqueous solutions is not recommended. It is typically dissolved in an organic solvent like DMSO first, and then further diluted in aqueous buffers for experimental use. Be mindful of the final DMSO concentration in your assays, as high concentrations can have off-target effects.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of biological activity in assays Degradation of this compound due to improper storage.Prepare fresh stock solutions from powder. Ensure stock solutions are stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use freshly prepared working solutions for each experiment.
Degradation due to pH of the assay buffer.Check the pH of your experimental buffer. Most drugs are stable in a pH range of 4-8.[5] If your assay requires a pH outside this range, consider performing a preliminary stability test of this compound in that specific buffer.
Photodegradation during the experiment.Conduct experiments under subdued lighting. Use amber-colored or foil-wrapped plates and tubes.
Precipitation of the compound in aqueous media Poor solubility of this compound.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not interfere with the assay. Perform a solubility test at the final concentration in your experimental media before proceeding with the main experiment.
Inconsistent results between experiments Inconsistent concentration of active this compound.This could be due to degradation or precipitation. Always visually inspect solutions for any precipitates before use. Consider quantifying the concentration of your stock solution periodically using a validated analytical method like HPLC.
Contamination of stock solutions.Use sterile techniques when preparing and handling solutions to prevent microbial contamination, which can alter the pH and introduce enzymes that may degrade the compound.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[6]

Objective: To identify potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • HPLC system with a UV or PDA detector

  • pH meter

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a specified period. Analyze by HPLC.

  • Thermal Degradation: Heat the solid powder in an oven at a specified temperature (e.g., 105°C) for 24 hours. Also, heat the stock solution at 60°C. Analyze the samples by HPLC.

  • Photodegradation: Expose the stock solution and solid powder to UV light (e.g., 254 nm) and visible light for a defined period.[2] Analyze the samples by HPLC, comparing them to a control sample kept in the dark.

  • Analysis: Analyze all stressed samples, along with a non-stressed control solution, using a suitable HPLC method (see Protocol 2). The goal is to achieve a 5-20% degradation of the parent compound to observe the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[7][8]

Objective: To develop an HPLC method to separate and quantify this compound from its potential degradation products.

Instrumentation:

  • HPLC with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • UV or Photodiode Array (PDA) Detector

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance.

  • Column Temperature: 30°C

  • Injection Volume: 10-20 µL

Method Development and Validation:

  • Method Development: Inject the non-stressed and stressed samples (from Protocol 1) into the HPLC system. Optimize the mobile phase composition, pH, and gradient to achieve good separation between the parent peak of this compound and all degradation product peaks.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

    • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is confirmed by the peak purity analysis using a PDA detector.

    • Linearity: Analyze a series of dilutions of the this compound standard to demonstrate a linear relationship between concentration and peak area.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound.

    • Precision: Assess by performing multiple injections of the same sample (repeatability) and by analyzing different samples on different days (intermediate precision).

Visualizations

Mechanism of Action: Arenavirus Entry Inhibition

ST-193 is a potent inhibitor of arenavirus entry. It targets the viral envelope glycoprotein complex (GPC), which is crucial for the virus to fuse with the host cell membrane within the endosome. The GPC is composed of a stable signal peptide (SSP), a receptor-binding subunit (G1), and a transmembrane fusion subunit (G2). ST-193 is thought to stabilize the pre-fusion conformation of the GPC by targeting the interface between SSP and G2, thereby preventing the pH-induced conformational changes necessary for membrane fusion.[4][5][9]

Arenavirus_Entry_Inhibition cluster_virus Arenavirus cluster_cell Host Cell Virion Virion Attachment Endocytosis Endocytosis Virion->Endocytosis Endosome Endosome (Acidification) Endocytosis->Endosome Fusion Membrane Fusion Endosome->Fusion pH-dependent conformational change of GPC Release Viral RNA Release Fusion->Release ST193 ST-193 ST193->Fusion Inhibits GPC (SSP-G2 interface)

Caption: ST-193 inhibits arenavirus entry by blocking membrane fusion.

Experimental Workflow: Forced Degradation Study

The following diagram illustrates the logical flow of a forced degradation study to assess the stability of this compound.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare ST-193 HCl Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->Base Oxidation Oxidation (e.g., 3% H₂O₂) start->Oxidation Thermal Thermal (e.g., 60°C solution) start->Thermal Photo Photolytic (UV/Vis Light) start->Photo analyze Analyze all samples (stressed and control) by Stability-Indicating HPLC Method Acid->analyze Base->analyze Oxidation->analyze Thermal->analyze Photo->analyze end Identify Degradation Products and Pathways analyze->end

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: ST-193 Hydrochloride & Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Based on a comprehensive review of publicly available scientific literature, there is currently no evidence to suggest that ST-193 hydrochloride has been evaluated as an anti-cancer agent. Research surrounding ST-193 has primarily focused on its potent activity as a broad-spectrum arenavirus inhibitor. Therefore, data regarding its IC50 values in cancer cell lines, its mechanism of action in cancer, or any associated signaling pathways are not available.

This Technical Support Center has been created to address this information gap and provide guidance to researchers who may be considering this compound for cancer-related studies.

Frequently Asked Questions (FAQs)

Q1: I am looking for IC50 values of this compound in various cancer cell lines. Where can I find this data?

A1: Unfortunately, there is no publicly available data on the IC50 values of this compound in any cancer cell lines. Preclinical studies have focused on its antiviral properties, and its cytotoxic effects on cancer cells have not been reported in the scientific literature.

Q2: What is the proposed mechanism of action of this compound in cancer cells?

A2: The mechanism of action for this compound in the context of cancer is unknown, as it has not been studied for this application. In virology, it is known to inhibit arenavirus entry into host cells. Whether it possesses any activity against cancer-related targets is yet to be determined.

Q3: Are there any known signaling pathways affected by this compound in cancer?

A3: As there are no studies on the use of this compound in cancer, there is no information on any signaling pathways it might affect in cancer cells.

Q4: I am considering testing this compound on my cancer cell line. What should be my first steps?

A4: If you are considering investigating the potential anti-cancer effects of this compound, you would be venturing into a novel area of research. The initial steps would involve fundamental in vitro experiments to determine its cytotoxicity.

Troubleshooting Guide for Preliminary Investigation of this compound in Cancer Cell Lines

If you are initiating novel research on this compound and cancer, here is a basic troubleshooting guide for your initial experiments.

Issue 1: Determining an appropriate starting concentration for cytotoxicity assays.

  • Possible Cause: No prior data exists for this compound in cancer cells.

  • Troubleshooting Steps:

    • Literature Review (Antiviral IC50): While not directly applicable to cancer, the nanomolar IC50 values observed in arenavirus inhibition studies suggest high potency. It would be prudent to start with a wide range of concentrations, from nanomolar to micromolar, in your initial cell viability assays.

    • Pilot Experiment: Conduct a pilot experiment using a single cancer cell line with a broad concentration range (e.g., 1 nM to 100 µM) to establish a preliminary dose-response curve.

    • Solubility: Ensure that this compound is fully dissolved in the chosen solvent (e.g., DMSO) at the highest stock concentration. Precipitates can lead to inaccurate results.

Issue 2: High variability in cell viability assay results.

  • Possible Cause: Experimental inconsistencies or issues with the compound.

  • Troubleshooting Steps:

    • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the final readout.

    • Compound Distribution: Mix the compound thoroughly in the culture medium before adding it to the cells to ensure even distribution.

    • Incubation Time: Use a consistent incubation time for all experiments.

    • Assay Choice: The choice of viability assay (e.g., MTT, MTS, CellTiter-Glo) can influence results. Ensure the chosen assay is appropriate for your cell line and that the incubation time with the reagent is optimized.

Experimental Protocols

Since no specific experimental data for this compound in cancer exists, we provide a general protocol for a standard cell viability assay, which would be the first step in such an investigation.

Experiment: Determination of IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits the growth of a specific cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear bottom, opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) as a negative control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

Visualizations

As there is no established signaling pathway for this compound in cancer, we provide a conceptual workflow for the initial investigation.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation (for active compounds) Cell_Line_Panel Select Diverse Cancer Cell Lines Dose_Response Dose-Response Assay (e.g., MTT, CTG) Cell_Line_Panel->Dose_Response IC50_Determination Calculate IC50 Values Dose_Response->IC50_Determination Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) IC50_Determination->Apoptosis_Assay If IC50 is potent Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis If IC50 is potent Signaling_Pathway_Analysis Signaling Pathway Profiling (e.g., Western Blot, RNA-seq) Apoptosis_Assay->Signaling_Pathway_Analysis Cell_Cycle_Analysis->Signaling_Pathway_Analysis

Caption: A conceptual workflow for the initial preclinical evaluation of a novel compound like this compound for anti-cancer activity.

Technical Support Center: ST-193 Hydrochloride Dosage Adjustment for Arenaviruses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ST-193 hydrochloride in experiments involving various arenaviruses. The information is tailored for scientists and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against arenaviruses?

A1: this compound is a potent, broad-spectrum small-molecule inhibitor of arenavirus entry.[1][2] Its mechanism of action involves targeting the viral glycoprotein complex (GPC), specifically the GP2 subunit.[1] This interaction prevents the pH-dependent membrane fusion process within the endosome, which is a critical step for the virus to release its genetic material into the host cell and initiate infection. By blocking this step, ST-193 effectively halts the viral life cycle at an early stage.

Q2: What is the in vitro potency of ST-193 against different arenaviruses?

A2: ST-193 has demonstrated potent inhibitory activity against a range of arenaviruses in vitro. The half-maximal inhibitory concentration (IC50) values vary between different viral species, indicating that dosage may need to be optimized for each specific virus. A summary of reported IC50 values is provided in the table below.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Various Arenaviruses

ArenavirusIC50 (nM)
Guanarito0.44
Junin0.62
Lassa1.4
Machupo3.1

Data compiled from multiple sources.[2]

Experimental Protocols & Troubleshooting Guides

In Vitro Assays: Plaque Reduction Neutralization Assay (PRNA) & Pseudovirus Entry Assay

A common method to determine the in vitro potency of ST-193 is through a plaque reduction neutralization assay (PRNA) or a pseudovirus entry assay.

Experimental Workflow: Plaque Reduction Neutralization Assay

PRNA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_infection Infection & Overlay cluster_analysis Analysis A Prepare serial dilutions of this compound C Incubate ST-193 dilutions with virus inoculum A->C B Prepare virus inoculum B->C D Infect confluent cell monolayers (e.g., Vero E6) C->D E Add semi-solid overlay (e.g., agarose) D->E F Incubate for plaque development (days) E->F G Stain cells and count plaques F->G H Calculate IC50 value G->H

Plaque Reduction Neutralization Assay (PRNA) Workflow.

Troubleshooting In Vitro Assays

IssuePotential CauseSuggested Solution
High background or no inhibition Compound instability: this compound may degrade in solution, especially at room temperature in solvents like DMSO.Prepare fresh stock solutions of ST-193 in DMSO for each experiment and store them at -20°C or lower for long-term use.[3] Avoid repeated freeze-thaw cycles.
Incorrect compound concentration: Errors in serial dilutions.Verify dilution calculations and ensure accurate pipetting.
Variable IC50 values Cell health and density: Inconsistent cell monolayers can affect viral infection and plaque formation.Ensure cells are healthy and form a confluent monolayer before infection. Optimize cell seeding density.
Virus titer variability: Inconsistent virus input will lead to variable results.Use a consistent and accurately tittered virus stock for all assays.
No plaques in control wells Inactive virus stock: The virus may have lost infectivity due to improper storage.Use a fresh, validated virus stock.
Incorrect cell line: The cell line used may not be susceptible to the specific arenavirus.Use a cell line known to be permissive for the arenavirus being tested (e.g., Vero E6).
In Vivo Studies: Dosage Adjustment for Different Arenaviruses

Determining the optimal in vivo dosage of this compound requires careful consideration of the target arenavirus and the animal model being used.

Signaling Pathway: Arenavirus Entry and Inhibition by ST-193

Arenavirus_Entry_Inhibition cluster_virus Arenavirus cluster_cell Host Cell Virus Virion Receptor Cell Surface Receptor Virus->Receptor 1. Attachment GPC Glycoprotein Complex (GPC) Endosome Endosome Receptor->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 3. pH-dependent membrane fusion ST193 This compound ST193->Endosome Inhibits fusion

References

Technical Support Center: Enhancing ST-193 Hydrochloride Potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with ST-193 hydrochloride. The following sections offer insights into potential challenges and strategies to enhance the potency of this broad-spectrum arenavirus inhibitor through formulation.

Frequently Asked Questions (FAQs)

Q1: We are observing low in vitro potency of our this compound formulation. What are the potential causes?

A1: Low in vitro potency can stem from several factors related to the formulation and experimental setup. A primary reason could be poor solubility of this compound in your cell culture medium, leading to a lower effective concentration than intended. Another possibility is the degradation of the compound under experimental conditions, such as prolonged incubation at 37°C or exposure to certain pH levels. It is also crucial to ensure the accuracy of the initial stock solution concentration and the serial dilutions. Finally, the choice of viral strain and cell line can significantly impact the observed potency.

Q2: How can we improve the solubility of this compound in our aqueous-based formulations?

A2: Improving the aqueous solubility of this compound is a key step to enhance its potency. Several formulation strategies can be employed. The use of co-solvents, such as ethanol or DMSO, in the initial stock solution is a common practice, but their final concentration in the assay should be carefully controlled to avoid cellular toxicity. For formulation development, exploring pH adjustments can be beneficial if the compound's solubility is pH-dependent. The use of solubility-enhancing excipients like cyclodextrins, which can form inclusion complexes with the drug molecule, is another effective approach. Furthermore, creating amorphous solid dispersions of this compound with polymers can significantly increase its dissolution rate and apparent solubility.

Q3: What are the key stability concerns for this compound during formulation and in experimental assays?

A3: As a hydrochloride salt, ST-193 may be susceptible to degradation, particularly in solutions with varying pH. It is important to assess its stability at the physiological pH of your cell culture medium (typically around 7.4) and at the pH of your formulation. Temperature is another critical factor; prolonged exposure to elevated temperatures, such as 37°C during incubation, could lead to degradation. We recommend performing stability studies of your this compound formulation under your specific experimental conditions to ensure the compound remains intact throughout the assay.

Q4: Are there any known signaling pathways affected by ST-193 that we should consider in our mechanism-of-action studies?

A4: While the precise signaling pathway for ST-193 is not fully elucidated in publicly available literature, as a potent arenavirus inhibitor, it is hypothesized to interfere with the viral entry process. This could involve direct interaction with the viral glycoprotein complex (GPC) or host cell factors essential for viral uptake. A hypothetical signaling pathway is illustrated below, which can serve as a starting point for mechanism-of-action studies.

ST193_Signaling_Pathway Arenavirus Arenavirus Particle Binding Virus-Receptor Binding Arenavirus->Binding Binds to HostCell Host Cell Receptor HostCell->Binding ST193 This compound ST193->Binding Inhibits Endocytosis Endocytosis Binding->Endocytosis Fusion Membrane Fusion & Viral RNA Release Endocytosis->Fusion Replication Viral Replication Fusion->Replication PRNT_Workflow A Seed Vero E6 Cells D Infect Cell Monolayers A->D B Prepare ST-193 Dilutions C Pre-incubate Virus with ST-193 B->C C->D E Add Overlay with ST-193 D->E F Incubate (5-7 days) E->F G Fix and Stain Plaques F->G H Count Plaques & Calculate PRNT50 G->H MTT_Workflow A Seed Vero E6 Cells (96-well) B Add ST-193 Dilutions A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate Cell Viability & CC50 G->H

Validation & Comparative

A Head-to-Head Comparison of ST-193 Hydrochloride and Ribavirin for Lassa Fever Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against Lassa fever, a viral hemorrhagic illness endemic to West Africa, researchers and drug developers are critically evaluating existing and novel therapeutic options. This guide provides a comprehensive comparison of ST-193 hydrochloride, a promising investigational antiviral, and ribavirin, the current standard of care, supported by experimental data to inform the scientific community.

Executive Summary

Lassa fever, caused by the Lassa virus, presents a significant public health challenge with limited treatment options.[1][2] For decades, ribavirin, a broad-spectrum antiviral, has been the primary therapeutic, though its efficacy is increasingly questioned due to inconsistent clinical outcomes and a weak evidence base.[3] In contrast, this compound, a small molecule inhibitor of arenavirus entry, has demonstrated potent antiviral activity in preclinical studies, offering a potential new avenue for treatment.[1][2][4] This report synthesizes the available data on their mechanisms of action, in vitro potency, and in vivo efficacy to provide a clear comparison for researchers, scientists, and drug development professionals.

Mechanism of Action

The fundamental difference between this compound and ribavirin lies in their antiviral strategies. This compound employs a targeted approach, while ribavirin's mechanism is multifaceted and less defined.

This compound: This compound is a potent viral entry inhibitor.[5] It specifically targets the GP2 subunit of the Lassa virus glycoprotein complex, preventing the fusion of the viral envelope with the host cell membrane.[5] This action effectively blocks the virus from entering host cells and initiating replication.

ST193_Mechanism Lassa Virus Lassa Virus Host Cell Receptor Host Cell Receptor Lassa Virus->Host Cell Receptor 1. Attachment Endosome Endosome Host Cell Receptor->Endosome 2. Endocytosis Viral Fusion (Blocked) Viral Fusion (Blocked) Endosome->Viral Fusion (Blocked) 3. pH-dependent conformational change Viral RNA Release (Prevented) Viral RNA Release (Prevented) Viral Fusion (Blocked)->Viral RNA Release (Prevented) ST-193 ST-193 ST-193->Viral Fusion (Blocked) Inhibits GP2 Ribavirin_Mechanism cluster_direct Direct Mechanisms cluster_indirect Indirect Mechanisms Viral RdRp Viral RNA Polymerase Viral RNA Viral RNA Genome Ribavirin Triphosphate1 Ribavirin-TP Ribavirin Triphosphate1->Viral RdRp Inhibition Ribavirin Triphosphate2 Ribavirin-TP Ribavirin Triphosphate2->Viral RNA Lethal Mutagenesis IMPDH Inosine Monophosphate Dehydrogenase GTP Guanosine Triphosphate IMPDH->GTP Depletion Ribavirin Monophosphate Ribavirin-MP Ribavirin Monophosphate->IMPDH Inhibition Host Immune System Host Immune System Ribavirin Ribavirin Ribavirin->Host Immune System Modulation PRNT_Workflow Start Start Prepare serial dilutions of antiviral compound Prepare serial dilutions of antiviral compound Start->Prepare serial dilutions of antiviral compound Mix compound dilutions with a standard amount of Lassa virus Mix compound dilutions with a standard amount of Lassa virus Prepare serial dilutions of antiviral compound->Mix compound dilutions with a standard amount of Lassa virus Incubate mixture to allow for virus neutralization Incubate mixture to allow for virus neutralization Mix compound dilutions with a standard amount of Lassa virus->Incubate mixture to allow for virus neutralization Inoculate confluent monolayer of susceptible cells (e.g., Vero) Inoculate confluent monolayer of susceptible cells (e.g., Vero) Incubate mixture to allow for virus neutralization->Inoculate confluent monolayer of susceptible cells (e.g., Vero) Incubate to allow virus adsorption Incubate to allow virus adsorption Inoculate confluent monolayer of susceptible cells (e.g., Vero)->Incubate to allow virus adsorption Overlay cells with semi-solid medium (e.g., agarose) Overlay cells with semi-solid medium (e.g., agarose) Incubate to allow virus adsorption->Overlay cells with semi-solid medium (e.g., agarose) Incubate for several days for plaque formation Incubate for several days for plaque formation Overlay cells with semi-solid medium (e.g., agarose)->Incubate for several days for plaque formation Stain cells and count plaques Stain cells and count plaques Incubate for several days for plaque formation->Stain cells and count plaques Calculate the 50% inhibitory concentration (IC50) Calculate the 50% inhibitory concentration (IC50) Stain cells and count plaques->Calculate the 50% inhibitory concentration (IC50) End End Calculate the 50% inhibitory concentration (IC50)->End

References

A Head-to-Head Comparison of ST-193 Hydrochloride and Favipiravir for the Treatment of Arenaviral Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global threat posed by arenaviruses, the causative agents of severe hemorrhagic fevers such as Lassa fever, necessitates the development of effective antiviral therapeutics. This guide provides a comprehensive comparison of two promising antiviral candidates, ST-193 hydrochloride and favipiravir, summarizing their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used to generate this data.

At a Glance: Key Performance Indicators

A direct comparison of the in vitro efficacy of this compound and favipiravir reveals their distinct potency profiles against various arenaviruses. This compound, an entry inhibitor, demonstrates remarkable potency in the nanomolar range, while favipiravir, a polymerase inhibitor, is effective at micromolar concentrations.

Antiviral AgentVirusAssayEC50/IC50CC50Selectivity Index (SI)Cell LineReference
This compound Lassa (LASV) pseudotypePseudovirus Entry1.6 nM[1][2]>10 µM (no cytotoxicity observed)[1][2]>6250HEK293T[1][2]
Junin (JUNV) pseudotypePseudovirus Entry0.62 nM[3]>10 µM (no cytotoxicity observed)[1]>16129HEK293T[1][3]
Machupo (MACV) pseudotypePseudovirus Entry3.1 nM[3]>10 µM (no cytotoxicity observed)[1]>3225HEK293T[1][3]
Guanarito (GTOV) pseudotypePseudovirus Entry0.44 nM[3]>10 µM (no cytotoxicity observed)[1]>22727HEK293T[1][3]
Sabiá (SABV) pseudotypePseudovirus Entry0.2 - 12 nM[1][2]>10 µM (no cytotoxicity observed)[1][2]>833 - >50000HEK293T[1][2]
Favipiravir (T-705) Junin (JUNV-R)Plaque Assay12 µM[3]Not cytotoxic at tested concentrations[3]>83.3 (based on max tested conc. of 1000 µM)Vero E6[3]
Machupo (MACV)Focus-Forming Unit Assay14 µM[3]Not cytotoxic at tested concentrations[3]>71.4 (based on max tested conc. of 1000 µM)Vero E6[3]
Guanarito (GTOV)Plaque Assay15 µM[3]Not cytotoxic at tested concentrations[3]>66.7 (based on max tested conc. of 1000 µM)Vero E6[3]
Pichinde (PICV)CPE Reduction0.7 - 1.2 µg/mL (~4.4 - 7.6 µM)[4]Not specifiedNot specifiedVero[4]
Tacaribe (TCRV)CPE Reduction0.7 - 1.2 µg/mL (~4.4 - 7.6 µM)[4]Not specifiedNot specifiedVero[4]

Note: The Selectivity Index (SI) is calculated as CC50/EC50. A higher SI indicates a more favorable safety profile. For this compound, a precise CC50 was not available, but the lack of cytotoxicity at the highest tested concentration (10 µM) allows for a minimum estimated SI. Similarly, for favipiravir in Vero E6 cells, no cytotoxicity was observed at concentrations up to 1000 µM[3].

Mechanisms of Action: Two Distinct Approaches to Viral Inhibition

This compound and favipiravir target different stages of the arenavirus life cycle, offering unique advantages and potential for combination therapies.

This compound: A Potent Blocker of Viral Entry

This compound is a small-molecule inhibitor that prevents the entry of arenaviruses into host cells[2][5]. It specifically targets the viral glycoprotein complex (GPC), a key player in the fusion of the viral and host cell membranes. The GPC is composed of three subunits: GP1, which binds to the host cell receptor; GP2, the transmembrane fusion protein; and the stable signal peptide (SSP). ST-193 is believed to bind to the GP2 subunit, stabilizing the pre-fusion conformation of the GPC and preventing the pH-dependent conformational changes necessary for membrane fusion within the endosome[2][6]. This effectively traps the virus in the endosome, preventing the release of its genetic material into the cytoplasm and halting the infection before it can begin.

ST193_Mechanism cluster_virus Arenavirus cluster_cell Host Cell Virus Virion Receptor Receptor Virus->Receptor 1. Attachment GP1 GP1 GP2 GP2 SSP SSP Endosome Endosome Receptor->Endosome 2. Endocytosis Endosome->GP2 3. pH-dependent Conformational Change Cytoplasm Cytoplasm Endosome->Cytoplasm ST193 ST-193 ST193->GP2 Inhibits

Figure 1. Mechanism of action of this compound.

Favipiravir (T-705): A Broad-Spectrum Inhibitor of Viral Replication

Favipiravir is a prodrug that, once inside the host cell, is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP)[7]. This active metabolite functions as a purine analogue and targets the RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of the viral RNA genome[3][8]. Favipiravir-RTP can inhibit the RdRp in two ways: by being incorporated into the growing RNA strand, causing chain termination, or by inducing lethal mutagenesis, where the accumulation of mutations in the viral genome leads to non-viable viral progeny[7]. Its broad-spectrum activity is attributed to the conserved nature of the RdRp enzyme across many RNA viruses[4].

Favipiravir_Mechanism cluster_cell Host Cell Cytoplasm Favipiravir_prodrug Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active) Favipiravir_prodrug->Favipiravir_RTP 1. Cellular Metabolism Replication Replication & Transcription Favipiravir_RTP->Replication 2. Inhibition Viral_RNA Viral RNA Genome Viral_RNA->Replication Template RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->Replication New_vRNA New Viral RNA Replication->New_vRNA 3. Synthesis of...

Figure 2. Mechanism of action of favipiravir.

In Vivo Efficacy: Promising Results in Animal Models

Both this compound and favipiravir have demonstrated significant efficacy in animal models of arenaviral disease, highlighting their potential as clinical candidates.

This compound in a Lassa Fever Guinea Pig Model

In a lethal Lassa virus (LASV) guinea pig model, this compound treatment significantly enhanced survival compared to both ribavirin and a vehicle control[9].

Treatment GroupDoseRouteSurvival RateViremia ReductionReference
This compound 25 or 80 mg/kg/dayIntraperitoneal62.5% (10/16)2-3 log reduction[9]
Ribavirin 25 mg/kg/dayIntraperitoneal0% (0/8)-[9]
Vehicle -Intraperitoneal0% (0/7)-[9]

Animals treated with this compound also exhibited fewer signs of disease and a return to normal body temperature[9].

Favipiravir in Arenavirus Hamster and Guinea Pig Models

Favipiravir has shown robust in vivo activity in various arenavirus infection models. In a hamster model of Pichinde virus (PICV) infection, a 50 mg/kg/day dose was found to be optimal for limiting viral replication and disease severity[4]. Furthermore, in a guinea pig model of PICV infection, oral favipiravir was highly effective even when treatment was initiated after the onset of clinical disease[4].

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used to evaluate this compound and favipiravir.

General Experimental Workflow

The evaluation of antiviral compounds typically follows a standardized workflow, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Antiviral Screening (e.g., Pseudovirus Assay) B Efficacy Testing (e.g., Plaque Reduction Assay) A->B C Cytotoxicity Assay (e.g., MTT, Neutral Red) B->C D Animal Model Selection (e.g., Guinea Pig, Hamster) C->D E Efficacy Study (Treatment vs. Control) D->E F Analysis (Survival, Viremia, Pathology) E->F

Figure 3. General experimental workflow for antiviral drug testing.

In Vitro Efficacy Assays

1. Pseudovirus Entry Assay (for this compound)

  • Objective: To determine the 50% inhibitory concentration (IC50) of ST-193 against arenavirus glycoprotein-mediated entry.

  • Method:

    • Lentiviral or retroviral particles are engineered to express the glycoprotein of the arenavirus of interest (e.g., LASV, JUNV) and to contain a reporter gene (e.g., luciferase).

    • HEK293T cells are seeded in 96-well plates.

    • The cells are pre-incubated with serial dilutions of this compound for a short period.

    • The pseudoviruses are then added to the cells.

    • After 48-72 hours of incubation, the cells are lysed, and the reporter gene activity (e.g., luciferase signal) is measured.

    • The IC50 value is calculated as the concentration of the compound that reduces reporter activity by 50% compared to untreated controls[1][6].

2. Plaque Reduction Neutralization Test (PRNT) / Focus-Forming Unit (FFU) Assay (for Favipiravir)

  • Objective: To determine the 50% effective concentration (EC50) of favipiravir against live arenaviruses.

  • Method:

    • Vero E6 cells are seeded in 6- or 12-well plates to form a confluent monolayer.

    • The virus (e.g., JUNV-R, MACV, GTOV) is incubated with serial dilutions of favipiravir for 1 hour at 37°C.

    • The cell monolayers are then infected with the virus-drug mixture at a specific multiplicity of infection (MOI), typically 0.1[3].

    • After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing the corresponding concentration of favipiravir.

    • The plates are incubated for several days (e.g., 4-10 days depending on the virus) to allow for plaque or foci formation[3].

    • The cells are then fixed and stained (e.g., with crystal violet for plaques or with specific antibodies for foci).

    • The number of plaques or foci is counted, and the EC50 is calculated as the drug concentration that reduces the number of plaques/foci by 50% compared to the virus-only control[3].

In Vitro Cytotoxicity Assays
  • Objective: To determine the 50% cytotoxic concentration (CC50) of the antiviral compounds.

  • Method (e.g., Neutral Red Uptake or MTT Assay):

    • Vero or Vero E6 cells are seeded in 96-well plates.

    • The cells are incubated with serial dilutions of the test compound for a period that mirrors the efficacy assays (e.g., 48-72 hours).

    • A reagent such as neutral red (which is taken up by viable cells) or MTT (which is metabolized by viable cells) is added.

    • The amount of neutral red uptake or formazan product is quantified spectrophotometrically.

    • The CC50 is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells. For both ST-193 and favipiravir, no significant cytotoxicity was observed at the highest concentrations tested in the relevant assays[1][3].

In Vivo Efficacy Study: Lassa Fever Guinea Pig Model
  • Objective: To evaluate the in vivo efficacy of an antiviral compound against a lethal arenavirus challenge.

  • Animal Model: Strain 13 guinea pigs are a well-established model for Lassa fever as they develop a uniformly lethal disease that mimics human infection[9].

  • Method:

    • Groups of guinea pigs are treated with the test compound (e.g., this compound at 25 or 80 mg/kg/day), a positive control (e.g., ribavirin), or a vehicle control via a specified route (e.g., intraperitoneal injection)[9].

    • Treatment is initiated prior to or shortly after infection with a lethal dose of Lassa virus (e.g., Josiah strain)[9].

    • The animals are monitored daily for clinical signs of disease (e.g., weight loss, fever, changes in posture and grooming) and survival.

    • Blood samples may be collected at various time points to determine viremia levels by plaque assay or qRT-PCR.

    • The primary endpoints are survival and reduction in viral load[9].

Conclusion

Both this compound and favipiravir demonstrate significant promise as potential therapeutics for arenaviral infections, albeit through different mechanisms of action. This compound is a highly potent entry inhibitor with an excellent in vitro safety profile, while favipiravir is a broad-spectrum polymerase inhibitor with proven in vivo efficacy. The detailed experimental data and protocols presented in this guide are intended to aid researchers in the continued development and evaluation of these and other novel anti-arenaviral agents. The distinct mechanisms of these two compounds also suggest that future studies exploring their potential synergistic effects in combination therapy are warranted.

References

Comparative Efficacy of ST-193 Hydrochloride Analogs as Arenavirus Entry Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug developers on the antiviral potency and mechanisms of ST-193 and its analogs against pathogenic arenaviruses.

This guide provides a detailed comparison of the antiviral efficacy of ST-193 hydrochloride and its analogs, a promising class of small-molecule inhibitors targeting arenavirus entry. The data presented herein, compiled from various studies, offers a valuable resource for researchers in the fields of virology, medicinal chemistry, and drug development.

I. Comparative Antiviral Activity

The benzimidazole derivative ST-193 and its analogs have demonstrated potent, broad-spectrum activity against a range of arenaviruses, including the highly pathogenic Lassa (LASV), Junín (JUNV), Machupo (MACV), Guanarito (GTOV), and Sabiá (SABV) viruses. These compounds act as entry inhibitors, specifically targeting the viral envelope glycoprotein complex (GPC) and preventing the pH-dependent membrane fusion necessary for viral entry into host cells.[1][2][3]

The following tables summarize the in vitro efficacy of ST-193 and its key analogs, LHF-535, ARN-75039, and ARN-75041, against various arenaviruses. The data is primarily derived from pseudovirus-based infectivity assays, which are a reliable and safe method for assessing viral entry inhibitors.

Table 1: In Vitro Efficacy (IC50/EC50 in nM) of ST-193 and Analogs Against Arenavirus Pseudotypes
CompoundLassa Virus (LASV)Junín Virus (JUNV)Machupo Virus (MACV)Guanarito Virus (GTOV)Sabiá Virus (SABV)Chapare Virus (CHAPV)Tacaribe Virus (TCRV)
ST-193 1.4 - 1.6[4][5]0.62[4][5]3.1[4][5]0.44[4][5]0.2 - 12[1][4]-Yes (potently inhibits)[1]
LHF-535 0.1 - 0.3[1]0.1 - 0.3[1]0.1 - 0.3[1]-0.1 - 0.3[1]0.1 - 0.3[1]0.1 - 0.3[1]
ARN-75039 Yes (sub-nanomolar)[6]Yes (sub-nanomolar)[6]Yes (sub-nanomolar)[6]0.13[1][2]-4.3[1][2]Yes (sub-nanomolar)[2]
ARN-75041 Yes (sub-nanomolar)[6]6.2 (EC90)[6]-1.7[1]-15.3[1]Yes (sub-nanomolar)[7]

Note: IC50 and EC50 values represent the concentration of the compound required to inhibit 50% of viral activity. A lower value indicates higher potency. "-" indicates data not available in the reviewed sources. "Yes" indicates potent inhibition was reported without a specific value.

LHF-535, an analog of ST-193, generally exhibits 2- to 6-fold greater potency against a broad range of arenaviruses.[8] The ARN compounds, ARN-75039 and ARN-75041, also demonstrate sub-nanomolar efficacy, highlighting the potential for further optimization of this chemical scaffold.[4]

II. Mechanism of Action: Inhibition of pH-Dependent Membrane Fusion

ST-193 and its analogs target the arenavirus glycoprotein complex (GPC), a trimer of heterodimers composed of a receptor-binding subunit (GP1), a transmembrane fusion subunit (GP2), and a stable signal peptide (SSP).[2] The mechanism of inhibition involves the stabilization of the pre-fusion conformation of GPC, thereby preventing the low-pH-triggered conformational changes necessary for membrane fusion within the endosome.[2]

These inhibitors are thought to bind to a novel site within the GP2 subunit, near the transmembrane domain, and interfere with the interaction between GP2 and SSP.[2][3] This interference prevents the dissociation of GP1 and the subsequent structural rearrangements of GP2 that drive the fusion of the viral and endosomal membranes.

Arenavirus_Entry_Inhibition cluster_virus Arenavirus cluster_cell Host Cell cluster_inhibitor Inhibitor Action Virus Virion Receptor Cell Surface Receptor (e.g., α-DG) Virus->Receptor 1. Attachment GPC GPC (GP1/GP2/SSP) Prefusion State GPC_Blocked GPC (Inhibited State) Endosome Endosome (pH drop) Receptor->Endosome 2. Endocytosis GPC_Active GPC (Fusion-Active State) Endosome->GPC_Active 3. pH-dependent Conformational Change Inhibitor ST-193 Analog Inhibitor->GPC Binds to GP2-SSP interface, stabilizes prefusion state Fusion Viral Genome Release GPC_Active->Fusion 4. Membrane Fusion GPC_Blocked->Endosome Fusion Blocked

Mechanism of action for ST-193 analogs.

III. Experimental Protocols

The following are generalized protocols for key assays used to determine the efficacy of ST-193 and its analogs.

A. Pseudovirus Infectivity Assay

This assay measures the ability of a compound to inhibit viral entry mediated by the arenavirus GPC. It utilizes a replication-defective viral core (e.g., from HIV-1 or VSV) pseudotyped with the arenavirus GPC and carrying a reporter gene (e.g., luciferase).

Pseudovirus_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_readout Readout Cells 1. Seed target cells (e.g., 293T) in 96-well plates Preincubation 3. Pre-incubate cells with compounds Cells->Preincubation Compound 2. Prepare serial dilutions of test compounds Compound->Preincubation Infection 4. Add arenavirus pseudovirus (with luciferase reporter) Preincubation->Infection Incubation 5. Incubate for 48-72 hours Infection->Incubation Lysis 6. Lyse cells Incubation->Lysis Luciferase 7. Measure luciferase activity Lysis->Luciferase Analysis 8. Calculate IC50 values Luciferase->Analysis

Workflow for the pseudovirus infectivity assay.

Detailed Steps:

  • Cell Seeding: Target cells (e.g., HEK293T) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Preparation: Test compounds are serially diluted to the desired concentrations in an appropriate solvent (e.g., DMSO) and then further diluted in cell culture medium.

  • Pre-incubation: The cell culture medium is replaced with the medium containing the diluted compounds, and the plates are incubated for a short period (e.g., 15-60 minutes).

  • Infection: Arenavirus pseudotyped particles are added to each well.

  • Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

  • Cell Lysis: The cells are lysed to release the reporter protein.

  • Signal Detection: The substrate for the reporter enzyme (e.g., luciferin for luciferase) is added, and the resulting signal is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

B. Cell-Cell Fusion Assay

This assay assesses the ability of a compound to inhibit GPC-mediated membrane fusion directly. It involves two populations of cells: effector cells expressing the arenavirus GPC and target cells expressing a reporter gene under the control of a promoter that is activated upon cell fusion.

Detailed Steps:

  • Cell Preparation:

    • Effector Cells: A population of cells (e.g., Vero) is transfected with a plasmid encoding the arenavirus GPC. These cells may also be infected with a virus (e.g., vaccinia virus) that expresses a specific RNA polymerase (e.g., T7).

    • Target Cells: A separate population of cells is infected with a recombinant virus that carries a reporter gene (e.g., lacZ) under the control of the promoter recognized by the RNA polymerase in the effector cells (e.g., T7 promoter).

  • Co-culture and Compound Treatment: Effector and target cells are mixed and plated in the presence of serial dilutions of the test compounds.

  • Fusion Induction: Cell-cell fusion is induced by briefly lowering the pH of the culture medium (e.g., to pH 5.0) to mimic the endosomal environment.

  • Incubation: The cells are incubated for a period to allow for reporter gene expression in the fused cells (syncytia).

  • Signal Detection: The cells are lysed, and the reporter gene product is quantified using an appropriate assay (e.g., a chemiluminescent substrate for β-galactosidase).

  • Data Analysis: The IC50 values are calculated based on the reduction in reporter signal in the presence of the inhibitor.

IV. Conclusion

ST-193 and its analogs represent a promising class of broad-spectrum arenavirus inhibitors. The extensive in vitro data demonstrates their potent activity in the nanomolar to sub-nanomolar range against several pathogenic arenaviruses. Their mechanism of action, the inhibition of viral entry by stabilizing the pre-fusion GPC complex, provides a solid basis for their further development. The experimental protocols detailed in this guide offer a framework for the continued evaluation and comparison of these and other novel arenavirus entry inhibitors. Further in vivo studies and clinical trials will be crucial in determining the therapeutic potential of these compounds for the treatment of arenavirus hemorrhagic fevers.

References

Navigating Arenavirus Resistance: A Comparative Analysis of ST-193 Hydrochloride and Alternative Entry Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals combatting arenaviruses, a critical understanding of antiviral resistance is paramount. This guide provides a comparative analysis of ST-193 hydrochloride, a potent arenavirus entry inhibitor, and its alternatives, supported by experimental data on their efficacy and cross-resistance profiles.

Arenaviruses, a family of viruses that can cause severe hemorrhagic fevers in humans, are a significant public health concern.[1] The development of effective antiviral therapeutics is a high priority, with viral entry being a key target for drug development.[2] this compound is a promising broad-spectrum arenavirus inhibitor that has demonstrated potent activity against several pathogenic arenaviruses.[3] This guide delves into the cross-resistance studies of arenaviruses to this compound, comparing its performance with other entry inhibitors and providing insights into the mechanisms of resistance.

Mechanism of Action: Targeting Viral Entry

ST-193 and other analogous compounds function as arenavirus entry inhibitors.[4] Their mechanism of action involves targeting the viral glycoprotein complex (GPC), which is essential for the virus to enter host cells.[5] Specifically, these inhibitors are thought to bind to the GP2 subunit of the GPC, stabilizing its pre-fusion conformation.[2][6] This stabilization prevents the pH-dependent conformational changes necessary for the fusion of the viral and endosomal membranes, thereby blocking the release of the viral genome into the cytoplasm and halting the infection process.[7][8]

The following diagram illustrates the proposed mechanism of action for ST-193 and related arenavirus entry inhibitors.

Mechanism of Arenavirus Entry Inhibition cluster_virus Arenavirus cluster_cell Host Cell cluster_inhibitor Inhibitor Action Virus Virus Particle Receptor Cellular Receptor Virus->Receptor 1. Attachment GPC Glycoprotein Complex (GPC) (GP1, GP2, SSP) Endosome Endosome GPC->Endosome 4. Membrane Fusion (Inhibited) Receptor->Endosome 2. Endocytosis Endosome->GPC 3. Low pH triggers conformational change in GPC ST193 ST-193 ST193->GPC Binds to GP2 subunit, stablizing pre-fusion state

Caption: Mechanism of ST-193 action on arenavirus entry.

Comparative Antiviral Potency

This compound exhibits potent antiviral activity against a range of arenaviruses, particularly those belonging to the New World clade. However, its efficacy can be compared with other investigational inhibitors. The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values for ST-193 and selected alternative compounds against various arenaviruses, as determined by pseudovirus neutralization assays.

VirusST-193LHF-535ST-294ARN-75039
Lassa virus (LASV) 0.4–1.4 nM[2]0.1–0.3 nM[2]N/ASub-nM
Junin virus (JUNV) 0.62 nM[3]~2-6 fold more potent than ST-193[6]Micromolar activitySub-nM
Machupo virus (MACV) 3.1 nM[3]~2-6 fold more potent than ST-193[6]Micromolar activitySub-nM
Guanarito virus (GTOV) 0.44 nM[3]N/AMicromolar activityN/A
Sabia virus (SABV) 0.2-12 nM[5]~2-6 fold more potent than ST-193[6]N/AN/A
Tacaribe virus (TCRV) Potent inhibition[9]~2-6 fold more potent than ST-193[6]Submicromolar activity[6]Sub-nM
Lymphocytic Choriomeningitis Virus (LCMV) >10 µM[9]N/AN/AN/A
N/A: Data not available in the reviewed sources.

Cross-Resistance and Genetic Determinants

A critical aspect of antiviral drug development is understanding the potential for resistance. Studies have shown that resistance to ST-193 and related compounds is associated with specific mutations in the arenavirus glycoprotein (GP) gene, particularly within the transmembrane domain of the GP2 subunit.[9]

Serial passaging of arenaviruses in the presence of these inhibitors has led to the selection of resistant variants. Notably, mutations in the GP2 region have been shown to confer cross-resistance to different classes of entry inhibitors, suggesting a common or overlapping binding site.[8] For example, mutations that confer resistance to ST-294 have also been shown to reduce sensitivity to ST-193.[9] Conversely, certain mutations that confer resistance to ST-294 can increase sensitivity to other inhibitors like ST-161, highlighting the complex interplay of genetic determinants and inhibitor structure.[8]

The following workflow illustrates the process of identifying resistance mutations.

Experimental Workflow for Resistance Selection Start Start with wild-type arenavirus population Culture Serial passage in cell culture with increasing concentrations of ST-193 Start->Culture Selection Selection of resistant viral variants Culture->Selection Isolation Isolate viral RNA from resistant population Selection->Isolation Sequencing Reverse transcription and sequencing of the GP gene Isolation->Sequencing Analysis Identify mutations in the GP2 subunit Sequencing->Analysis Validation Introduce identified mutations into a wild-type background Analysis->Validation Assay Perform antiviral assays to confirm resistance phenotype Validation->Assay

Caption: Workflow for selecting and identifying resistance mutations.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: pseudovirus neutralization assays and plaque reduction neutralization tests (PRNT).

Pseudovirus Neutralization Assay

This assay is a safe and effective method for screening antiviral compounds that target viral entry. It utilizes replication-defective viral particles (e.g., lentivirus or VSV) that have been engineered to express the arenavirus glycoprotein complex on their surface and carry a reporter gene (e.g., luciferase or GFP).

Methodology:

  • Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with three plasmids: one encoding the viral backbone (e.g., HIV-1 gag-pol), a second encoding the reporter gene, and a third encoding the specific arenavirus glycoprotein.

  • Compound Preparation: Serially dilute the test compounds (e.g., this compound) in cell culture medium.

  • Neutralization Reaction: Incubate the pseudoviruses with the diluted compounds for a specified period (e.g., 1 hour at 37°C) to allow for inhibitor binding.

  • Infection: Add the pseudovirus-compound mixture to target cells (e.g., Vero E6) and incubate for 48-72 hours.

  • Data Analysis: Measure the reporter gene expression (e.g., luminescence or fluorescence). The IC50 value is calculated as the concentration of the compound that reduces reporter gene expression by 50% compared to untreated controls.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is considered the "gold standard" for measuring the titer of neutralizing antibodies and can also be adapted to assess the potency of antiviral compounds against live, replication-competent viruses.[10]

Methodology:

  • Virus and Compound Preparation: Prepare serial dilutions of the antiviral compound and a standardized concentration of the live arenavirus.

  • Neutralization: Mix the virus with the compound dilutions and incubate to allow for neutralization.

  • Infection: Inoculate a confluent monolayer of susceptible cells (e.g., Vero E6) with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict virus spread to adjacent cells.

  • Incubation and Staining: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death). The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques at each compound concentration. The concentration that reduces the number of plaques by 50% (PRNT50) compared to the virus-only control is determined.[10]

Conclusion

This compound remains a potent and broad-spectrum inhibitor of arenavirus entry. However, the emergence of resistance is a key consideration for its clinical development. Comparative studies with other entry inhibitors, such as LHF-535 and the ARN series, provide valuable insights into overcoming resistance and developing next-generation therapeutics. Understanding the genetic determinants of resistance in the GP2 subunit is crucial for designing novel inhibitors with improved potency and a higher barrier to resistance. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of new and existing anti-arenaviral compounds.

References

In Vivo Validation of ST-193 Hydrochloride: A Comparative Guide to Arenavirus Entry Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo validation of ST-193 hydrochloride, a potent arenavirus entry inhibitor. Its performance is benchmarked against other notable antiviral agents, Ribavirin and Favipiravir, with a focus on supporting experimental data from preclinical models of arenavirus infection, primarily Lassa fever.

Mechanism of Action: Targeting Viral Entry

This compound is a small-molecule inhibitor that specifically targets the entry of arenaviruses into host cells.[1][2] Its mechanism of action centers on the viral glycoprotein complex (GPC), a critical component for viral attachment and fusion with the host cell membrane. The GPC is comprised of three subunits: the receptor-binding subunit GP1, the transmembrane fusion subunit GP2, and a stable signal peptide (SSP).

This compound is believed to interact with the GP2 subunit, preventing the pH-dependent conformational changes necessary for the fusion of the viral and endosomal membranes.[3][4] This inhibition of membrane fusion effectively blocks the release of the viral ribonucleoprotein into the cytoplasm, thereby halting the viral replication cycle at its earliest stage.[5]

Comparative In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in a lethal guinea pig model of Lassa fever and compared with Ribavirin, a broad-spectrum antiviral, and Favipiravir, another antiviral agent with activity against arenaviruses.

CompoundAnimal ModelVirus StrainDosing RegimenKey FindingsSurvival Rate
This compound Strain 13 Guinea PigsLassa virus (Josiah)25 or 80 mg/kg/day, intraperitoneal (i.p.), for 14 days, starting 1 hour before infection.Reduced clinical signs of disease, 2-3-log reduction in viremia compared to vehicle.[1][2]62.5% (10/16)[1][2]
Ribavirin Strain 13 Guinea PigsLassa virus (Josiah)25 mg/kg/day, i.p., for 14 days, starting 1 hour before infection.Showed some efficacy but was less effective than ST-193.[1][2]0% (0/8)[1][2]
Favipiravir (T-705) Immunocompetent Mouse ModelLassa virus300 mg/kg/day, oral, for 8 days, starting 4 days after infection.Lowered viremia and virus load in organs, rescued 100% of mice even when treatment was initiated after viremia was established.[6][7][8]100%[6][7][8]
Favipiravir + Ribavirin (Combination) Immunocompetent Mouse ModelLassa virusSuboptimal doses of both drugs.Synergistic effect, increased survival rate and extended survival time compared to monotherapy with suboptimal doses.[6][7][8]Increased survival compared to suboptimal monotherapy.

Experimental Protocols

Lassa Virus Infection Model in Guinea Pigs

A widely used model for studying Lassa fever pathogenesis and for the evaluation of antiviral countermeasures is the lethal infection model in strain 13 guinea pigs.

Animal Model:

  • Species: Guinea pig (Cavia porcellus)

  • Strain: Strain 13 (inbred) or Hartley (outbred, may require virus adaptation for uniform lethality).[9][10]

Virus:

  • Virus: Lassa virus (e.g., Josiah strain)

  • Inoculation Route: Intraperitoneal (i.p.) injection.[1][2]

  • Inoculum: A lethal dose of the virus, typically determined by prior titration studies.

Procedure:

  • Acclimatization: Animals are acclimatized to the biosafety level 4 (BSL-4) laboratory environment for a specified period before the study begins.

  • Baseline Data Collection: Pre-infection blood samples are collected to serve as baseline controls. Body weight and temperature are recorded.

  • Virus Challenge: Guinea pigs are inoculated with a lethal dose of Lassa virus via the i.p. route.

  • Treatment Administration:

    • The test compound (e.g., this compound) and control substances (e.g., Ribavirin, vehicle) are administered according to the predetermined dosing schedule, route, and duration. In the described study, treatment began one hour prior to infection and continued daily for 14 days.[1][2]

  • Monitoring:

    • Animals are observed daily for clinical signs of illness (e.g., ruffled fur, lethargy, anorexia).

    • Body weight and temperature are recorded daily.

    • Blood samples are collected at specified time points (e.g., days 7, 14, 21, and 28 post-infection) for virological (viremia) and hematological analysis.

  • Endpoint: The primary endpoint is survival. Animals that reach a moribund state are humanely euthanized. Surviving animals are monitored for the duration of the study (e.g., 30 days).

Visualizing the Mechanism and Workflow

Arenavirus Entry Signaling Pathway

Arenavirus_Entry cluster_Extracellular Extracellular Space cluster_Endosome Endosome cluster_Cytoplasm Cytoplasm Arenavirus Arenavirus GP1 GP1 Cell_Receptor Cell Surface Receptor (e.g., α-dystroglycan) Arenavirus->Cell_Receptor 1. Attachment via GP1 GP2 GP2 SSP SSP Endocytosed_Virus Endocytosed Virion Cell_Receptor->Endocytosed_Virus 2. Endocytosis pH_Drop Endosomal Acidification (Low pH) Endocytosed_Virus->pH_Drop 3. Trafficking GP1_Dissociation GP1 Dissociation pH_Drop->GP1_Dissociation 4. pH-triggered activation GP2_Conformational_Change GP2 Conformational Change & Fusion Peptide Insertion GP1_Dissociation->GP2_Conformational_Change Membrane_Fusion Membrane Fusion GP2_Conformational_Change->Membrane_Fusion Viral_RNP_Release Viral Ribonucleoprotein (RNP) Release Membrane_Fusion->Viral_RNP_Release 6. Pore formation ST193 This compound ST193->GP2_Conformational_Change 5. Inhibition Replication Viral Replication Viral_RNP_Release->Replication

Caption: Arenavirus entry and the inhibitory action of this compound.

In Vivo Antiviral Efficacy Study Workflow

InVivo_Workflow Start Start Animal_Acclimatization Animal Acclimatization (BSL-4) Start->Animal_Acclimatization Group_Allocation Random Allocation to Treatment Groups (ST-193, Ribavirin, Vehicle) Animal_Acclimatization->Group_Allocation Baseline_Sampling Baseline Data Collection (Weight, Temp, Blood) Group_Allocation->Baseline_Sampling Virus_Challenge Lethal Lassa Virus Challenge (i.p. injection) Baseline_Sampling->Virus_Challenge Treatment Daily Drug Administration (14 days) Virus_Challenge->Treatment Daily_Monitoring Daily Monitoring (Clinical Signs, Weight, Temp) Treatment->Daily_Monitoring Periodic_Sampling Periodic Blood Sampling (Viremia Analysis) Daily_Monitoring->Periodic_Sampling Endpoint_Assessment Endpoint Assessment (Survival, Morbidity) Periodic_Sampling->Endpoint_Assessment Data_Analysis Data Analysis (Survival Curves, Viremia Titers) Endpoint_Assessment->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for in vivo evaluation of antiviral compounds against Lassa virus.

References

Comparative Analysis of ST-193 Hydrochloride: A Potent Antiviral Agent Against Arenaviruses

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the inhibitory effects of ST-193 hydrochloride reveals its standing as a potent broad-spectrum antiviral agent, specifically targeting pathogenic arenaviruses. This guide provides a comparative analysis of its half-maximal inhibitory concentration (IC50) values against those of other notable arenavirus inhibitors, alongside detailed experimental methodologies and a visualization of its mechanism of action.

Initially mischaracterized in some inquiries as a potential anti-cancer therapeutic, extensive research confirms that this compound's activity is directed against viral, not cancerous, cellular processes. This analysis, therefore, pivots to its true pharmacological space, offering valuable insights for researchers, scientists, and drug development professionals in the field of virology and infectious diseases.

Potency of this compound Against Pathogenic Arenaviruses

This compound has demonstrated remarkable potency against several members of the Arenaviridae family, which are responsible for severe and often fatal hemorrhagic fevers in humans. The compound is a viral entry inhibitor, effectively preventing the virus from gaining access to the host cell's machinery for replication.

Experimental data indicates that this compound exhibits IC50 values in the low nanomolar range, signifying high potency. A summary of these values against various arenaviruses is presented below, in comparison with other known arenavirus inhibitors.

CompoundLassa Virus (LASV)Junin Virus (JUNV)Machupo Virus (MACV)Guanarito Virus (GTOV)Mechanism of Action
This compound 1.4 nM[], 1.6 nM (pseudotype)[2]0.62 nM[]3.1 nM[]0.44 nM[]Viral Entry Inhibitor (GP2 Target)
LHF-5350.1-0.3 nM (pseudotype)[3][4]<1 µM[][3]<1 µM[][3]-Viral Entry Inhibitor (GP Target)[3]
ST-294Minimally Active0.3 µM (plaque reduction)[5]--Viral Entry Inhibitor (SSP-G2 Interface)[6][7]
Arbidol1.42 µM (pseudotype), 10 µM (infectious)[6][8]0.55 µM (pseudotype)[6], 6.4 µM (pseudotype)[8]--Viral Fusion Inhibitor[6]
Favipiravir (T-705)----RNA Polymerase Inhibitor[][9]
Ribavirin----Nucleoside Analog[6][10]

Table 1: Comparative IC50 Values of this compound and Other Arenavirus Inhibitors. This table summarizes the reported half-maximal inhibitory concentrations (IC50) or effective concentrations (EC50) of various compounds against different arenaviruses. The data is compiled from multiple sources and highlights the potent and broad-spectrum activity of this compound.

Mechanism of Action: Halting Arenavirus Entry

This compound acts as a crucial barrier to arenavirus infection by inhibiting the virus's entry into the host cell. The mechanism centers on the viral glycoprotein complex (GPC), which is essential for attaching to the host cell receptor and mediating the fusion of the viral and cellular membranes.

Arenaviruses typically enter the host cell through endocytosis, where they are enclosed in a vesicle called an endosome. As the endosome acidifies, it triggers a conformational change in the viral GPC, leading to membrane fusion and the release of the viral genetic material into the cytoplasm.

ST-193 specifically targets the GP2 subunit of the GPC. By binding to GP2, ST-193 stabilizes the prefusion conformation of the GPC, preventing the pH-dependent changes necessary for membrane fusion. This effectively traps the virus within the endosome, thwarting the infection process.

Arenavirus_Entry_Pathway Arenavirus Entry and Inhibition by ST-193 cluster_virus Arenavirus cluster_cell Host Cell Virus Virion Receptor Cell Surface Receptor Virus->Receptor 1. Attachment GPC Glycoprotein Complex (GPC) (GP1, GP2, SSP) Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization Endosome Endosome (Acidification) Endocytosis->Endosome 3. Trafficking Fusion Membrane Fusion Endosome->Fusion 4. pH-dependent Conformational Change Release Viral RNA Release Fusion->Release 5. Fusion & Uncoating Replication Replication Release->Replication 6. Infection ST-193 ST-193 ST-193->Endosome Inhibits GP2-mediated Fusion

Caption: Arenavirus entry pathway and the inhibitory action of ST-193.

Experimental Protocols for IC50 Determination

The IC50 values presented in this guide are primarily determined through two key experimental methodologies: pseudovirus entry assays and plaque reduction neutralization tests (PRNT). These assays provide a quantitative measure of a compound's ability to inhibit viral infection.

Pseudovirus Entry Assay

This assay utilizes a non-replicating viral core (often from a lentivirus or retrovirus) that is "pseudotyped" with the envelope glycoproteins of the arenavirus of interest. These pseudoviruses can infect cells in a manner identical to the authentic arenavirus but cannot produce new infectious particles, making them safe to handle in a BSL-2 laboratory.

The general workflow for a pseudovirus entry assay is as follows:

Pseudovirus_Assay_Workflow Pseudovirus Entry Assay Workflow Prepare_Cells 1. Seed Host Cells in 96-well plate Prepare_Compounds 2. Prepare Serial Dilutions of ST-193 & Controls Prepare_Cells->Prepare_Compounds Incubate_Cells_Compounds 3. Pre-incubate Cells with Compounds Prepare_Compounds->Incubate_Cells_Compounds Add_Pseudovirus 4. Add Arenavirus Pseudotyped Virus Incubate_Cells_Compounds->Add_Pseudovirus Incubate_Infection 5. Incubate for 48-72h to allow for infection and reporter gene expression Add_Pseudovirus->Incubate_Infection Measure_Signal 6. Measure Reporter Signal (e.g., Luciferase activity) Incubate_Infection->Measure_Signal Calculate_IC50 7. Calculate IC50 Value Measure_Signal->Calculate_IC50

Caption: Workflow for a typical pseudovirus entry assay.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is considered the "gold standard" for measuring the neutralization of a virus by an antibody or, in this case, an antiviral compound.[11] This assay uses live, infectious arenaviruses and measures the reduction in the formation of "plaques" (areas of cell death) in a cell monolayer.

The steps involved in a PRNT are:

  • Virus and Compound Incubation: A known amount of infectious arenavirus is incubated with serial dilutions of the antiviral compound.

  • Infection of Cell Monolayer: The virus-compound mixture is added to a confluent monolayer of susceptible cells.

  • Overlay Addition: After an incubation period to allow for viral entry, a semi-solid overlay (e.g., agarose) is added to restrict the spread of the virus to adjacent cells.[11]

  • Plaque Formation: The plates are incubated for several days to allow for the formation of visible plaques.

  • Plaque Staining and Counting: The cells are stained (e.g., with crystal violet) to visualize and count the plaques.

  • IC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control is determined as the IC50.[11]

Conclusion

This compound stands out as a highly potent and broad-spectrum inhibitor of arenavirus entry. Its mechanism of action, targeting the viral glycoprotein complex, presents a promising avenue for the development of therapeutics against these dangerous pathogens. The comparative analysis of its IC50 values against other antiviral agents underscores its potential as a lead compound for further preclinical and clinical investigation. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own evaluations and contribute to the collective effort to combat arenaviral diseases.

References

Validating the Specificity of ST-193 Hydrochloride for Arenaviruses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ST-193 hydrochloride's performance against other antiviral alternatives for arenaviruses, supported by experimental data. We will delve into the specificity, potency, and mechanism of action of this compound, presenting a clear case for its role as a targeted antiviral agent.

Introduction to this compound

This compound is a potent, broad-spectrum small-molecule inhibitor of arenaviruses. It emerged from high-throughput screening and subsequent lead optimization as a promising candidate for the treatment of arenavirus hemorrhagic fevers, including Lassa fever. Its mechanism of action is centered on the inhibition of viral entry into host cells, a critical first step in the viral lifecycle.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the in vitro potency and cytotoxicity of this compound in comparison to other notable anti-arenaviral compounds. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50), is a key metric for evaluating the therapeutic potential of an antiviral, with higher values indicating greater specificity and a better safety profile.[1][2]

Table 1: In Vitro Potency (IC50) of Antiviral Compounds Against Pathogenic Arenaviruses

CompoundLassa Virus (LASV)Junin Virus (JUNV)Machupo Virus (MACV)Guanarito Virus (GTOV)Sabia Virus (SABV)
This compound 1.4 - 1.6 nM[3]0.62 nM[3]3.1 nM[3]0.44 nM[3]0.2 - 12 nM[4]
LHF-535 0.1 - 0.3 nM[5][6]<1 µM[5]<1 µM[5]--
Ribavirin 9 - 20 µg/mL----
Favipiravir (T-705) EC90: 1.7 - 11.1 µg/mL[7]0.79 - 0.94 µg/mL[7]Similar to JUNV[8]Similar to JUNV[8]-
Arbidol 1.42 µM[9]0.55 - 6.4 µM[9][10]---

Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of Antiviral Compounds

CompoundCell LineCC50Selectivity Index (SI = CC50/IC50) vs. LASVSelectivity Index (SI = CC50/IC50) vs. JUNV
This compound Vero>10 µM>6250>16129
LHF-535 --High (inferred from potency)High (inferred from potency)
Ribavirin Vero>32 µg/mLLow-
Favipiravir (T-705) MDCK>2000 µg/mL (>12739 µM)[11]HighHigh
Arbidol HepG224.36 µM[12]~17~4-44

Data Interpretation:

The data clearly demonstrates the high potency of this compound in the nanomolar range against a broad spectrum of pathogenic arenaviruses.[13][3] Its high selectivity index, particularly when compared to the current standard of care, Ribavirin, underscores its specific targeting of viral processes with minimal impact on host cell viability. LHF-535, an analog of ST-193, shows even greater potency in some instances.[5][6] While Favipiravir and Arbidol also exhibit anti-arenaviral activity, this compound and its analogs generally display superior potency.

Specificity of this compound

A key aspect of a successful antiviral is its specificity for the target virus family, minimizing off-target effects. This compound has been shown to be highly specific for arenaviruses.

  • Lack of Activity Against Other Viruses: Studies have demonstrated that this compound exhibits no antiviral activity against unrelated viruses, such as the vesicular stomatitis virus (VSV), at concentrations up to 10 µM.[13][3]

  • Differential Activity Within Arenaviruses: Interestingly, this compound is not effective against all arenaviruses. It shows significantly reduced activity against Lymphocytic Choriomeningitis Virus (LCMV), a relative of Lassa virus. This differential activity has been instrumental in elucidating its precise mechanism of action.

Mechanism of Action: A Targeted Approach to Viral Entry

This compound functions as a viral entry inhibitor, specifically targeting the arenavirus glycoprotein complex (GPC). The GPC is a trimeric structure on the viral envelope composed of three subunits: GP1, GP2, and the stable signal peptide (SSP).[5][14] This complex is essential for receptor binding and subsequent fusion of the viral and host cell membranes.

The entry process can be summarized as follows:

  • Receptor Binding: The GP1 subunit binds to specific host cell receptors, such as α-dystroglycan for Old World arenaviruses like LASV and transferrin receptor 1 (TfR1) for New World arenaviruses like JUNV.[5][15][16]

  • Endocytosis: The virus is then internalized into the host cell via an endosome.

  • pH-Dependent Fusion: As the endosome acidifies, the GPC undergoes a conformational change, triggered in part by the interaction between SSP and GP2.[12][17] This change exposes the fusion peptide on GP2, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.[10][18]

This compound and its analog LHF-535 bind to a pocket at the interface of the GP2 subunit and the SSP.[17] This binding stabilizes the pre-fusion conformation of the GPC, preventing the pH-dependent conformational changes necessary for membrane fusion.[3] This targeted mechanism explains the high potency and specificity of this compound.

Arenavirus_Entry_Pathway cluster_0 Viral and Host Cell Interaction cluster_1 Endocytosis and Acidification cluster_2 Membrane Fusion Arenavirus Arenavirus Receptor Receptor Arenavirus->Receptor 1. GP1 binds to receptor Host Cell Host Cell Receptor->Host Cell Endosome Endosome Receptor->Endosome 2. Endocytosis Low_pH Low pH Endosome->Low_pH 3. Acidification GPC_Prefusion GPC (Prefusion) Low_pH->GPC_Prefusion 4. Triggers conformational change GPC_Postfusion GPC (Postfusion) GPC_Prefusion->GPC_Postfusion Fusion Viral_Genome_Release Viral Genome Release GPC_Postfusion->Viral_Genome_Release 5. Membrane Fusion ST193 This compound ST193->GPC_Prefusion Inhibits

Caption: Arenavirus entry pathway and the inhibitory action of this compound.

Comparative In Vivo Efficacy

The ultimate test of an antiviral's potential is its efficacy in a living organism. This compound has demonstrated significant in vivo efficacy in a lethal guinea pig model of Lassa fever.

Table 3: In Vivo Efficacy of this compound and Alternatives in Guinea Pig Models of Arenavirus Infection

CompoundVirusAnimal ModelDosingOutcome
This compound LASVGuinea Pig25 or 80 mg/kg/day (IP)62.5% survival vs. 0% in placebo and ribavirin groups; 2-3 log reduction in viremia.[18][19]
LHF-535 LASVGuinea Pig50 mg/kg/day (IP)100% survival, even when treatment was initiated 3 days post-infection.[4][20][21]
Favipiravir (T-705) LASVGuinea Pig300 mg/kg/day (oral)Highly effective, with full recovery even when initiated 7 days post-infection.[22][23]
Ribavirin LASVGuinea Pig25 mg/kg/day (IP)0% survival in one study; delayed time to death in another.[18][19]

In Vivo Data Summary:

This compound significantly improves survival and reduces viral load in a stringent animal model of Lassa fever, outperforming ribavirin.[18][19] The optimized analog, LHF-535, shows even more remarkable protection.[4][20][21] Favipiravir also demonstrates strong in vivo efficacy.[22][23] These findings strongly support the development of these entry inhibitors as potential therapeutics for arenavirus hemorrhagic fevers.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate arenavirus entry inhibitors. For specific experimental details, please refer to the cited literature.

Lentiviral Pseudotype Neutralization Assay

This assay is a safe and effective method to screen for inhibitors of arenavirus entry. It utilizes a replication-defective lentiviral core (e.g., from HIV-1) pseudotyped with the arenavirus GPC. The lentiviral vector carries a reporter gene, such as luciferase or green fluorescent protein (GFP), allowing for the quantification of viral entry.

Workflow:

Pseudovirus_Assay_Workflow HEK293T_cells HEK293T Cells Transfection Transfection HEK293T_cells->Transfection Plasmids Plasmids: - Lentiviral backbone (reporter) - Arenavirus GPC - Packaging Plasmids->Transfection Pseudovirus_Production Pseudovirus Production (48-72h) Transfection->Pseudovirus_Production Harvest_Filter Harvest and Filter Supernatant Pseudovirus_Production->Harvest_Filter Infection Infection with Pseudovirus Harvest_Filter->Infection Target_Cells Target Cells (e.g., Vero) Compound_Treatment Pre-incubation with ST-193 or alternative Target_Cells->Compound_Treatment Compound_Treatment->Infection Incubation Incubation (48-72h) Infection->Incubation Reporter_Assay Reporter Gene Assay (Luciferase/GFP) Incubation->Reporter_Assay Data_Analysis Data Analysis (IC50 determination) Reporter_Assay->Data_Analysis

Caption: Workflow for a lentiviral pseudotype neutralization assay.

Brief Protocol:

  • Pseudovirus Production: Co-transfect HEK293T cells with plasmids encoding the lentiviral backbone, the arenavirus GPC, and packaging proteins.[9][14][24][25]

  • Harvest: Collect the supernatant containing the pseudoviruses 48-72 hours post-transfection and filter to remove cellular debris.[9]

  • Neutralization Assay: Seed target cells (e.g., Vero E6) in a 96-well plate. Pre-incubate serial dilutions of the test compound with a fixed amount of pseudovirus for 1 hour at 37°C.

  • Infection: Add the virus-compound mixture to the target cells.

  • Readout: After 48-72 hours, measure the reporter gene expression (e.g., luciferase activity).

  • Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is a classic virological assay that measures the ability of a compound to neutralize infectious virus and prevent the formation of plaques (zones of cell death) in a cell monolayer.

Workflow:

PRNT_Workflow Virus_Stock Live Arenavirus Stock Virus_Compound_Mix Incubate Virus with Compound Virus_Stock->Virus_Compound_Mix Compound_Dilutions Serial Dilutions of ST-193 or alternative Compound_Dilutions->Virus_Compound_Mix Infection Infect Cells with Virus-Compound Mixture Virus_Compound_Mix->Infection Cell_Monolayer Confluent Monolayer of Susceptible Cells (e.g., Vero) Cell_Monolayer->Infection Overlay Add Semi-Solid Overlay (e.g., Agarose) Infection->Overlay Incubation Incubate for Plaque Formation (several days) Overlay->Incubation Staining Stain Cells (e.g., Crystal Violet) Incubation->Staining Plaque_Counting Count Plaques Staining->Plaque_Counting Data_Analysis Data Analysis (IC50 determination) Plaque_Counting->Data_Analysis

Caption: Workflow for a Plaque Reduction Neutralization Test (PRNT).

Brief Protocol:

  • Cell Seeding: Plate susceptible cells (e.g., Vero E6) to form a confluent monolayer.

  • Virus-Compound Incubation: Mix serial dilutions of the test compound with a standardized amount of live arenavirus (e.g., 100 plaque-forming units). Incubate for 1 hour at 37°C.

  • Infection: Inoculate the cell monolayers with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[1]

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Analysis: Determine the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.

Conclusion

This compound demonstrates exceptional potency and a high degree of specificity for a broad range of pathogenic arenaviruses. Its mechanism of action, the inhibition of viral entry by stabilizing the pre-fusion conformation of the glycoprotein complex, is a targeted approach that minimizes off-target effects and results in a favorable in vitro safety profile. In vivo studies have confirmed its potential as a therapeutic, showing significant protection against lethal Lassa virus infection in a guinea pig model. When compared to the current standard of care, ribavirin, and other antivirals like favipiravir and arbidol, this compound and its analog LHF-535 stand out for their nanomolar potency and specific mechanism of action. These findings strongly support the continued development of this compound and related compounds as promising candidates for the treatment of arenavirus hemorrhagic fevers.

References

Comparative Guide to ST-193 Hydrochloride Combination Therapy for Arenaviral Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ST-193 hydrochloride, a potent arenavirus entry inhibitor, and its potential for combination therapy with other antiviral agents. While direct experimental data on this compound in combination with other antivirals is limited in publicly available literature, this document synthesizes existing preclinical data for ST-193 monotherapy, data for a close analog in combination therapy, and provides a rationale for future combination studies.

Rationale for Combination Therapy

The primary goal of combination antiviral therapy is to enhance efficacy, reduce the likelihood of drug resistance, and potentially lower required dosages to minimize toxicity. This compound inhibits arenavirus entry by targeting the viral glycoprotein 2 (GP2) subunit, preventing pH-dependent membrane fusion.[1][2] This mechanism is distinct from that of other antivirals, such as ribavirin, a nucleoside analog that inhibits viral RNA synthesis.[1] The complementary mechanisms of action suggest a potential for synergistic or additive effects when these drugs are co-administered.

Quantitative Data Summary

In Vivo Monotherapy: ST-193 vs. Ribavirin in a Lassa Virus Guinea Pig Model

A key preclinical study evaluated the efficacy of ST-193 monotherapy compared to ribavirin in a lethal Lassa virus (LASV, Josiah strain) infection model in strain 13 guinea pigs.[2][3][4]

Treatment GroupDoseRouteSurvival RateMean Viremia Reduction (log10 pfu/mL)Reference
ST-193 25 or 80 mg/kg/dayi.p.62.5% (10/16)2-3[2][3][5]
Ribavirin 25 mg/kg/dayi.p.0% (0/8)Not Reported[2][3][5]
Vehicle Control -i.p.0% (0/7)-[2][3][5]
In Vitro Combination Therapy: LHF-535 (ST-193 Analog) with Ribavirin against Lassa Virus

A recent in vitro study investigated the combination of LHF-535, an analog of ST-193, with ribavirin against Lassa virus in Vero E6 cells. The study demonstrated a synergistic antiviral effect.[1]

Drug CombinationMethodResultSynergy Score (nM²%)InterpretationReference
LHF-535 + Ribavirin Immunofluorescence Assay & MacSynergy II analysisEnhanced inhibition of LASV infection compared to either drug alone.377.57Strong Synergy[1]

Note: Synergy scores >100 nM²% are considered strong synergy.[1]

Signaling Pathways and Mechanisms of Action

The proposed synergistic interaction between an ST-193-like entry inhibitor and a replication inhibitor like ribavirin is based on their distinct targets in the viral life cycle.

Viral_Lifecycle_Inhibition cluster_host_cell Host Cell Virus Arenavirus Endosome Endosome Virus->Endosome Entry Replication Viral RNA Replication (RdRp) Endosome->Replication Genome Release (pH-dependent fusion) Assembly Virion Assembly & Budding Replication->Assembly NewVirions Progeny Virions Assembly->NewVirions ST193 This compound (Entry Inhibitor) ST193->Endosome Inhibits Fusion Ribavirin Ribavirin (Replication Inhibitor) Ribavirin->Replication Inhibits RdRp

Caption: Proposed mechanism of synergistic action of ST-193 and Ribavirin.

Experimental Protocols

Lassa Virus Guinea Pig Model for In Vivo Efficacy Testing

This protocol is based on the methodology described in the study evaluating ST-193 in a lethal Lassa virus infection model.[2][3][4]

  • Animal Model: Strain 13 guinea pigs are used due to their uniform susceptibility to the Josiah strain of Lassa virus.[2][3][6]

  • Virus: A lethal dose (e.g., 1000 PFU) of Lassa virus, Josiah strain, is administered subcutaneously.[4]

  • Treatment Groups:

    • This compound (e.g., 25 or 80 mg/kg)

    • Ribavirin (e.g., 25 mg/kg)

    • Vehicle control

  • Administration: Treatment is administered via intraperitoneal (i.p.) injection, starting one hour before viral challenge and continuing once daily for 14 days.[2][3][4]

  • Monitoring: Animals are monitored daily for clinical signs of disease (e.g., fever, weight loss, ruffled fur).[7]

  • Endpoints:

    • Survival is monitored for a defined period (e.g., 28 days).

    • Viremia is quantified from serum samples collected at various time points (e.g., days 7, 10, 14, 21, 28) using a plaque assay.[4]

In Vitro Synergy Assay using Immunofluorescence

This protocol is adapted from the study of LHF-535 and ribavirin combination.[1]

  • Cell Line: Vero E6 cells are seeded in 96-well plates.

  • Drug Preparation: Serial dilutions of this compound and the second antiviral (e.g., ribavirin) are prepared individually and in combination in a checkerboard format.

  • Infection: Cells are infected with Lassa virus at a specified multiplicity of infection (MOI).

  • Treatment: The drug dilutions are added to the cells.

  • Incubation: The plates are incubated for a defined period (e.g., 48 hours).

  • Immunofluorescence Staining:

    • Cells are fixed and permeabilized.

    • Cells are stained with a primary antibody against a viral protein (e.g., LASV nucleoprotein) followed by a fluorescently labeled secondary antibody.

    • Nuclei are counterstained (e.g., with DAPI).

  • Data Acquisition: The number of infected cells (fluorescent cells) is quantified using an automated fluorescence microscope or high-content imager.

  • Synergy Analysis: The percentage of inhibition for each drug combination is calculated relative to the virus control. The data is then analyzed using software like MacSynergy II to determine synergy, additivity, or antagonism.[1]

Experimental_Workflow_Synergy cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis VeroCells Seed Vero E6 Cells (96-well plate) Infection Infect Cells with Lassa Virus VeroCells->Infection DrugDilutions Prepare Drug Dilutions (ST-193 & Ribavirin) - Single & Combination Treatment Add Drug Dilutions to Cells DrugDilutions->Treatment Infection->Treatment Incubation Incubate for 48h Treatment->Incubation Staining Immunofluorescence Staining Incubation->Staining Imaging Quantify Infected Cells (Imaging) Staining->Imaging SynergyCalc Synergy Analysis (MacSynergy II) Imaging->SynergyCalc

Caption: Workflow for in vitro synergy testing of antiviral combinations.

Conclusion and Future Directions

The available preclinical data for this compound and its analog, LHF-535, strongly support the investigation of combination therapies for arenaviral hemorrhagic fevers. The in vivo efficacy of ST-193 as a monotherapy surpasses that of ribavirin in the guinea pig model of Lassa fever.[2][3] Furthermore, the demonstrated in vitro synergy between an ST-193 analog and ribavirin provides a compelling rationale for co-administration.[1]

Future studies should focus on:

  • Directly evaluating the in vitro synergistic potential of this compound with ribavirin and other promising anti-arenaviral compounds like favipiravir.

  • Conducting in vivo studies in relevant animal models (e.g., guinea pigs, non-human primates) to assess the efficacy and safety of this compound in combination with other antivirals. These studies should evaluate various dosing regimens and treatment initiation times.

  • Investigating the potential for these combination therapies to reduce the emergence of drug-resistant viral variants.

The development of effective combination therapies is a critical step towards improving clinical outcomes for patients with arenaviral infections. The data presented in this guide suggest that this compound is a promising component for such therapeutic strategies.

References

Benchmarking ST-193 Hydrochloride: A Comparative Guide to Novel Antiviral Candidates for Arenavirus Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of ST-193 hydrochloride, a potent arenavirus entry inhibitor, benchmarked against promising novel antiviral candidates. Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of efficacy, mechanism of action, and safety profiles, supported by experimental data.

Introduction to this compound and Novel Antiviral Strategies

Arenaviruses, such as Lassa and Junín viruses, are causative agents of severe hemorrhagic fevers with high mortality rates, posing a significant global health threat.[1][2] The current standard of care is often limited to the broad-spectrum antiviral Ribavirin, which has shown limited efficacy and can be associated with significant side effects.[3][4] This has spurred the development of novel antiviral agents with improved potency and safety profiles.

This compound has emerged as a promising candidate, demonstrating potent, broad-spectrum activity against arenaviruses.[5][6] It acts as a viral entry inhibitor, a strategy that prevents the virus from entering host cells, the crucial first step of infection.[7][8] This guide compares this compound with other novel antiviral candidates, including a close analog, LHF-535, and agents with different mechanisms of action, such as the replication inhibitor Favipiravir (T-705).

Mechanism of Action: A Tale of Two Strategies

The antiviral candidates evaluated in this guide employ distinct strategies to combat arenavirus infection: entry inhibition and replication inhibition.

Entry Inhibition: this compound and its analog LHF-535 target the arenavirus glycoprotein (GP) complex, which is essential for viral entry into host cells.[7][9] Specifically, they bind to a region involving the GP2 subunit and the stable signal peptide (SSP), stabilizing the prefusion state of the GP complex.[8][10] This prevents the pH-dependent conformational changes required for membrane fusion within the endosome, effectively blocking viral entry.[7]

Replication Inhibition: Favipiravir (T-705) and Ribavirin, on the other hand, target the viral replication machinery once the virus has entered the host cell. Favipiravir is a prodrug that is intracellularly converted to its active form, which is recognized by the viral RNA-dependent RNA polymerase (RdRp) as a purine nucleotide.[11][12] Its incorporation into the nascent viral RNA chain inhibits further elongation, thereby halting viral replication.[13][14] Ribavirin also acts as a nucleoside analog, inducing lethal mutagenesis by increasing the error rate of the viral RdRp and inhibiting inosine monophosphate dehydrogenase (IMPDH), leading to a depletion of GTP pools necessary for viral RNA synthesis.[15][16]

Comparative Efficacy and Safety Profile

The following tables summarize the in vitro and in vivo efficacy and cytotoxicity of this compound and comparator antiviral candidates.

Table 1: In Vitro Antiviral Activity against Arenaviruses
Compound Virus Cell Line IC50 (nM) Reference
This compoundLassa (LASV)Vero1.6[6]
Junín (JUNV)Vero0.62[5]
Machupo (MACV)Vero3.1[5]
Guanarito (GTOV)Vero0.44[5]
Sabiá (SABV)Vero~12[7]
LHF-535Lassa (LASV)VeroSub-nanomolar[9]
Junín (JUNV)VeroPotent inhibition[17]
Favipiravir (T-705)Junín (JUNV)Vero~1,200[13]
Machupo (MACV)Vero E6~4,000-1,000,000[11]
Guanarito (GTOV)Vero E6~4,000-1,000,000[11]
RibavirinLassa (LASV)Vero-[18]
Junín (JUNV)Vero-[15]
Table 2: In Vivo Efficacy in Animal Models of Arenavirus Infection
Compound Animal Model Virus Challenge Dose and Route Outcome
This compoundGuinea PigLassa (LASV)25 or 100 mg/kg/day, IPEnhanced survival compared to Ribavirin
LHF-535Guinea PigLassa (LASV)50 mg/kg/day, daily100% survival
MouseTacaribe (TCRV)10 or 30 mg/kg/day, oralDecreased viral titers by 4 logs
Favipiravir (T-705)Guinea PigPichindé (PICV)300 mg/kg/day, oral100% survival even with delayed treatment
RibavirinGuinea PigPichindé (PICV)-Effective, but slower recovery than Favipiravir
Table 3: Cytotoxicity Profile
Compound Cell Line CC50 (µM) Reference
This compound->10[7]
LHF-535-Low cytotoxicity[8]
Favipiravir (T-705)Vero>1000[19]
Ribavirin-Associated with significant toxicities[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further research.

Pseudovirus Neutralization Assay

This assay is used to determine the concentration of an antiviral compound that inhibits viral entry by 50% (IC50).

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 80-90% confluency on the day of infection.

  • Compound Dilution: Prepare serial dilutions of the antiviral compounds in cell culture medium.

  • Pseudovirus Preparation: Produce lentiviral particles pseudotyped with the arenavirus glycoprotein of interest.

  • Neutralization Reaction: Incubate the pseudoviruses with the diluted antiviral compounds for 1 hour at 37°C.

  • Infection: Add the virus-compound mixture to the seeded cells.

  • Readout: After 48-72 hours, measure the reporter gene expression (e.g., luciferase activity) to quantify the level of infection.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a non-linear regression model.

Plaque Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the formation of viral plaques.

  • Cell Monolayer Preparation: Seed susceptible cells (e.g., Vero E6) in 6-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Incubate a known titer of infectious arenavirus with serial dilutions of the antiviral compound for 1 hour at 37°C.

  • Infection: Adsorb the virus-compound mixture onto the cell monolayers for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C until plaques are visible.

  • Staining and Counting: Stain the cells with crystal violet and count the number of plaques.

  • Data Analysis: Determine the compound concentration that reduces the number of plaques by 50% (PRNT50).

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of the antiviral compound to the cells and incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate the CC50 value from the dose-response curve.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Arenavirus_Entry_Inhibition cluster_virus Arenavirus cluster_cell Host Cell cluster_inhibitor Entry Inhibitors Virus Virion Receptor Cellular Receptor Virus->Receptor 1. Attachment GPC Glycoprotein Complex (GP1/GP2/SSP) Cytoplasm Cytoplasm GPC->Cytoplasm 4. Membrane Fusion & Viral RNA Release Endosome Endosome Receptor->Endosome 2. Endocytosis Endosome->GPC 3. Low pH Trigger ST193 ST-193 / LHF-535 ST193->GPC Inhibits Fusion

Caption: Mechanism of Arenavirus Entry and Inhibition by ST-193/LHF-535.

Viral_Replication_Inhibition cluster_replication Viral Replication Cycle cluster_inhibitors Replication Inhibitors Viral_RNA Viral RNA RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template New_RNA New Viral RNA RdRp->New_RNA Replication/ Transcription Viral_Proteins Viral Proteins New_RNA->Viral_Proteins Translation Progeny_Virions Progeny Virions New_RNA->Progeny_Virions Viral_Proteins->Progeny_Virions Favipiravir Favipiravir (T-705) Favipiravir->RdRp Inhibits Polymerase Ribavirin Ribavirin Ribavirin->RdRp Induces Mutations/ Inhibits Polymerase Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Start Antiviral Candidate Pseudovirus_Assay Pseudovirus Neutralization Assay Start->Pseudovirus_Assay Plaque_Assay Plaque Reduction Assay Start->Plaque_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay IC50 Determine IC50 Pseudovirus_Assay->IC50 Plaque_Assay->IC50 CC50 Determine CC50 Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI = CC50/IC50) IC50->SI CC50->SI Animal_Model Animal Model (e.g., Guinea Pig, Mouse) SI->Animal_Model Challenge Lethal Virus Challenge Animal_Model->Challenge Treatment Administer Antiviral Challenge->Treatment Endpoints Monitor Survival, Viral Titer, Clinical Signs Treatment->Endpoints Efficacy Evaluate Efficacy Endpoints->Efficacy

References

In Vivo Efficacy of ST-193 Hydrochloride: A Comparative Analysis in Animal Models of Arenavirus Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of ST-193 hydrochloride, a potent arenavirus entry inhibitor, with other antiviral agents in relevant animal models. The data presented is compiled from peer-reviewed scientific literature to offer an objective overview for researchers in the field of antiviral drug development.

Executive Summary

This compound has demonstrated significant in vivo efficacy in a guinea pig model of Lassa fever, a severe and often fatal hemorrhagic illness caused by the Lassa virus (LASV). In this model, this compound treatment resulted in a substantial increase in survival rates and a significant reduction in viral load compared to both placebo and the current standard-of-care, ribavirin. This guide will delve into the quantitative data from these studies, provide detailed experimental protocols, and compare the performance of this compound with other notable arenavirus inhibitors, LHF-535 and favipiravir.

Comparative Efficacy of Arenavirus Inhibitors

The following table summarizes the in vivo efficacy of this compound and its comparators in various animal models of arenavirus infection.

CompoundAnimal ModelVirusDosing RegimenKey Efficacy ReadoutsReference
This compound Strain 13 Guinea PigLassa Virus (Josiah)25 or 80 mg/kg/day, i.p. for 14 days62.5% survival vs. 0% in vehicle and ribavirin groups; 2-3 log reduction in viremia.[1][1]
LHF-535 Strain 13 Guinea PigLassa Virus50 mg/kg/day, i.p. initiated 1 or 3 days post-infection100% protection from lethality; reduced viremia and clinical signs.[2][3][2][3]
LHF-535 AG129 MiceTacaribe Virus10 mg/kg/day, oralProtected mice from a lethal dose of Tacaribe virus.[4][5][4][5]
Favipiravir (T-705) HamsterPichinde VirusNot specifiedEffective in treating advanced infections.[6][6]
Favipiravir (T-705) BALB/c MiceEbinur Lake Virus300 mg/kg/day, i.p.Prolonged survival and reduced viral titers.[7][8][7][8]
Ribavirin Strain 13 Guinea PigLassa Virus (Josiah)25 mg/kg/day, i.p. for 14 days0% survival.[1][1]

Experimental Protocols

This compound Efficacy Study in Guinea Pigs[1]
  • Animal Model: Strain 13 guinea pigs.

  • Virus Challenge: Subcutaneous infection with 1000 PFU of Lassa virus, Josiah strain.

  • Treatment Groups:

    • This compound (25 mg/kg)

    • This compound (80 mg/kg)

    • Ribavirin (25 mg/kg)

    • Vehicle control

  • Administration: Intraperitoneal (i.p.) injections administered daily for 14 days, starting one hour before virus challenge.

  • Efficacy Endpoints:

    • Survival monitored for the duration of the study.

    • Viremia measured by plaque assay at various time points.

    • Clinical signs of disease (e.g., body temperature, weight loss) recorded daily.

    • Histopathological analysis of tissues from a subset of animals.

Mechanism of Action and Signaling Pathways

This compound is a small-molecule inhibitor of arenavirus entry. It targets the viral glycoprotein complex (GPC), specifically the GP2 subunit, and prevents the pH-dependent membrane fusion step required for the virus to release its genetic material into the host cell cytoplasm.

The following diagram illustrates the arenavirus entry pathway and the point of inhibition by ST-193.

Arenavirus_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_fusion Membrane Fusion Virion Arenavirus Virion Receptor Cell Surface Receptor (α-dystroglycan or TfR1) Virion->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Late_Endosome Late Endosome / Lysosome (Acidic pH) Endosome->Late_Endosome 3. Trafficking & Acidification GPC_Conformation GPC Conformational Change Late_Endosome->GPC_Conformation Replication Viral Replication & Transcription Fusion Viral & Endosomal Membrane Fusion GPC_Conformation->Fusion ST193 ST-193 Inhibition GPC_Conformation->ST193 Fusion->Replication 4. Genome Release Experimental_Workflow Start Start Animal_Acclimation Acclimation of Strain 13 Guinea Pigs Start->Animal_Acclimation Group_Allocation Random Allocation into Treatment Groups Animal_Acclimation->Group_Allocation Treatment_Admin Daily Intraperitoneal Administration (ST-193, Ribavirin, Vehicle) Group_Allocation->Treatment_Admin Virus_Challenge Subcutaneous Challenge with Lassa Virus Treatment_Admin->Virus_Challenge Monitoring Daily Monitoring: - Survival - Clinical Signs - Body Weight - Temperature Virus_Challenge->Monitoring Data_Collection Blood Collection for Viremia Analysis Monitoring->Data_Collection Endpoint Study Endpoint: - Survival Analysis - Virological Analysis - Pathological Analysis Monitoring->Endpoint Data_Collection->Endpoint End End Endpoint->End

References

Comparative Pharmacokinetics of ST-193 Hydrochloride and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic profiles of the arenavirus entry inhibitor ST-193 hydrochloride and its structural and functional analogs. All quantitative data is summarized for easy comparison, and detailed experimental methodologies are provided. This guide aims to support further research and development of potent antiviral therapeutics.

Introduction

This compound is a potent, broad-spectrum inhibitor of arenavirus entry, showing significant activity against several hemorrhagic fever-causing viruses. Its development and the study of its analogs are crucial in the search for effective treatments for these often-fatal diseases. Understanding the pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—of ST-193 and its analogs is fundamental to optimizing their efficacy and safety profiles. This guide presents a comparative overview of the available pharmacokinetic data for this compound and its key analogs, LHF-535, ARN-75039, and ARN-75041, which are also arenavirus fusion inhibitors.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for this compound and its analogs from preclinical and clinical studies.

Preclinical Pharmacokinetics in Animal Models
CompoundAnimal ModelDoseRouteCmaxTmaxHalf-life (t½)Oral Bioavailability (%)Reference
ARN-75039 S129 Mice30 mg/kgOral gavage5.5 µg/mL (13.3 µM)-13.2 h30%[1]
ARN-75041 S129 Mice30 mg/kgOral gavage20.4 µg/mL (49.2 µM)-17.6 h35%[1]
LHF-535 Guinea Pigs50 mg/kg/dayIntraperitoneal240-490 ng/mL (minimum plasma concentration)---[2]
ST-193 HCl Guinea Pigs25 or 100 mg/kg/dayIntraperitonealData not available---[3]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life. Data for this compound's specific pharmacokinetic parameters in preclinical models were not publicly available in the reviewed literature, although its in-vivo efficacy has been evaluated[3].

Clinical Pharmacokinetics in Humans
CompoundStudy PopulationDoseRouteCmax (ng/mL)Tmax (h)Half-life (t½)Reference
LHF-535 Healthy Adults (Single Ascending Dose)0.3 - 40 mg/kgOral-2 - 4Long half-life[2]
LHF-535 Healthy Adults (Multiple Ascending Dose)450, 900, or 1125 mg/day (14 days)Oral-2 - 4Long half-life[2]

Detailed Cmax and half-life values for specific dose cohorts of LHF-535 are available in the cited literature[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are the experimental protocols for the key studies cited in this guide.

Preclinical Pharmacokinetic Study of ARN-75039 and ARN-75041 in Mice
  • Animal Model: S129 mice were utilized for the pharmacokinetic analysis[1]. For efficacy studies, AG129 mice were used[1].

  • Dosing: A single dose of 30 mg/kg of ARN-75039 or ARN-75041 was administered via oral gavage. For intravenous dosing to determine bioavailability, a 3 mg/kg dose was used[1].

  • Sample Collection: Plasma concentrations for each compound were determined at various time points post-treatment to establish the pharmacokinetic profile[1].

  • Analysis: The specific analytical method for quantifying the compounds in plasma was not detailed in the provided information.

Preclinical Evaluation of LHF-535 in Guinea Pigs
  • Animal Model: Guinea pigs were used to assess the in-vivo efficacy and obtain pharmacokinetic data[2].

  • Dosing: LHF-535 was administered via intraperitoneal injection at a dose of 50 mg/kg/day[2].

  • Sample Collection: Plasma samples were collected to determine the minimum plasma concentrations (Cmin) and daily area under the curve (AUC)[2].

  • Analysis: The analytical method for plasma sample analysis was not specified.

Clinical Pharmacokinetic Study of LHF-535 in Healthy Adults
  • Study Design: Two Phase 1, randomized, double-blind, placebo-controlled trials were conducted: a single ascending dose (SAD) study and a multiple ascending dose (MAD) study[2].

  • Participants: Healthy adult volunteers were enrolled in both studies[2].

  • Dosing:

    • SAD Study: Single oral doses ranging from 0.3 mg/kg to 40 mg/kg[2].

    • MAD Study: Fixed oral doses of 450, 900, or 1125 mg per day for 14 days. The 1125 mg/day cohort received a loading dose of 2250 mg on the first day[2].

  • Sample Collection: Serial blood samples were collected to determine the plasma concentrations of LHF-535 over time[2].

  • Analysis: The specific bioanalytical method used for the quantification of LHF-535 in plasma was not detailed.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

PharmacokineticStudyWorkflow cluster_preclinical Preclinical Pharmacokinetic Study cluster_clinical Clinical Pharmacokinetic Study (Phase 1) AnimalModel Animal Model Selection (e.g., S129 Mice, Guinea Pigs) Dosing Drug Administration (Oral Gavage or IP Injection) AnimalModel->Dosing Sampling Biological Sample Collection (e.g., Plasma) Dosing->Sampling Analysis Bioanalytical Quantification Sampling->Analysis PK_Parameters Pharmacokinetic Parameter Calculation (Cmax, t½, etc.) Analysis->PK_Parameters Volunteers Healthy Volunteer Recruitment StudyDesign Study Design (SAD or MAD, Placebo-Controlled) Volunteers->StudyDesign ClinicalDosing Oral Drug Administration StudyDesign->ClinicalDosing ClinicalSampling Serial Blood Sampling ClinicalDosing->ClinicalSampling ClinicalAnalysis Bioanalytical Quantification ClinicalSampling->ClinicalAnalysis ClinicalPK Pharmacokinetic & Safety Profile Assessment ClinicalAnalysis->ClinicalPK

Caption: Workflow of Preclinical and Clinical Pharmacokinetic Studies.

DrugDevelopmentPathway cluster_discovery Discovery & Preclinical cluster_clinical_dev Clinical Development Lead_ID Lead Identification (e.g., ST-193) Analog_Syn Analog Synthesis (e.g., LHF-535, ARN-75039) Lead_ID->Analog_Syn InVitro In Vitro Activity Screening Analog_Syn->InVitro Preclinical_PK Preclinical Pharmacokinetics (Animal Models) InVitro->Preclinical_PK Tox Toxicology Studies Preclinical_PK->Tox Phase1 Phase 1 Clinical Trials (Safety & PK in Healthy Volunteers) Tox->Phase1 Phase2 Phase 2 Clinical Trials (Efficacy & Dosing in Patients) Phase1->Phase2 Phase3 Phase 3 Clinical Trials (Large-Scale Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: Simplified Drug Development Pathway for Antiviral Agents.

References

Comparative Efficacy of Post-Exposure Antiviral Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the post-exposure efficacy of ST-193 hydrochloride against arenaviruses and contrasts it with established antiviral treatments for poxvirus infections. This information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in antiviral research.

Executive Summary

This compound has demonstrated potent, broad-spectrum inhibitory activity against arenaviruses, the family of viruses responsible for diseases such as Lassa fever. It is crucial to note that this compound is not indicated for the treatment of poxvirus infections. For post-exposure prophylaxis and treatment of poxviruses like smallpox and monkeypox, several other antiviral agents are approved or under investigation, including tecovirimat, brincidofovir, and cidofovir. This guide will present the available data for these distinct classes of antivirals separately to ensure clarity and scientific accuracy.

Part 1: this compound - A Potent Arenavirus Inhibitor

This compound has emerged as a promising candidate for the treatment of arenaviral hemorrhagic fevers. Its mechanism of action and efficacy have been evaluated in vitro and in animal models.

Quantitative Efficacy of this compound

The following table summarizes the in vitro inhibitory activity of this compound against various arenaviruses.

VirusIC50 (nM)
Guanarito0.44[1]
Junin0.62[1]
Lassa1.4[1]
Machupo3.1[1]
Lassa (Pseudotype)1.6[1]
Sabiá (Pseudotype)0.2 - 12[1]
In Vivo Efficacy of this compound

Animal studies have been crucial in evaluating the post-exposure efficacy of ST-193.

Animal ModelChallenge VirusTreatmentKey Findings
Guinea PigsPichinde virusST-193 (25 or 100 mg/kg/day for 14 days)62.5% survival rate with ST-193 treatment, compared to 0% in ribavirin and vehicle groups. ST-193 treated animals showed fewer signs of disease and a 2- to 3-log reduction in viremia.[1]
Experimental Protocols

In Vitro Antiviral Assay (Pseudotype Virus Neutralization):

  • Cell Seeding: HEK293T/17 cells are seeded in 96-well plates.

  • Pseudotype Virus Production: Cells are co-transfected with plasmids encoding the arenavirus glycoprotein, a luciferase reporter gene, and a viral gag-pol packaging construct.

  • Compound Preparation: this compound is serially diluted to various concentrations.

  • Infection: The pseudotyped viruses are incubated with the diluted compound before being added to the target cells.

  • Luciferase Assay: After a set incubation period (e.g., 48-72 hours), luciferase activity is measured to quantify viral entry and replication. The IC50 value is calculated as the concentration of the compound that inhibits luciferase activity by 50%.

In Vivo Efficacy Study (Guinea Pig Model):

  • Acclimatization: Hartley strain guinea pigs are acclimated to the BSL-4 laboratory environment.

  • Infection: Animals are challenged with a lethal dose of Pichinde virus via intraperitoneal injection.

  • Treatment Initiation: Treatment with this compound (administered intraperitoneally), ribavirin (positive control), or a vehicle (negative control) is initiated at a specified time point post-infection.

  • Monitoring: Animals are monitored daily for clinical signs of disease (e.g., weight loss, fever) and survival.

  • Viremia Quantification: Blood samples are collected at various time points to determine viral load via plaque assay or RT-qPCR.

Signaling Pathway and Experimental Workflow

ST193_Mechanism_of_Action ST_193 ST_193 Blockade Blockade pH-dependent Fusion pH-dependent Fusion Blockade->pH-dependent Fusion Inhibits

Experimental_Workflow_In_Vivo Animal Acclimatization Animal Acclimatization Virus Challenge (Day 0) Virus Challenge (Day 0) Animal Acclimatization->Virus Challenge (Day 0) Treatment Initiation (Post-exposure) Treatment Initiation (Post-exposure) Virus Challenge (Day 0)->Treatment Initiation (Post-exposure) Daily Monitoring Daily Monitoring Treatment Initiation (Post-exposure)->Daily Monitoring Data Collection Data Collection (Weight, Temperature, Survival) Daily Monitoring->Data Collection Endpoint Analysis Endpoint Analysis (Survival Rate, Viremia) Data Collection->Endpoint Analysis

Part 2: Comparative Analysis of Post-Exposure Poxvirus Treatments

While this compound is not effective against poxviruses, several other antiviral drugs have been developed and approved for this purpose. The following section compares the leading candidates for post-exposure treatment of poxvirus infections.

Quantitative Efficacy of Poxvirus Antivirals
DrugTargetApproved for SmallpoxAvailable through
Tecovirimat (TPOXX, ST-246) p37 (major envelope protein)Yes (FDA, 2018)[2]Oral and intravenous formulations
Brincidofovir (TEMBEXA) Viral DNA polymeraseYes (FDA, 2021)[2]Oral tablets and suspension
Cidofovir Viral DNA polymeraseNo (available under an IND protocol)[3]Intravenous infusion
Efficacy Data from Animal Models
DrugAnimal ModelChallenge VirusKey Findings
Tecovirimat Cynomolgus MacaquesMonkeypox virus100% survival with treatment initiated 3 days post-exposure.[2]
Brincidofovir RabbitsRabbitpox virusIncreased survival and reduced lesion severity.
Cidofovir MiceVaccinia virusEffective in preventing mortality when administered post-exposure.[4]
Experimental Protocols

Plaque Reduction Neutralization Assay (PRNA):

  • Cell Culture: Confluent monolayers of susceptible cells (e.g., Vero cells) are prepared in 6- or 12-well plates.

  • Virus-Drug Incubation: A standardized amount of poxvirus is incubated with serial dilutions of the antiviral drug.

  • Infection: The cell monolayers are infected with the virus-drug mixture.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing a solidifying agent (e.g., agarose) to restrict virus spread to adjacent cells, forming plaques.

  • Staining and Counting: Once plaques are visible, the cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The concentration of the drug that reduces the number of plaques by 50% (EC50) is determined.

Non-human Primate (NHP) Efficacy Model:

  • Animal Model: Cynomolgus macaques are often used as they develop a disease that closely mimics human smallpox.

  • Challenge: Animals are challenged with a lethal dose of monkeypox virus via an intravenous or aerosol route.

  • Treatment: Treatment with the investigational drug or a placebo is initiated at various time points post-exposure.

  • Clinical Observation: Animals are closely monitored for clinical signs of disease, including fever, weight loss, rash development, and viral load in blood and other tissues.

  • Endpoint: The primary endpoint is typically survival, with secondary endpoints including reduction in clinical signs and viral shedding.

Poxvirus Replication and Antiviral Targets

Poxvirus_Replication_and_Inhibition

The selection of an appropriate antiviral agent for post-exposure prophylaxis or treatment is critically dependent on the viral pathogen. This compound shows significant promise for arenavirus infections, with a distinct mechanism of action centered on viral entry. In contrast, the primary antiviral strategies for poxvirus infections target viral DNA replication (brincidofovir, cidofovir) or virion maturation and egress (tecovirimat). The data presented in this guide are intended to provide a clear, comparative overview to aid researchers in the ongoing development of effective antiviral therapies.

References

Safety Operating Guide

Proper Disposal Procedures for ST-193 Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and laboratory professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of ST-193 hydrochloride, a potent broad-spectrum arenavirus inhibitor. Based on available safety data, this compound is not classified as a hazardous substance; however, responsible disposal practices are essential to minimize environmental impact and maintain laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the immediate safety and handling protocols for this compound. This information is critical for mitigating risks associated with accidental exposure or spills.

Personal Protective Equipment (PPE): Adherence to proper PPE protocols is the first line of defense against chemical exposure. When handling this compound, the following PPE is recommended:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Use impervious gloves to prevent skin contact.

  • Body Protection: Wear a lab coat or other suitable protective clothing.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if dust formation is likely, a particle filter respirator is recommended.

Emergency Procedures: In the event of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
Skin Contact Wash off immediately with plenty of soap and water.
Inhalation Move to fresh air.
Ingestion Rinse mouth with water and drink plenty of water afterwards.

Seek medical attention if any symptoms occur or persist.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. The primary recommended disposal method is incineration through a licensed waste disposal service.[1][2] This approach aligns with best practices for non-hazardous pharmaceutical waste, which discourage landfill and sewer disposal to prevent environmental contamination.[3][4][5]

Step 1: Waste Identification and Segregation

  • Identify as Non-Hazardous Pharmaceutical Waste: Based on current safety data, this compound is not classified as hazardous waste under RCRA guidelines.[1] It should be treated as non-hazardous pharmaceutical waste.

  • Segregate from Other Waste Streams: Do not mix this compound waste with hazardous chemical waste, infectious waste, or general laboratory trash.[2] Proper segregation prevents cross-contamination and ensures appropriate disposal pathways.[2]

Step 2: Spill Management and Collection of Small Quantities

In the case of a minor spill or for the disposal of small residual amounts:

  • Ensure Adequate Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust.

  • Contain the Spill: If a spill occurs, prevent the powder from becoming airborne.

  • Collect the Material: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust during this process.

  • Clean the Area: Decontaminate the spill area with a suitable solvent (e.g., alcohol) and collect the cleaning materials for disposal as contaminated waste.

Step 3: Containerization and Labeling

  • Use Appropriate Containers: Place the collected this compound waste into a clean, dry, and compatible container with a secure lid. For non-hazardous pharmaceutical waste, a white container with a blue lid is often used to signify "incineration only".[1]

  • Label the Container Clearly: The label should include:

    • The name of the waste: "this compound Waste" or "Non-Hazardous Pharmaceutical Waste"

    • The date of accumulation.

    • The primary hazard (if any, though none are listed for this compound).

Step 4: Storage

  • Designated Storage Area: Store the sealed waste container in a designated, secure area away from incompatible materials.[6][7]

  • Prevent Unauthorized Access: The storage location should be inaccessible to unauthorized personnel.[2]

Step 5: Final Disposal

  • Engage a Licensed Waste Disposal Service: Arrange for the collection and disposal of the waste through a licensed and reputable chemical or pharmaceutical waste disposal company.

  • Recommended Disposal Method: The preferred method of disposal for non-hazardous pharmaceutical waste is incineration.[1][2][4][5] This ensures the complete destruction of the compound.

  • Maintain Records: Keep a record of the waste disposal, including the name of the disposal company and the date of collection, to ensure a complete paper trail.[2]

Disposal of Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and cleaning materials, should be collected in a separate, clearly labeled bag or container and disposed of along with the chemical waste.

Disposal of Empty Containers: Empty containers that previously held this compound should be managed as follows:

  • Decontaminate: Triple-rinse the container with a suitable solvent.

  • Collect Rinsate: The rinsate should be collected and disposed of as chemical waste.

  • Deface Label: Remove or deface the original product label to prevent misuse.

  • Dispose: Once decontaminated and with the label removed, the container can typically be disposed of as regular laboratory glass or plastic waste, depending on local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound Waste Generated identify Step 1: Identify as Non-Hazardous Pharmaceutical Waste start->identify segregate Step 2: Segregate from Other Waste Streams (Hazardous, Infectious) identify->segregate containerize Step 3: Place in a Labeled, Sealed Container ('Incineration Only') segregate->containerize store Step 4: Store in a Secure, Designated Area containerize->store dispose Step 5: Arrange for Licensed Waste Disposal Service store->dispose incinerate Final Disposal: Incineration dispose->incinerate end End: Disposal Complete incinerate->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.